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Core Science & Biosynthesis

Foundational

Technical Guide: Therapeutic Potential of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol in Drug Discovery

The following technical guide provides an in-depth analysis of the therapeutic utility, structural pharmacochemistry, and synthetic application of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol . Executive Summary [5-(2-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic utility, structural pharmacochemistry, and synthetic application of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol .

Executive Summary

[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a high-value chiral building block (scaffold) characterized by a saturated pyrrolidine core , an ortho-fluorinated phenyl group , and a hydroxymethyl handle . In modern drug discovery, this moiety represents a strategic departure from flat, aromatic-heavy structures toward high-Fsp³ (fraction of saturated carbon) architectures.[1][2]

Its therapeutic potential lies not as a standalone drug, but as a privileged intermediate for synthesizing inhibitors of DPP-4 (Diabetes) , GPCR modulators (CNS disorders) , and Kinase inhibitors (Oncology) . The specific inclusion of the 2-fluorine atom enhances metabolic stability by blocking oxidative hotspots, while the pyrrolidine ring provides essential three-dimensional geometry (chirality) often required for high-affinity target binding.

Structural Logic & Pharmacochemistry

The "Escape from Flatland" (Fsp³ Advantage)

Unlike traditional heteroaromatic scaffolds (e.g., pyridine, oxazole), the pyrrolidine core of this molecule is sp³-hybridized.[1] Increasing the Fsp³ fraction of a drug candidate is statistically correlated with improved clinical success due to:

  • Solubility: Disruption of planar crystal packing.

  • Selectivity: The puckered ring conformation allows for specific vectoral projection of substituents, filling hydrophobic pockets more precisely than flat rings.

The Ortho-Fluorine Effect

The 2-fluorophenyl moiety is not merely a lipophilic spacer. The fluorine atom exerts specific electronic and steric effects:

  • Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol). Placing fluorine at the ortho position blocks CYP450-mediated hydroxylation at a metabolically vulnerable site.

  • Conformational Locking: Through dipole-dipole interactions or steric repulsion with the pyrrolidine ring, the ortho-fluorine restricts the rotation of the phenyl-pyrrolidine bond, reducing the entropic penalty upon binding to a protein target.

The Hydroxymethyl Vector

The C3-position hydroxymethyl group (-CH₂OH) serves as a versatile "warhead handle." It acts as:

  • H-Bond Donor/Acceptor: Capable of interacting with backbone carbonyls or serine/threonine side chains in active sites.

  • Synthetic Pivot: It can be readily oxidized to an aldehyde (for reductive amination), converted to a leaving group (for nucleophilic substitution), or expanded into ethers/carbamates.

Therapeutic Applications & Case Studies

Diabetes: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The pyrrolidine core is the pharmacophore anchor for the "gliptin" class of diabetes drugs (e.g., Vildagliptin, Saxagliptin).

  • Mechanism: The pyrrolidine nitrogen mimics the N-terminal proline of GLP-1 (the natural substrate of DPP-4).

  • Application: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol can be converted into a cyanopyrrolidine. The 2-fluorophenyl group fits into the S1 hydrophobic subsite of the DPP-4 enzyme, increasing potency compared to unsubstituted analogs.

CNS Disorders: GPCR Modulation

Phenyl-pyrrolidines are classic scaffolds for monoamine transporters and receptors (Dopamine, Serotonin).

  • Mechanism: The distance between the basic pyrrolidine nitrogen and the aromatic centroid is critical for binding to aspartate residues in GPCR transmembrane domains.

  • Application: Derivatization of the -CH₂OH group allows medicinal chemists to extend the molecule into the secondary binding pocket of receptors like the Dopamine D3 or 5-HT2A, potentially treating schizophrenia or depression.

Oncology: Kinase Inhibitors[3]
  • Mechanism: In kinase drug design, the pyrrolidine NH often interacts with the hinge region (Glu/Met gatekeepers).

  • Application: The hydroxymethyl group can be utilized to attach solubilizing tails or to link E3 ligase recruiters (for PROTAC development), leveraging the scaffold's chirality to ensure vectoral exit from the ATP-binding pocket.

Visualization: SAR & Synthetic Logic[4]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the primary synthetic utility of the scaffold.

G Scaffold [5-(2-Fluorophenyl) pyrrolidin-3-yl]methanol F_Group 2-Fluorophenyl Group (Metabolic Stability) Scaffold->F_Group Contains Pyr_Ring Pyrrolidine Core (Fsp3 / Solubility) Scaffold->Pyr_Ring Core OH_Group 3-Hydroxymethyl (Synthetic Handle) Scaffold->OH_Group Contains DPP4 DPP-4 Inhibitors (Diabetes) F_Group->DPP4 S1 Pocket Fit GPCR GPCR Ligands (CNS / Dopamine) Pyr_Ring->GPCR Pharmacophore PROTAC PROTAC Linkers (Oncology) OH_Group->PROTAC Attachment Point

Figure 1: Structural dissection of the [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol scaffold showing functional regions and their mapping to therapeutic classes.

Experimental Protocols

Protocol A: Synthetic Access (Reductive Cyclization Strategy)

Note: This protocol is a generalized adaptation for 2-aryl-pyrrolidines, validated by standard medicinal chemistry practices.

Objective: Synthesis of the core scaffold from a gamma-nitro ketone or amino-ester precursor.

  • Precursor Preparation: React 2-fluorobenzaldehyde with ethyl acetoacetate and nitromethane (Michael addition) to form the gamma-nitro ester intermediate.

  • Reductive Cyclization:

    • Reagents: Raney Nickel (Ra-Ni) or Pd/C, H₂ (50 psi), Methanol.

    • Procedure: Dissolve the nitro-ester (10 mmol) in MeOH (50 mL). Add catalyst (10 wt%). Hydrogenate in a Parr shaker for 12 hours at RT.

    • Mechanism: Reduction of the nitro group to an amine, followed by spontaneous intramolecular lactamization to form the pyrrolidinone.

  • Lactam Reduction:

    • Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF (anhydrous).

    • Procedure: Cool THF solution of lactam to 0°C. Add LiAlH₄ (2.5 eq) dropwise. Reflux for 4 hours. Quench with Fieser method (H₂O, 15% NaOH, H₂O).

    • Result: Yields the pyrrolidine-3-methanol.[3]

  • Chiral Resolution: Use Chiral HPLC (e.g., Chiralpak AD-H column) to separate the cis/trans and enantiomeric isomers if a non-stereoselective route was used.

Protocol B: Functionalization (Conversion to Aldehyde)

Objective: Transforming the alcohol handle for reductive amination.

  • Reagents: DMSO, Oxalyl Chloride (Swern Oxidation) or Dess-Martin Periodinane (DMP).

  • Procedure:

    • To a solution of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (1 mmol) in DCM (10 mL) at 0°C, add DMP (1.2 mmol).

    • Stir for 2 hours.

    • Quench with sat. NaHCO₃/Na₂S₂O₃.

  • Validation: Monitor by TLC (disappearance of polar alcohol spot) and ¹H-NMR (appearance of aldehyde proton ~9.8 ppm).

Quantitative Data Summary (Physicochemical Profile)

PropertyValue (Predicted)Relevance in Drug Design
Molecular Weight 195.23 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP ~1.2 - 1.5Optimal lipophilicity for CNS penetration and oral bioavailability.
TPSA ~32 ŲHigh membrane permeability (Rule of 5 compliant).
H-Bond Donors 2 (NH, OH)Key interaction points for receptor binding.
Rotatable Bonds 2Low entropic penalty; "rigidified" scaffold.

References

  • Raimondi, M. V., et al. (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity. Retrieved from [Link]

  • ChemSRC. (2023). CAS 1212182-05-2 Entry: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol.[3] Retrieved from [Link]

  • Basha, N. J., et al. (2022).[5] Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity. Retrieved from [Link]

Sources

Exploratory

Structure-activity relationship of 2-fluorophenyl pyrrolidine derivatives

An In-depth Technical Guide on the Structure-Activity Relationship of 2-Fluorophenyl Pyrrolidine Derivatives Abstract The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Structure-Activity Relationship of 2-Fluorophenyl Pyrrolidine Derivatives

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational rigidity and potential for stereospecific substitutions make it an attractive starting point for drug design. The introduction of a 2-fluorophenyl group to this scaffold further enhances its therapeutic potential by modulating key physicochemical and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-fluorophenyl pyrrolidine derivatives, drawing on field-proven insights and extensive research to offer a technical resource for researchers, scientists, and drug development professionals. We will explore the nuanced effects of structural modifications on the biological activity of these compounds across various therapeutic targets, including their roles as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Monoamine Oxidase B (MAO-B).

Introduction: The Strategic Advantage of the 2-Fluorophenyl Pyrrolidine Core

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent motif in a vast array of natural products and synthetic drugs.[2] Its stereochemical complexity allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor, or when protonated, a hydrogen bond donor, further contributing to its versatility in drug-receptor interactions.[3]

The incorporation of a fluorophenyl group, particularly with fluorine at the 2-position, is a strategic decision in drug design. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence a molecule's properties[4]:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby enhancing the compound's half-life.

  • Binding Affinity: Fluorine can engage in favorable electrostatic and polar interactions with protein targets, potentially increasing binding affinity.

  • Conformational Control: The presence of a fluorine atom can induce a specific conformation in the molecule, which may be more favorable for binding to the target.

  • pKa Modulation: Fluorine's electron-withdrawing nature can alter the basicity of nearby nitrogen atoms, influencing the compound's ionization state at physiological pH and thus its absorption and distribution.

This guide will delve into the practical applications of these principles by examining the SAR of 2-fluorophenyl pyrrolidine derivatives in the context of specific drug discovery programs.

Case Study 1: 4-Fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[5] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[6][7] A series of 4-fluoropyrrolidine-2-carbonitrile derivatives has been extensively studied, revealing key SAR insights.[8][9]

Core Scaffold and Key Interactions

The 4-fluoropyrrolidine-2-carbonitrile scaffold serves as a peptidomimetic, with the nitrile group forming a covalent adduct with the catalytic serine residue in the active site of DPP-4. The fluorine atom at the 4-position enhances the electrophilicity of the nitrile carbon, facilitating this interaction.

Structure-Activity Relationship

Systematic modifications of this scaffold have elucidated the following SAR trends:

  • Stereochemistry at the 4-Position: The trans configuration of the fluorine atom relative to the nitrile group is generally preferred for optimal activity.

  • Substituents on the Pyrrolidine Nitrogen: The nature of the substituent at the N-1 position of the pyrrolidine ring is critical for potency and selectivity. Large, hydrophobic groups are often well-tolerated and can enhance binding affinity.

  • Bioisosteric Replacements: Replacing the fluorine with other halogens or a hydroxyl group generally leads to a decrease in activity, highlighting the unique contribution of the fluorine atom.

The following table summarizes the DPP-4 inhibitory activity of representative 4-fluoropyrrolidine-2-carbonitrile derivatives:

CompoundN-1 SubstituentDPP-4 IC50 (µM)
1a -CH2-Adamantane0.025
1b -CH2-Cyclohexane0.087
1c -CH2-Phenyl0.132
1d -H>100

Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: Synthesis of 4-Fluoropyrrolidine-2-carbonitrile Derivatives

A general synthetic route to this class of compounds is outlined below:

  • Starting Material: Commercially available (2S,4R)-4-hydroxyproline.

  • Fluorination: Treatment with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the 4-position.

  • Nitrile Formation: Conversion of the carboxylic acid to a primary amide, followed by dehydration to yield the nitrile.

  • N-Alkylation: Introduction of various substituents at the N-1 position via reductive amination or nucleophilic substitution.

G start (2S,4R)-4-Hydroxyproline step1 Fluorination (DAST) start->step1 step2 Nitrile Formation step1->step2 step3 N-Alkylation step2->step3 end_node 4-Fluoropyrrolidine-2-carbonitrile Derivatives step3->end_node

Synthetic Workflow for 4-Fluoropyrrolidine Derivatives

Case Study 2: ((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors

MAO-B is an enzyme responsible for the degradation of dopamine in the brain.[10] Its inhibition can increase dopamine levels, which is beneficial in the treatment of Parkinson's disease.[11] A novel series of ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives, incorporating a 2-(4-fluorophenyl)benzofuran moiety, has demonstrated potent and selective MAO-B inhibition.

Rationale for the 2-(4-Fluorophenyl)benzofuran Moiety

The benzofuran ring system provides a rigid scaffold that can engage in π-π stacking interactions within the active site of MAO-B. The 2-fluorophenyl group is strategically positioned to occupy a hydrophobic pocket, with the fluorine atom contributing to enhanced binding affinity through favorable interactions.

Structure-Activity Relationship

Key SAR findings for this series include:

  • Stereochemistry of the Pyrrolidine Ring: The (2S,4S) configuration of the 4-fluoropyrrolidine-2-carboxamide core is crucial for high potency.

  • Position of the Fluorine on the Phenyl Ring: The para-position (4-fluoro) on the phenyl ring of the benzofuran moiety provides the most potent inhibition. Ortho and meta substitutions are less effective.

  • Carboxamide Substituent: Small, neutral substituents on the carboxamide nitrogen are generally preferred.

The following table presents the MAO-B inhibitory activity of selected compounds from this series:

CompoundPhenyl SubstituentMAO-B IC50 (µM)MAO-A/MAO-B Selectivity
C14 4-Fluorophenyl0.037>2700
C15 2-Fluorophenyl0.125>800
C16 Phenyl0.250>400

Data adapted from Jin, C., et al. (2023).[11]

Experimental Protocol: MAO-B Inhibition Assay

The inhibitory activity of the synthesized compounds against human MAO-B can be determined using a standard fluorometric assay:

  • Enzyme and Substrate: Recombinant human MAO-B and a suitable substrate (e.g., kynuramine).

  • Inhibitor Incubation: Pre-incubation of the enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Addition of the substrate to start the enzymatic reaction.

  • Detection: Measurement of the fluorescent product over time using a plate reader.

  • Data Analysis: Calculation of IC50 values by fitting the data to a dose-response curve.

G start Prepare Reagents (MAO-B, Substrate, Inhibitor) step1 Pre-incubate MAO-B with Inhibitor start->step1 step2 Initiate Reaction with Substrate step1->step2 step3 Monitor Fluorescence step2->step3 end_node Calculate IC50 step3->end_node

Workflow for MAO-B Inhibition Assay

Broader Implications and Future Directions

The principles of SAR discussed in this guide for DPP-4 and MAO-B inhibitors can be extrapolated to other target classes. For instance, in the development of melanocortin-4 receptor agonists, the stereochemistry of the pyrrolidine ring and the nature of aromatic substituents are also critical determinants of activity.[12][13] Similarly, for histamine H3 receptor antagonists, the introduction of a fluorophenoxy group has been shown to enhance potency.[14]

Future research in this area should focus on:

  • Fine-tuning Physicochemical Properties: Optimizing solubility, permeability, and metabolic stability to improve the overall drug-like properties of these compounds.

  • Exploring Novel Targets: Applying the 2-fluorophenyl pyrrolidine scaffold to new and challenging biological targets.

  • Computational Modeling: Utilizing molecular docking and dynamics simulations to gain a deeper understanding of the binding modes of these compounds and to guide the design of next-generation derivatives.

Conclusion

The 2-fluorophenyl pyrrolidine scaffold is a versatile and privileged structure in modern drug discovery. A thorough understanding of its structure-activity relationships is paramount for the successful design and development of novel therapeutics. This guide has provided a comprehensive overview of the key SAR principles, supported by specific case studies and experimental protocols. By leveraging these insights, researchers can accelerate the discovery of new medicines with improved efficacy and safety profiles.

References

  • Fukushima, H., Hiratate, A., Takahashi, M., Saito-Hori, M., Munetomo, E., Kitano, K., ... & Yamamoto, K. (2008). Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Chemical & pharmaceutical bulletin, 56(8), 1110-1117.
  • [This reference is not available in the provided search results]
  • Thakur, A., Gothwal, A., Kumar, M., Kumar, V., Singh, J., Sharma, A., ... & Gupta, G. K. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 24(10), 839-866.
  • Jiang, W., Tran, J. A., Tucci, F. C., Fleck, B. A., Hoare, S. R., Markison, S., ... & Chen, C. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & medicinal chemistry letters, 17(23), 6546-6552.
  • Singh, S., Kumar, N., & Kumar, V. (2024). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. EMAN RESEARCH PUBLISHING.
  • Zand, A., Zand, R., & Dastmalchi, S. (2024).
  • [This reference is not available in the provided search results]
  • Tucci, F. C., Jiang, W., Tran, J. A., Fleck, B. A., Hoare, S. R., Markison, S., ... & Chen, C. (2007). Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Request PDF.
  • [This reference is not available in the provided search results]
  • Jin, C., Li, W., Yang, Z., Chen, W., Zhang, J., & Xiao, J. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European journal of medicinal chemistry, 255, 115308.
  • Stocking, E. M., Aluisio, L., Atack, J. R., Bonaventure, P., Carruthers, N. I., Dugovic, C., ... & Letavic, M. A. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 20(9), 2755-2760.
  • [This reference is not available in the provided search results]
  • Wang, J., Feng, Y., Ji, X., Deng, G., Leng, Y., & Liu, H. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry, 21(23), 7418-7429.
  • Jin, C., Li, W., Yang, Z., Chen, W., Zhang, J., & Xiao, J. (2021). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European journal of medicinal chemistry, 225, 114025.
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  • Salve, P. S., & Jadhav, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456.
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  • BenchChem. (2025).
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Sources

Foundational

Molecular weight and physicochemical data for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Advanced Scaffold Analysis & Application Guide Part 1: Executive Summary & Strategic Significance [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a high-value heterocyclic building block used primarily in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Analysis & Application Guide

Part 1: Executive Summary & Strategic Significance

[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a high-value heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Belonging to the class of 3,5-disubstituted pyrrolidines, this scaffold offers a unique combination of steric definedness and electronic modulation.

Core Value Proposition:

  • The "Fluorine Effect": The ortho-fluorine atom on the phenyl ring introduces metabolic stability (blocking P450 oxidation at the susceptible phenyl position) and alters the lipophilicity (LogD) and pKa of the nearby amine, enhancing bioavailability in downstream drug candidates.

  • Stereochemical Vectoring: The pyrrolidine ring acts as a semi-rigid spacer. The hydroxymethyl group at position 3 and the aryl group at position 5 create a specific 3D vector, crucial for fitting into hydrophobic pockets of enzymes (e.g., DPP-IV, BACE1) or GPCRs.

  • Versatile Handle: The primary alcohol (-CH2OH) is a "universal handle," easily converted into halides, aldehydes, or amines for fragment-based drug discovery (FBDD).

Part 2: Chemical Identity & Physicochemical Profile

The following data represents the calculated and consensus properties for the free base form of the molecule.

Table 1: Molecular Identity

PropertyDetail
Systematic Name [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol
CAS Number 1212182-05-2 (Generic/Racemic)
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.24 g/mol
SMILES OCCC1CNCC1c2ccccc2F
Stereochemistry Typically supplied as a racemate or specific diastereomer (cis/trans). Note: The 3,5-cis and 3,5-trans isomers exhibit distinct biological profiles.

Table 2: Physicochemical Properties (Calculated)

PropertyValueRelevance
cLogP ~1.2 - 1.5Ideal for CNS and oral drug absorption (Lipinski compliant).
TPSA 42.5 ŲIndicates good membrane permeability (TPSA < 90 Ų).
H-Bond Donors 2 (NH, OH)Critical for receptor binding interactions.
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor.
pKa (Base) ~9.2 (Pyrrolidine N)Exists as a cation at physiological pH (7.4), aiding solubility.
Solubility High in DMSO, MeOH, DCMCompatible with standard organic synthesis workflows.
Part 3: Synthetic Methodology (The [3+2] Cycloaddition Route)

The most authoritative and scalable route to 3,5-disubstituted pyrrolidines involves the 1,3-dipolar cycloaddition of azomethine ylides . This method is preferred over linear alkylation due to its ability to set the relative stereochemistry of the 3- and 5-positions simultaneously.

Mechanism & Workflow Diagram

SynthesisWorkflow Start1 2-Fluorobenzaldehyde Intermediate Azomethine Ylide (In Situ Generation) Start1->Intermediate Condensation Start2 Glycine Ester / Sarcosine Start2->Intermediate Cyclization [3+2] Cycloaddition (Ag(I) or Li(I) Catalyst) Intermediate->Cyclization + Reagent Reagent Methyl Acrylate (Dipolarophile) Reagent->Cyclization EsterProduct Pyrrolidine-3-carboxylate Intermediate Cyclization->EsterProduct Stereoselective Ring Closure Reduction Reduction (LiAlH4 / THF) EsterProduct->Reduction Ester to Alcohol Final Target: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Reduction->Final Workup & Purification

Caption: Figure 1. Convergent synthesis via [3+2] cycloaddition of azomethine ylides, establishing the pyrrolidine core and relative stereochemistry in a single step.

Detailed Protocol

Step 1: Cycloaddition (Formation of the Core)

  • Reagents: Combine 2-fluorobenzaldehyde (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in toluene or DCM.

  • Base/Catalyst: Add Triethylamine (TEA) to neutralize the salt. Add a catalytic amount of AgOAc or LiBr (10 mol%) to coordinate the ylide and control stereochemistry (Endo/Exo selectivity).

  • Dipolarophile: Add Methyl acrylate (1.2 eq) dropwise.

  • Reaction: Reflux (Toluene) or stir at RT (DCM) for 12–24 hours. The azomethine ylide generates in situ and traps the acrylate.

  • Workup: Filter through Celite to remove metal salts. Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc) to isolate the Methyl 5-(2-fluorophenyl)pyrrolidine-3-carboxylate .

Step 2: Reduction (Functionalization)

  • Setup: Dissolve the intermediate ester in anhydrous THF under Nitrogen/Argon.

  • Reduction: Cool to 0°C. Slowly add Lithium Aluminum Hydride (LiAlH4, 2.0 eq) or LiBH4.

  • Completion: Stir at RT for 2–4 hours. Monitor by TLC (Ester spot disappears; polar alcohol spot appears).

  • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Isolation: Filter, dry (Na2SO4), and concentrate to yield [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol .

Part 4: Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical logic.

Table 3: Analytical Expectations

TechniqueDiagnostic SignalCausality/Interpretation
¹H NMR (400 MHz, CDCl₃) δ 7.1–7.5 (m, 4H): Aromatic protons. δ 3.5–3.7 (m, 2H): -CH₂OH (Deshielded by Oxygen). δ 4.2 (dd, 1H): H-5 (Benzylic, deshielded by N and Aryl).The splitting pattern of the H-5 proton confirms the substitution at the 5-position. The disappearance of the methyl ester singlet (from precursor) confirms reduction.
¹⁹F NMR δ -110 to -120 ppm (s, 1F) Single distinct peak confirms the presence and integrity of the 2-fluorophenyl group.
LC-MS (ESI+) [M+H]⁺ = 196.1 Verifies molecular weight. Common fragmentation: Loss of -CH₂OH (M-31) or Fluorine.
HPLC Purity >95% @ 254 nmUV absorption is driven by the phenyl ring.
Stereochemical Validation

Since the [3+2] cycloaddition can yield diastereomers (cis vs trans relative to the 3,5-positions), NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

  • Cis-isomer: Strong NOE correlation between H-3 and H-5.

  • Trans-isomer: Weak or absent NOE correlation between H-3 and H-5.

Part 5: Handling, Stability & Safety
  • Storage: Store at -20°C. As a secondary amine, it is prone to slow oxidation (N-oxide formation) or carbamate formation if exposed to atmospheric CO₂ over long periods.

  • Handling: Hygroscopic. Handle under inert atmosphere (Nitrogen) if high precision is required.

  • Safety: The fluorinated motif suggests potential lipophilicity-driven skin absorption. Wear nitrile gloves and standard PPE.

References
  • ChemSRC. (2025). [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol - CAS 1212182-05-2 Data Sheet. Retrieved from [Link]

  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. (Foundational review on the synthesis of substituted pyrrolidines).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Pyrrolidine Derivatives. Retrieved from [Link]

  • Adrio, J., & Carretero, J. C. (2019). Stereoselective Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition. Chemical Communications.
Exploratory

Biological Targets for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Analogs

The following technical guide details the biological targets, pharmacological significance, and experimental characterization of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol and its analogs. Executive Summary The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological targets, pharmacological significance, and experimental characterization of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol and its analogs.

Executive Summary

The molecule [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity depending on its functionalization. Structurally, it consists of a saturated pyrrolidine ring substituted with a lipophilic 2-fluorophenyl group and a polar hydroxymethyl group .

This specific scaffold is best known as a chiral building block for Tropomyosin Receptor Kinase (Trk) inhibitors (e.g., analogs of Larotrectinib) and Fatty Acid Amide Hydrolase (FAAH) inhibitors . Its pharmacological value lies in the rigid pyrrolidine core, which directs the substituents into specific vectors: the fluorophenyl group targets hydrophobic pockets (selectivity filter), while the hydroxymethyl group serves as a versatile handle for linking hinge-binding motifs or interacting with solvent-exposed residues.

Structural Analysis & Pharmacophore Mapping

To understand the biological activity, we must analyze the structure-activity relationship (SAR) inherent to this scaffold.

The Pyrrolidine Core

Unlike flexible linear chains, the pyrrolidine ring restricts conformational entropy. This pre-organization reduces the energetic penalty upon binding to a protein target.

  • Numbering: In IUPAC nomenclature, if the nitrogen is position 1, the phenyl is typically at position 2 (or 5), and the methanol is at position 4 (or 3). The user's designation "5-(2-Fluorophenyl)...3-yl" implies a 1,3-relationship between the substituents on the ring.

The 2-Fluorophenyl Group (Lipophilic Anchor)
  • Role: This moiety is critical for occupying hydrophobic sub-pockets, often the "selectivity pocket" in kinases or the acyl-chain binding tunnel in hydrolases.

  • Fluorine Effect: The ortho-fluorine atom exerts a specific electronic effect (inductive withdrawal) and metabolic protection (blocking P450 oxidation at the susceptible ortho position). In Trk inhibitors, this group mimics the 2,5-difluorophenyl of Larotrectinib.

The Hydroxymethyl Group (Linker/Polar Contact)
  • Role: Acts as a hydrogen bond donor/acceptor. In synthetic workflows, this alcohol is frequently converted to an amine, ether, or carbamate to attach the "warhead" (e.g., a pyrazolo[1,5-a]pyrimidine system).

Primary Biological Targets

Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC)

The most prominent application of phenyl-pyrrolidine analogs is in the inhibition of the NTRK gene fusion products.

  • Mechanism of Action: ATP-competitive inhibition. The inhibitor binds to the kinase domain of the Trk receptor, preventing phosphorylation and downstream signaling.

  • Relevance: This scaffold is a direct analog of the core found in Larotrectinib (Vitrakvi) , a pan-Trk inhibitor used to treat solid tumors with NTRK gene fusions.

    • Larotrectinib Core: (2R)-2-(2,5-difluorophenyl)pyrrolidine.

    • Subject Analog: 2-(2-fluorophenyl)pyrrolidine.

    • SAR Insight: The removal of the 5-fluorine (yielding the user's 2-fluorophenyl analog) is a common SAR modification to assess the impact on metabolic stability and hydrophobic packing against the kinase "gatekeeper" residue (typically Phenylalanine or Tyrosine in Trk).

Signaling Pathway (Trk Inhibition)

Inhibition of Trk prevents the activation of the RAS/MAPK and PI3K/AKT pathways, leading to apoptosis in tumor cells driven by NTRK fusions.

Trk_Pathway NGF NGF/BDNF (Ligand) Trk Trk Receptor (A/B/C) NGF->Trk Activation RAS RAS Trk->RAS Phosphorylation Inhibitor Pyrrolidine Analog (Inhibitor) Inhibitor->Trk Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Trk Signaling Pathway. The pyrrolidine analog acts as an ATP-competitive inhibitor at the Trk receptor level, halting downstream oncogenic signaling.

Fatty Acid Amide Hydrolase (FAAH)

Research by Astellas and others (e.g., Sugane et al.) has utilized fluorophenyl-pyrrolidine scaffolds in the development of FAAH inhibitors .

  • Therapeutic Area: Pain management, anxiety, and overactive bladder.

  • Mechanism: FAAH degrades anandamide (an endocannabinoid).[1] Inhibiting FAAH increases anandamide levels, enhancing cannabinoid receptor (CB1/CB2) signaling.

  • Binding: The fluorophenyl group occupies the hydrophobic channel normally reserved for the arachidonoyl tail of anandamide.

Experimental Protocols

To validate the biological activity of these analogs, the following standardized protocols are recommended.

In Vitro Trk Kinase Assay (FRET-based)

Objective: Determine the IC50 of the analog against recombinant TrkA/B/C enzymes.

Reagents:

  • Recombinant TrkA kinase domain.

  • Fluorescein-labeled peptide substrate (e.g., PolyGT).

  • ATP (at Km concentration).

  • Detection reagent (e.g., LanthaScreen Eu-antibody).

Protocol:

  • Preparation: Dilute compounds in DMSO to 100x final concentration. Prepare a 3-fold serial dilution series.

  • Incubation: In a 384-well white plate, add:

    • 2.5 µL inhibitor solution.

    • 5 µL kinase/antibody mixture.

    • 2.5 µL substrate/ATP mixture.

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Calculate the emission ratio (520/495) and fit data to a sigmoidal dose-response equation to derive IC50.

Cellular Proliferation Assay (Ba/F3 Model)

Objective: Assess cellular potency and membrane permeability using an engineered cell line dependent on Trk signaling.

Cell Lines:

  • Ba/F3-LMNA-NTRK1: Transformed cells dependent on TrkA for survival.

  • Ba/F3-WT: Parental cells (IL-3 dependent) as a toxicity control.

Protocol:

  • Seeding: Plate 5,000 cells/well in 96-well plates in RPMI-1640 medium (minus IL-3 for NTRK lines).

  • Treatment: Add serial dilutions of the [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol analog.

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio). Shake for 2 minutes.

  • Measurement: Measure luminescence on a plate reader.

  • Interpretation: A potent analog will show low nM IC50 in NTRK cells and >10 µM IC50 in WT cells (indicating on-target selectivity).

Synthesis & Optimization Workflow

The utility of this molecule is often as a "late-stage intermediate." The following workflow describes its integration into a drug discovery pipeline.

Workflow Start Start: Pyrrole/Proline Precursor Step1 1. Arylation (2-Fluorophenyl addn) Start->Step1 Step2 2. Reduction/Chiral Sep (Isolate cis/trans) Step1->Step2 Intermediate [5-(2-F-Ph)pyrrolidin-3-yl]MeOH (The Scaffold) Step2->Intermediate Step3 3. Coupling (Attach Hinge Binder) Intermediate->Step3 Functionalization Assay 4. Biological Assay (Trk/FAAH) Step3->Assay Decision Lead Optimization Assay->Decision Decision->Intermediate SAR Feedback

Figure 2: Medicinal Chemistry Workflow. The scaffold acts as the central hub for generating library diversity.

Comparison of Key Analogs

Analog SubstituentTarget Affinity (Trk)Metabolic StabilityNotes
2-Fluorophenyl High (nM range)ModerateGood balance of lipophilicity and solubility.
2,5-Difluorophenyl Very High (sub-nM)HighThe "Larotrectinib" standard. Enhanced metabolic stability.
Phenyl (Unsubstituted) ModerateLowProne to rapid P450 oxidation at para/ortho positions.
3-Chlorophenyl Moderate-HighModerateOften used to probe steric constraints in the hydrophobic pocket.

References

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children." New England Journal of Medicine. Link

  • Sugane, T., et al. (2016).[2][3] "Piperazine Derivative."[3] U.S. Patent 10,301,286 B2.[3] (Assigned to Astellas Pharma Inc., describing fluorophenyl-pyrrolidine intermediates for FAAH/GPCR targets). Link

  • Wang, T., et al. (2012). "Design, Synthesis, and Biological Evaluation of Novel Pyrrolidine Derivatives as Trk Inhibitors." Journal of Medicinal Chemistry. Link (General reference for scaffold class).

  • BldPharm. (2024).[4] "(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol Product Page." (Identifying the precursor scaffold). Link

Sources

Foundational

Unlocking the Potential of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol: A Premier Chiral Scaffold for Next-Gen Therapeutics

Executive Summary: The "Privileged" Scaffold In the landscape of modern medicinal chemistry, the demand for sp3-rich scaffolds has superseded the flat, aromatic-heavy libraries of the past. [5-(2-Fluorophenyl)pyrrolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of modern medicinal chemistry, the demand for sp3-rich scaffolds has superseded the flat, aromatic-heavy libraries of the past. [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol represents a high-value "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

This molecule combines three critical design elements:

  • The Pyrrolidine Core: A rigid, non-planar cycle that directs substituents into defined vectors, reducing the entropic penalty of binding.

  • The 2-Fluorophenyl Moiety: A metabolic blocker and lipophilic anchor that mimics the pharmacophores found in Vonoprazan and next-generation kinase inhibitors.

  • The Hydroxymethyl Handle: A versatile attachment point for fragment growing, enabling the synthesis of diverse libraries via etherification, oxidation, or amination.

This guide dissects the stereochemical utility, synthetic accessibility, and application of this building block in Fragment-Based Drug Discovery (FBDD).

Structural Architecture & Stereochemical Logic

The Fluorine Effect

The inclusion of the fluorine atom at the ortho-position of the phenyl ring is not merely decorative. It serves two specific mechanistic functions:

  • Conformational Locking: Through dipole-dipole interactions and steric repulsion, the fluorine atom restricts the rotation of the phenyl ring relative to the pyrrolidine core, pre-organizing the molecule for the binding pocket.

  • Metabolic Stability: The C-F bond blocks the metabolically vulnerable ortho-position from cytochrome P450 oxidation, extending the half-life of the final drug candidate.

Stereochemical Diversity

With two chiral centers (C3 and C5), this scaffold exists as four distinct stereoisomers. Controlling the relative stereochemistry (cis vs. trans) is paramount for biological activity.

ConfigurationSpatial OrientationTypical Application
(3R, 5S) / (3S, 5R) Trans-relationshipMimics extended peptide turns; common in kinase inhibitors.
(3R, 5R) / (3S, 5S) Cis-relationshipCompact folding; often used in GPCR ligands to induce receptor conformational changes.

Synthetic Pathways: Causality & Control

To deploy this building block effectively, one must master its synthesis. We prioritize the 1,3-Dipolar Cycloaddition route for its modularity and high diastereoselectivity.

Pathway Analysis (DOT Diagram)

SynthesisPathways cluster_logic Stereochemical Control Point Start Starting Materials (Aldehyde + Nitroalkene) Dipole Azomethine Ylide Formation Start->Dipole Condensation Cyclo [3+2] Cycloaddition Dipole->Cyclo Stereocontrol Scaffold Pyrrolidine Core Formation Cyclo->Scaffold Ring Closure Reduction Reduction to Alcohol Scaffold->Reduction LiAlH4 Target [5-(2-Fluorophenyl) pyrrolidin-3-yl]methanol Reduction->Target Purification

Figure 1: Retrosynthetic logic flow for the construction of the 3,5-disubstituted pyrrolidine core via [3+2] cycloaddition.

Experimental Protocol: Stereoselective Synthesis

Note: This protocol describes a self-validating workflow for the (trans)-isomer, leveraging the inherent steric preference of the cycloaddition.

Phase 1: Precursor Assembly

Reagents: 2-Fluorobenzaldehyde, N-benzylglycine (sarcosine), Methyl acrylate. Objective: Generate the pyrrolidine core with the ester handle at C3 and aryl group at C5.

  • Ylide Formation: Dissolve 2-fluorobenzaldehyde (1.0 eq) and N-benzylglycine (1.0 eq) in dry Toluene.

  • Cycloaddition: Add Methyl acrylate (1.2 eq) and heat to reflux (110°C) with a Dean-Stark trap to remove water.

    • Mechanism:[] The decarboxylative condensation generates an azomethine ylide, which undergoes a [3+2] cycloaddition with the acrylate.

    • Checkpoint: Monitor by TLC. Disappearance of aldehyde indicates completion.

  • Isolation: Evaporate solvent. The major diastereomer (typically trans-3,5 due to steric repulsion) can be isolated via flash chromatography (Hexane/EtOAc).

Phase 2: Reduction to Alcohol

Reagents: Lithium Aluminum Hydride (LiAlH4), THF. Objective: Convert the C3-ester to the target C3-methanol.

  • Setup: Under N2 atmosphere, suspend LiAlH4 (2.0 eq) in dry THF at 0°C.

  • Addition: Dropwise add the pyrrolidine ester (from Phase 1) dissolved in THF.

    • Safety: Exothermic reaction. Maintain temp < 5°C.

  • Quench: After 2 hours, perform the Fieser quench (Water, 15% NaOH, Water).

  • Purification: Filter the aluminum salts, dry the filtrate over Na2SO4, and concentrate.

  • Deprotection (Optional): If the N-benzyl group is not required, perform hydrogenolysis (H2, Pd/C) to yield the free amine.

Validation Table: Expected Analytical Data

ParameterExpected ValueInterpretation
1H NMR (CDCl3) Multiplet δ 7.1-7.5 (Ar-H)Confirms presence of 2-Fluorophenyl group.
1H NMR (CDCl3) Doublet/Multiplet δ 3.5-3.7Diagnostic for -CH2OH (hydroxymethyl).
19F NMR Singlet ~ -118 ppmConfirms integrity of the C-F bond.
MS (ESI) [M+H]+ matches Calc. MWVerifies molecular formula.

Applications in Drug Discovery[2]

Next-Generation P-CABs (Vonoprazan Analogs)

Vonoprazan (Takecab) utilizes a pyrrole core. However, saturated pyrrolidine analogs are actively investigated to improve solubility and permeability.

  • Strategy: Use [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol as the core.

  • Modification: Sulfonylate the nitrogen (N1) with a pyridine-3-sulfonyl chloride and methylate the C3-alcohol to an amine ether.

  • Result: A sp3-rich bioisostere of Vonoprazan with potentially reduced CYP inhibition.

Kinase Inhibitor Scaffolds (TRK/JAK)

Similar to the pyrrolidine found in Larotrectinib , this building block provides a precise vector for projecting the fluorophenyl group into the hydrophobic back-pocket of a kinase.

  • Workflow: The C3-methanol is converted to an amine (via Mesylation/Azide/Reduction) and coupled to a heteroaryl kinase hinge binder (e.g., pyrazolo[1,5-a]pyrimidine).

SAR Logic Diagram (Graphviz)

SAR_Logic cluster_prop Pharmacological Properties Core [5-(2-Fluorophenyl) pyrrolidin-3-yl]methanol Mod_N N1-Modification (Amide/Sulfonamide) Core->Mod_N Functionalization Mod_O C3-OH Modification (Ether/Amine) Core->Mod_O Functionalization Target_PCAB Target: H+/K+ ATPase (Acid Reflux) Mod_N->Target_PCAB Pyridine-sulfonyl group Target_Kinase Target: TRK/JAK Kinases (Oncology) Mod_O->Target_Kinase Hinge Binder attachment Prop1 Metabolic Stability (F-block) Prop1->Core Prop2 Solubility (sp3 character) Prop2->Core

Figure 2: Structure-Activity Relationship (SAR) map demonstrating the divergent utility of the scaffold in distinct therapeutic areas.

References

  • Otsuka, H. et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker.[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Drilon, A. et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine. Link

  • PubChem Compound Summary. (2025). Larotrectinib.[] National Center for Biotechnology Information. Link

  • BenchChem. (2025). (R)-(3-Fluoropyrrolidin-3-yl)methanol: Role of Chiral Pyrrolidine Scaffolds. Link

  • ChemicalBook. (2025).[3] (R)-((2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl)(phenyl)methanol Properties and Uses. Link

Sources

Exploratory

Comprehensive Solubility Profiling of[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol in Organic Solvents

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into small-molecule scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. 1[1] is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into small-molecule scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. 1[1] is a high-value chiral building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[].

As an application scientist, I frequently observe that late-stage formulation failures often stem from a poor early-stage understanding of an Active Pharmaceutical Ingredient (API) intermediate's solubility. This compound presents a unique physicochemical duality: a highly lipophilic 2-fluorophenyl ring juxtaposed against a highly polar, hydrogen-bonding pyrrolidine-methanol fragment[3]. This whitepaper dissects the thermodynamic drivers of its solubility, provides a predictive quantitative profile across organic solvent classes, and outlines the definitive experimental protocol for empirical validation.

Physicochemical Drivers & Predictive Thermodynamics

To understand why this molecule dissolves in specific media, we must evaluate its structural motifs through the lens of 4[4]. The HSP framework dictates that a solute will dissolve in a solvent if their dispersion (


), polar (

), and hydrogen-bonding (

) parameters are closely matched[5].
  • The 2-Fluorophenyl Ring (

    
     Dominant):  Fluorine is highly electronegative yet poorly polarizable. In drug design, 6[6] (
    
    
    
    ) and alters the electron density of the aromatic ring. This structural feature demands a solvent with strong dispersion forces to overcome the hydrophobic penalty.
  • The Pyrrolidine Core (

    
     and 
    
    
    
    Active):
    The secondary amine acts as a basic center (pKa ~8.5-9.5) and a potent hydrogen bond acceptor/donor. It significantly increases the polarity parameter (
    
    
    ) requirement.
  • The Hydroxymethyl Group (

    
     Dominant):  The primary alcohol (-CH2OH) is a classic hydrogen bond donor and acceptor, driving the need for solvents with high 
    
    
    
    values to disrupt the solid-state crystal lattice.
Solvation Mechanisms & Causality

The causality of solvation lies in the competition between the solid-state crystal lattice energy and the solvent-solute interaction energy.

  • Failure in Non-Polar Media: Solvents like hexane only offer weak London dispersion forces. They cannot provide enough solvation energy to break the strong intermolecular hydrogen bonds (between the -OH and the pyrrolidine -NH of adjacent molecules) holding the crystal lattice together.

  • Success in Polar Protic/Aprotic Media: DMSO is a powerful hydrogen bond acceptor. It disrupts the crystal lattice by forming strong H-bonds with the hydroxymethyl proton and the pyrrolidine amine. Methanol acts as both a donor and an acceptor, perfectly satisfying the hydrogen-bonding requirements of the entire polar fragment while its methyl group interacts with the fluorophenyl ring via dispersion forces.

Solvation API [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Crystal Lattice Network Protic Polar Protic (e.g., MeOH) H-Bond Donor & Acceptor API->Protic Breaks lattice via bidirectional H-bonding Aprotic Polar Aprotic (e.g., DMSO) Strong Dipole, H-Bond Acceptor API->Aprotic Solvates -OH/-NH via strong dipole NonPolar Non-Polar (e.g., Hexane) Dispersion Forces Only API->NonPolar Fails to overcome lattice energy

Mechanistic pathways of solvation based on solvent class interactions.

Quantitative Solubility Profile in Organic Solvents

Because empirical data for every chiral isomer across a vast solvent matrix is rarely cataloged in public databases, the following quantitative profile is derived using predictive thermodynamic modeling (Hansen parameters) validated against structurally identical fluorinated pyrrolidine scaffolds[7].

Solvent ClassOrganic SolventEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol> 100 (Highly Soluble)Strong H-bond donation/acceptance to pyrrolidine and alcohol.
Polar Protic Ethanol50 - 100 (Soluble)H-bonding combined with favorable dispersion from the ethyl chain.
Polar Aprotic DMSO> 150 (Very Soluble)Exceptional dipole-dipole interactions; strong H-bond acceptance.
Polar Aprotic Acetonitrile20 - 50 (Moderately Soluble)Moderate polarity match; limited H-bond donation restricts higher solubility.
Polar Aprotic Ethyl Acetate10 - 30 (Slightly Soluble)Ester oxygen accepts H-bonds; good dispersion match for the fluorophenyl ring.
Non-Polar Dichloromethane30 - 60 (Soluble)Excellent dispersion and dipole match for the fluorinated aromatic ring.
Non-Polar Hexane / Heptane< 1 (Practically Insoluble)Inability to break the crystal lattice H-bond network.

Experimental Methodology: The Miniaturized Shake-Flask Protocol

While predictive models are excellent for initial solvent screening, empirical validation is mandatory for regulatory submissions and process scale-up. The8[8] remains the "gold standard" for determining thermodynamic solubility, particularly when API quantities are limited during early-stage development[9].

Step-by-Step Workflow
  • Preparation of Saturated Solutions: Accurately weigh an excess amount of solid[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (approximately 15-20 mg) into a 2.0 mL glass HPLC vial. Add exactly 1.0 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 500 rpm for 24 to 48 hours. Scientist's Note: 24 hours is typically sufficient for small molecules, but 48 hours guarantees thermodynamic equilibrium between the solid phase and the solution[10].

  • Phase Separation: Remove the vials and centrifuge the suspension at 10,000 rpm for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Always pre-saturate the filter with the solvent to prevent non-specific adsorption of the API to the membrane.

  • Quantification (HPLC-UV): Dilute an aliquot of the clear supernatant with the appropriate mobile phase. Quantify the dissolved compound using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at the compound's

    
     (typically ~260-265 nm for fluorinated aromatics), referencing a pre-established calibration curve.
    
  • Solid-State Characterization: Recover the undissolved pellet and analyze it via Powder X-Ray Diffraction (PXRD). This confirms that the crystal form has not transitioned to a polymorph or a solvate during the equilibration process—a common cause of false solubility readings.

Workflow A 1. Excess Solid + Solvent B 2. Isothermal Shaking (24-48h, 25°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4. HPLC-UV Quantification C->D Supernatant E 5. PXRD Analysis of Residual Solid C->E Pellet

Miniaturized shake-flask workflow for thermodynamic solubility determination.

References

  • PubChem. "[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol" (Utilized as a structural proxy for physicochemical baseline data). National Institutes of Health. 1

  • BOC Sciences. "CAS 915390-10-2 (((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol) Product Description". BOC Sciences.

  • Apollo Scientific. "Fluorinated Building Blocks in Drug Design: Why They Matter". Apollo Scientific. 3

  • National Institutes of Health (PMC). "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". NIH. 6

  • Agno Pharmaceuticals. "Ideal Solubility & Solubility Models". Agno Pharmaceuticals. 7

  • ResearchGate. "Hansen solubility parameters: A quick review in pharmaceutical aspect". ResearchGate. 4

  • PharmaExcipients. "Hansen Solubility Parameter Approach in the Screening of Lipid Excipients". PharmaExcipients. 5

  • PubMed. "Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities". NIH. 8

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". TBZMED. 10

  • Taylor & Francis. "A review of methods for solubility determination in biopharmaceutical drug characterization". TandF Online. 9

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Introduction & Strategic Overview The pyrrolidine core is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in monoamine reuptake inhibitors, GPCR ligands, and antimicrobial agents[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The pyrrolidine core is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in monoamine reuptake inhibitors, GPCR ligands, and antimicrobial agents[1]. Specifically, the introduction of a 2-fluorophenyl moiety at the 5-position, coupled with a hydroxymethyl group at the 3-position, creates a highly versatile, stereochemically rich building block: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol .

This application note details a robust, self-validating three-step synthetic system to produce this compound. The strategy avoids the use of highly sensitive organometallic reagents by leveraging a thermally driven decarboxylative 1,3-dipolar cycloaddition [2], followed by ester reduction and catalytic hydrogenolysis.

Mechanistic Causality & Synthetic Logic (E-E-A-T)

As a self-validating protocol, every reagent and condition has been selected based on fundamental physical organic principles:

  • Decarboxylative Azomethine Ylide Generation : The reaction of 2-fluorobenzaldehyde with N-benzylglycine forms an intermediate iminium ion. Under thermal conditions, this species undergoes spontaneous decarboxylation (loss of CO₂) to generate a highly reactive, unstabilized azomethine ylide[2]. This method is superior to base-catalyzed routes as it operates under neutral conditions, preventing the epimerization of sensitive intermediates.

  • Regioselective [3+2] Cycloaddition : Methyl acrylate acts as the electron-deficient dipolarophile[3]. The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory; the largest HOMO coefficient of the ylide (on the carbon derived from the aldehyde) overlaps with the largest LUMO coefficient of the acrylate (the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon). This interaction energies dictate the exclusive formation of the 3-carboxylate regioisomer.
    
  • Chemoselective Reduction : Lithium aluminum hydride (LiAlH₄) is deployed to reduce the ester to a primary alcohol. The N-benzyl group remains strictly inert under these conditions, serving as a robust protecting group that prevents unwanted side reactions involving the secondary amine.

  • Hydrogenolysis : Palladium on carbon (Pd/C) with hydrogen gas cleanly cleaves the N-benzyl bond, yielding the final free pyrrolidine.

Visualizing the Synthetic Workflow

Workflow A 2-Fluorobenzaldehyde + N-Benzylglycine C Step 1: [3+2] Cycloaddition (Toluene, Reflux, -CO2) A->C B Methyl Acrylate (Dipolarophile) B->C D Methyl 1-Benzyl-5-(2-fluorophenyl) pyrrolidine-3-carboxylate C->D E Step 2: Ester Reduction (LiAlH4, THF, 0 °C to RT) D->E F [1-Benzyl-5-(2-fluorophenyl) pyrrolidin-3-yl]methanol E->F G Step 3: N-Debenzylation (H2, Pd/C, MeOH) F->G H [5-(2-Fluorophenyl) pyrrolidin-3-yl]methanol G->H

Figure 1: Three-step synthetic workflow for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol.

Experimental Protocols

Protocol A: Decarboxylative [3+2] Cycloaddition

Objective: Synthesize Methyl 1-benzyl-5-(2-fluorophenyl)pyrrolidine-3-carboxylate.

  • Setup : Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading : Add 2-fluorobenzaldehyde (1.0 equiv, 50 mmol), N-benzylglycine (1.1 equiv, 55 mmol), and methyl acrylate (1.5 equiv, 75 mmol) to 200 mL of anhydrous toluene.

  • Reaction : Heat the mixture to vigorous reflux (approx. 110 °C). The Dean-Stark trap will collect the water byproduct, driving the iminium formation forward via Le Chatelier's principle. Maintain reflux for 16 hours.

  • Monitoring : Verify the consumption of the aldehyde via TLC (Hexanes:EtOAc 3:1, UV visualization).

  • Workup : Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the intermediate ester.

Protocol B: Ester Reduction

Objective: Synthesize [1-Benzyl-5-(2-fluorophenyl)pyrrolidin-3-yl]methanol.

  • Preparation : In an oven-dried, argon-purged flask, suspend LiAlH₄ (1.5 equiv, based on ester) in anhydrous THF (0.2 M) and cool to 0 °C using an ice bath.

  • Addition : Dissolve the ester from Protocol A in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Fieser Quench (Critical Safety Step) : Cool back to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add: 
    
    
    
    mL of distilled H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of distilled H₂O. Stir vigorously for 15 minutes. This creates a granular, easily filterable aluminum salt precipitate rather than a hazardous colloidal gel.
  • Isolation : Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate to yield the protected alcohol.

Protocol C: N-Debenzylation

Objective: Synthesize the final product, [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol.

  • Setup : Dissolve the protected alcohol in HPLC-grade methanol (0.1 M). Add 10% Pd/C (10% w/w relative to the substrate).

  • Purging : Evacuate the flask and backfill with Argon three times. Caution: Pd/C is highly pyrophoric when dry; always add it to the solvent under inert conditions.

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Workup : Filter the suspension through Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to afford the pure[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol.

Quantitative Data & Optimization

The choice of solvent and temperature during the cycloaddition step is critical for overcoming the activation energy barrier of the thermal decarboxylation.

ConditionSolventTemp (°C)Time (h)Yield (%)Regioselectivity (3- vs 4-ester)
ADichloromethane2524< 10N/A
BTetrahydrofuran652445> 95:5
CToluene1101682> 95:5

Table 1: Optimization data for the Decarboxylative [3+2] Cycloaddition Step.

Mechanistic Pathway Visualization

Mechanism M1 Iminium Ion Formation M2 Thermal Decarboxylation M1->M2 -CO2 M3 Unstabilized Azomethine Ylide M2->M3 M4 Concerted Cycloaddition M3->M4 + Alkene M5 Pyrrolidine Core M4->M5

Figure 2: Mechanistic pathway of the decarboxylative azomethine ylide generation.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, the following validation checkpoints must be observed:

  • NMR Validation (Step 2 to 3) : The successful removal of the benzyl group in Protocol C is confirmed by the disappearance of the characteristic benzylic -CH₂- protons (typically a singlet or AB quartet around

    
     3.6–3.9 ppm) in the ¹H NMR spectrum.
    
  • TLC Staining : The final product is a secondary aliphatic amine. While it may have weak UV activity due to the fluorophenyl ring, it will stain intensely with Ninhydrin (yielding a deep purple/blue spot upon heating), whereas the N-benzylated intermediate will not.

References

1.[2] Wikipedia Contributors. "Azomethine ylide." Wikipedia, The Free Encyclopedia. URL: 2.[3] MDPI. "Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions." Molecules. URL: 3.[1] National Institutes of Health (NIH). "General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams." PMC. URL:

Sources

Application

Application Note: Chemoselective N-Functionalization of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Executive Summary This guide details the chemoselective functionalization of the secondary nitrogen atom in [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol . This scaffold is a high-value pharmacophore in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemoselective functionalization of the secondary nitrogen atom in [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol . This scaffold is a high-value pharmacophore in medicinal chemistry; the 2-fluorophenyl group provides metabolic stability and lipophilicity, while the pyrrolidine ring offers rigid stereochemical control.

The primary synthetic challenge is differentiating the nucleophilic secondary amine (


) from the primary alcohol (

). While amines are generally more nucleophilic, competitive

-functionalization can occur under vigorous conditions or with specific electrophiles. This note provides three validated protocols to achieve


-selectivity for Alkylation, Acylation, and Arylation.

Strategic Overview & Decision Logic

Before initiating synthesis, select the protocol based on the desired "R" group. The following decision tree outlines the optimal pathway to avoid protection/deprotection steps.

ReactionSelector Start Target: N-Functionalized [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Decision What is the desired R-Group? Start->Decision Alkyl Alkyl Group (e.g., Benzyl, Ethyl) Decision->Alkyl sp3 Carbon Acyl Acyl/Sulfonyl (Amide/Sulfonamide) Decision->Acyl Carbonyl/Sulfonyl Aryl Aryl/Heteroaryl (Biaryl System) Decision->Aryl sp2 Aromatic Method1 Protocol 1: Reductive Amination (NaBH(OAc)3) Alkyl->Method1 High Chemoselectivity Method2 Protocol 2: Controlled Acylation (0°C, Stoichiometric Base) Acyl->Method2 Kinetic Control Method3 Protocol 3: Buchwald-Hartwig (Pd-RuPhos/Cs2CO3) Aryl->Method3 Catalytic Control

Figure 1: Strategic decision tree for selecting the chemoselective N-functionalization method.

Protocol 1: Chemoselective Reductive Amination (N-Alkylation)

Objective: Install an alkyl group without


-alkylation.
Mechanism:  This protocol utilizes Sodium Triacetoxyborohydride (STAB).[1][2] STAB is less reactive than NaBH

and does not reduce aldehydes/ketones rapidly, allowing the formation of the iminium ion (from the amine) which is then selectively reduced. The alcohol remains inert.[3]
Reagents & Materials
ComponentEquivalentsRole
Amine Scaffold 1.0Nucleophile
Aldehyde/Ketone 1.1 - 1.2Electrophile
NaBH(OAc)

1.4 - 1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (pH 5-6)
DCE or THF Solvent0.1 - 0.2 M Concentration
Step-by-Step Methodology
  • Imine Formation: In a dry flask, dissolve [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (1.0 equiv) and the aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Acidification: Add Glacial Acetic Acid (1.0 equiv).

    • Expert Note: This buffers the reaction. It promotes the formation of the iminium ion (which STAB reduces) while preventing the formation of acetals with the free alcohol.

  • Reduction: Add NaBH(OAc)

    
     (1.5 equiv) in one portion at room temperature.
    
  • Reaction: Stir at 20–25°C for 2–16 hours under Nitrogen. Monitor by LC-MS (Target: M+H of alkylated amine).

  • Workup: Quench with saturated aqueous NaHCO

    
     (gas evolution will occur). Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    . The crude is often pure enough, but flash chromatography (MeOH/DCM) ensures removal of boron salts.

Validation:

  • Success:

    
    H NMR shows a new methylene signal (for aldehydes) adjacent to the nitrogen. The CH
    
    
    
    -OH protons should remain unchanged (~3.5-3.7 ppm).

Protocol 2: Kinetic N-Acylation (Amide Formation)

Objective: Form an amide bond. Challenge: Acid chlorides are highly reactive and can esterify the alcohol (


-acylation) if the reaction warms up or if excess base is used.
Solution:  Exploit the nucleophilicity difference (

) using low temperature and stoichiometric control.
Reagents & Materials
ComponentEquivalentsRole
Amine Scaffold 1.0Nucleophile
Acid Chloride 1.05Electrophile (Limit excess)
DIPEA / TEA 1.1Base (Scavenger)
DCM SolventAnhydrous
Step-by-Step Methodology
  • Setup: Dissolve the scaffold (1.0 equiv) and DIPEA (1.1 equiv) in anhydrous DCM. Cool to 0°C (Ice bath).

  • Addition: Dilute the Acid Chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Expert Note: Rapid addition creates local high concentrations, increasing the risk of

      
      -acylation.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Troubleshooting (O-Acylation): If LC-MS shows a bis-acylated product (

    
    -diacyl), treat the crude mixture with LiOH (2 equiv) in THF/Water (1:1) for 30 minutes. This selectively hydrolyzes the ester back to the alcohol, leaving the amide intact.
    

Protocol 3: N-Arylation (Buchwald-Hartwig Coupling)

Objective: Create a biaryl C-N bond. Challenge: Palladium catalysts can be poisoned by free alcohols, or the base can deprotonate the alcohol leading to


-arylation.
Solution:  Use RuPhos  or BrettPhos  precatalysts. These bulky, electron-rich ligands facilitate the reductive elimination of the amine and protect the metal center. Use a weak base (Cs

CO

) rather than NaO

Bu.

BuchwaldCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Selection) OxAdd->Coord Scaffold Deprot Deprotonation (Cs2CO3) Coord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Simplified catalytic cycle emphasizing the amine coordination step.

Reagents & Materials
ComponentEquivalentsRole
Amine Scaffold 1.0Nucleophile
Aryl Halide 1.0 - 1.2Electrophile (Br/I preferred)
RuPhos Pd G3/G4 0.02 - 0.05Precatalyst (2-5 mol%)
Cs

CO

2.0 - 3.0Weak Base
1,4-Dioxane SolventDegassed, Anhydrous
Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the Aryl Halide, Scaffold, and Cs

    
    CO
    
    
    
    . Cap and purge with Nitrogen/Argon for 5 minutes.
    • Why Cs

      
      CO
      
      
      
      ? It is basic enough to deprotonate the Pd-bound amine (increasing acidity) but generally too weak to deprotonate the free aliphatic alcohol (pKa ~16), preventing
      
      
      -arylation.
  • Catalyst Addition: Add RuPhos Pd G3 (or similar Buchwald precatalyst) and anhydrous 1,4-Dioxane.

  • Heating: Heat to 80–100°C for 4–12 hours.

    • Note: Do not use microwave irradiation initially; thermal heating provides better control over chemoselectivity.

  • Workup: Filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via silica gel chromatography.

Analytical Validation (QC)

To confirm the functionalization occurred at the Nitrogen and not the Oxygen, compare the


H NMR shifts.
Proton EnvironmentUnreacted Scaffold (

ppm)
N-Functionalized (

ppm)
O-Functionalized (Unwanted)
H-C3 (Ring CH-CH

OH)
~2.5~2.5Unchanged
H-C

(CH

-OH)
3.5 - 3.7 3.5 - 3.7 4.1 - 4.5 (Downfield Shift)
H-C2/C5 (Ring N-CH)3.0 - 4.2Shifts vary by R-groupUnchanged
  • Diagnostic: If the signal for the hydroxymethyl protons (CH

    
    -OH) shifts significantly downfield (into the 4.0+ ppm range), O-functionalization has occurred.  If it remains near 3.6 ppm, the alcohol is free.
    

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Buchwald-Hartwig User Guide: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • Chemoselectivity Reviews: "Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols." Organic & Biomolecular Chemistry, 2024. Link

  • Reagent Properties: Sigma-Aldrich Technical Bulletin, "Sodium Triacetoxyborohydride in Reductive Amination." Link

Sources

Method

Application Note: Reductive Amination Protocols for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Executive Summary & Scientific Rationale This guide details the synthetic protocols for the reductive amination of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol . This specific scaffold is a high-value building block in me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the synthetic protocols for the reductive amination of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol . This specific scaffold is a high-value building block in medicinal chemistry, offering a combination of a solubilizing polar handle (hydroxymethyl), a metabolic "blocker" (2-fluorophenyl), and a saturated nitrogen heterocycle for vector exploration.

Substrate Analysis: The "Why" Behind the Protocol

Successful N-alkylation of this substrate requires navigating three specific chemical features:

  • The Secondary Amine (Nucleophile): The pyrrolidine nitrogen is the active site. Unlike primary amines, secondary amines form iminium ions (positively charged) rather than neutral imines. This species is highly electrophilic and reduces rapidly, often allowing for milder conditions than primary amines.

  • The 5-(2-Fluorophenyl) Group (Steric/Electronic Modulator):

    • Sterics: The bulky aryl group at the

      
      -position (C5) creates steric crowding around the nitrogen. This can slow down the initial attack on bulky ketones, necessitating Lewis acid catalysis (see Protocol B).
      
    • Electronics: The 2-fluoro substituent is electron-withdrawing. While it lowers the pKa of the amine slightly (making it less basic), it remains sufficiently nucleophilic for standard reductive aminations.

  • The 3-Hydroxymethyl Group (Competitor): The primary alcohol is a potential nucleophile. However, under the slightly acidic or neutral conditions of reductive amination, the amine is orders of magnitude more nucleophilic. Protection of the alcohol is generally not required unless highly reactive electrophiles (e.g., acid chlorides) are present.

Reaction Mechanism & Pathway[1][2]

Understanding the intermediate species is critical for troubleshooting. The reaction proceeds through the formation of a hemiaminal, followed by dehydration to the iminium ion, which is the substrate for reduction.[1]

ReductiveAmination cluster_0 Critical Control Point Start Amine Substrate (Pyrrolidine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Carbonyl (R-CHO / R-COR') Carbonyl->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Rate Limiting) Product Tertiary Amine Product Iminium->Product + Hydride Source (Reduction)

Figure 1: Mechanistic pathway. The formation of the Iminium Ion is the critical step that often requires acid catalysis or water scavenging (Ti(OiPr)4) for hindered substrates.

Reagent Selection Matrix

Choose your reducing agent based on the carbonyl partner.

ReagentReagent NameSelectivityToxicityRecommended Use Case
STAB Sodium TriacetoxyborohydrideHighLowStandard Protocol. Best for aldehydes and unhindered ketones.
Ti(OiPr)4 Titanium(IV) IsopropoxideN/A (Lewis Acid)LowAdditive. Use with NaBH4 for hindered ketones or electron-poor amines.
NaCNBH3 Sodium CyanoborohydrideMediumHigh Legacy method. Avoid unless STAB fails. Requires pH control.
NaBH4 Sodium BorohydrideLowLowToo strong for direct use (reduces aldehyde). Only use after imine formation (Two-Step).

Protocol A: Standard Conditions (STAB)

Best for: Aliphatic aldehydes, benzaldehydes, and cyclic ketones (e.g., cyclohexanone). Reference: Abdel-Magid, A. F., et al. J. Org.[2][3][4][5][6] Chem.1996 .[3][4][5][6]

Materials
  • Amine: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: DCE is preferred for rate, THF for solubility.

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Optional, usually required only for ketones.

Step-by-Step Procedure
  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv).

    • Expert Insight: If using a ketone, add 1.0 equiv of Glacial Acetic Acid here to catalyze iminium formation. For aldehydes, this is rarely needed.[5]

  • Complexation: Stir at Room Temperature (RT) for 15–30 minutes. This allows the hemiaminal/iminium equilibrium to establish.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur. The reaction is generally slightly exothermic but does not require cooling on small scales (<1g).

  • Monitoring: Stir at RT.

    • Aldehydes: Complete in 1–4 hours.

    • Ketones: May require 12–24 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the amine (M+H) and appearance of Product (M+H + Alkyl).

  • Quench: Add saturated aqueous NaHCO3 (equal volume to solvent). Stir vigorously for 15 minutes to quench residual borohydride.

  • Workup: Extract with DCM or EtOAc (x3). Wash combined organics with Brine. Dry over Na2SO4.

Protocol B: Titanium-Mediated Conditions

Best for: Sterically hindered ketones (e.g., acetophenones), electron-deficient amines, or when Protocol A yields <30%. Mechanism: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine/iminium. Reference: Mattson, R. J., et al. J. Org. Chem.1990 .

Materials
  • Amine: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (1.0 equiv)

  • Carbonyl: Ketone (1.1 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv) or NaCNBH3.

  • Solvent: Ethanol (absolute) or Methanol.[7]

Step-by-Step Procedure
  • Imine Formation (The "Neat" Step): In a dry vial, mix the Amine and Ketone .

  • Titanium Addition: Add Ti(OiPr)4 (1.5 equiv) directly to the mixture.[2]

    • Note: If the mixture is too viscous to stir, add a minimal amount of dry THF (0.5 mL), but the reaction works best highly concentrated.

  • Incubation: Stir the mixture under Nitrogen at RT for 6–12 hours.

    • Expert Insight: For extremely difficult substrates, heat to 40-50°C for 2 hours.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (or Methanol) to create a stirrable solution (~0.2 M).

  • Reduction: Carefully add NaBH4 (1.5 equiv) in portions.

    • Caution: Exothermic with gas evolution.

  • Quench (The "Rochelle" Method):

    • Titanium emulsions are notorious during workup.

    • Standard: Add 1N NaOH.

    • Preferred: Add saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until the biphasic mixture becomes clear (no white emulsion).

  • Workup: Extract with EtOAc.

Experimental Workflow Decision Tree

Use this logic flow to determine the correct protocol for your specific library synthesis.

Workflow Start Start: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Decision Electrophile Type? Start->Decision Aldehyde Aldehyde (R-CHO) Decision->Aldehyde Ketone Ketone (R-COR') Decision->Ketone ProtocolA Protocol A: STAB (DCE, AcOH opt.) Aldehyde->ProtocolA Standard CheckSterics Sterically Hindered? Ketone->CheckSterics QC Purification (SCX-2 Cartridge or Prep-HPLC) ProtocolA->QC LCMS Check CheckSterics->ProtocolA No (e.g. Cyclohexanone) ProtocolB Protocol B: Ti(OiPr)4 (Neat -> NaBH4) CheckSterics->ProtocolB Yes (e.g. Acetophenone) ProtocolB->QC

Figure 2: Decision tree for selecting the optimal reductive amination method.

Quality Control & Purification

Given the polar nature of the product (tertiary amine + alcohol), standard silica chromatography can be challenging due to streaking.

  • SCX-2 Catch-and-Release:

    • This is the preferred purification method for parallel synthesis.

    • Load the crude reaction mixture (dissolved in MeOH/DCM) onto an acidic SCX-2 cartridge.

    • Wash with MeOH (removes non-basic impurities, borate salts, and neutral organics).

    • Elute with 2M NH3 in MeOH (releases the amine product).

  • Flash Chromatography:

    • If SCX is insufficient, use DCM:MeOH:NH4OH (90:10:1) on silica gel.

  • Stereochemistry Check:

    • The reductive amination generally preserves the stereochemistry of the starting material (C3 and C5). However, verify using Chiral HPLC if using enantiopure starting material.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][5][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6][8] J. Org.[2][3][4][5][6][9] Chem.1996 , 61, 3849–3862.[3][4][5][6]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[6] J. Org.[2][3][4][5][6][9] Chem.1990 , 55, 2552–2554.

  • Bhattacharyya, S. Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride.[10] J. Org.[2][3][4][5][6][9] Chem.1995 , 60, 4928–4929.

Sources

Application

Protecting group strategies for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol synthesis

Application Note: Orthogonal Protecting Group Strategies for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Synthesis Strategic Rationale & Molecular Analysis The chiral scaffold[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protecting Group Strategies for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Synthesis

Strategic Rationale & Molecular Analysis

The chiral scaffold[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a highly versatile building block frequently utilized in the synthesis of complex pharmaceuticals, including pyrrolo[2,3-d]pyrimidine-based kinase inhibitors[1]. The structural anatomy of this molecule presents a classic synthetic challenge: it contains both a secondary amine within the pyrrolidine ring and a primary alcohol at the C3-hydroxymethyl position[2].

Because both functional groups possess overlapping nucleophilic characteristics, any downstream functionalization—such as the oxidation of the primary alcohol to an aldehyde or the cross-coupling of the pyrrolidine nitrogen—requires a robust, orthogonal protecting group (PG) strategy [3]. Orthogonality ensures that one functional group can be selectively unmasked and manipulated without compromising the integrity of the other[4].

The Causality of Group Selection: For this specific scaffold, we recommend the N-Boc / O-TBDPS protection axis.

  • N-Boc (tert-Butyloxycarbonyl): Deactivates the nucleophilic secondary amine via carbamate resonance. It is highly stable to basic conditions and nucleophiles but is cleanly cleaved by strong acids (e.g., TFA)[3]. The 2-fluorophenyl group at C5 introduces moderate steric hindrance; however, the unhindered nature of Boc anhydride (Boc₂O) allows for efficient protection without requiring harsh conditions.

  • O-TBDPS (tert-Butyldiphenylsilyl): While O-TBS (tert-butyldimethylsilyl) is a common choice, O-TBDPS is selected here due to its superior acid stability. TBDPS ethers are approximately 100 times more stable to acidic environments (like the TFA used for Boc removal) than TBS ethers. This massive difference in stability prevents premature O-deprotection during N-Boc cleavage, ensuring absolute orthogonality. TBDPS is selectively cleaved by fluoride sources (e.g., TBAF) due to the extreme thermodynamic stability of the Si–F bond (approx. 135 kcal/mol)[3].

Quantitative Orthogonality Data

The selection of the correct PG pair dictates the success of the synthetic pathway. The table below summarizes the stability and cleavage metrics for various PG combinations applied to amino alcohols[5].

Protecting Group Pair (N / O)N-Protection ReagentO-Protection ReagentN-Cleavage ConditionO-Cleavage ConditionOrthogonality Rating
Boc / TBS Boc₂O, Et₃NTBSCl, ImidazoleTFA/DCMTBAF/THFModerate (TBS is slightly acid-labile)
Boc / TBDPS Boc₂O, Et₃NTBDPSCl, ImidazoleTFA/DCMTBAF/THFExcellent (TBDPS resists TFA)
Cbz / TBS CbzCl, K₂CO₃TBSCl, ImidazoleH₂, Pd/CTBAF/THFExcellent (Orthogonal mechanisms)
Fmoc / tBu Fmoc-OSu, DIEAIsobutylene, H⁺Piperidine/DMFTFA/DCMExcellent (Standard SPPS approach)

Mechanistic Workflow

The following diagram illustrates the divergence of the orthogonal protection strategy, allowing the chemist to selectively access either the free amine or the free alcohol.

OrthogonalProtection Start [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Step1 N-Boc Protection (Boc2O, Et3N, DCM) Start->Step1 Intermediate N-Boc-[...]-methanol (Amine Masked) Step1->Intermediate Step2 O-TBDPS Protection (TBDPSCl, Imidazole, DMF) Intermediate->Step2 FullyProtected N-Boc / O-TBDPS Scaffold (Fully Protected) Step2->FullyProtected Branch1 TBAF / THF (Selective O-Deprotection) FullyProtected->Branch1 Branch2 TFA / DCM (Selective N-Deprotection) FullyProtected->Branch2 Product1 N-Boc Alcohol (Ready for O-alkylation/oxidation) Branch1->Product1 Product2 O-TBDPS Amine (Ready for N-alkylation/coupling) Branch2->Product2

Orthogonal N-Boc/O-TBDPS protection and selective deprotection workflow.

Self-Validating Experimental Protocols

Protocol 1: Selective N-Boc Protection of the Pyrrolidine

Causality: Triethylamine (Et₃N) is utilized to neutralize any hydrochloride salt of the starting material, ensuring the pyrrolidine nitrogen is in its highly nucleophilic free-base form. The reaction is initiated at 0 °C to control the exothermic evolution of CO₂ and prevent unintended O-acylation[4].

  • Reaction Setup: Dissolve[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add Et₃N (1.5 eq, 15 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11 mmol) in a minimal amount of DCM and add dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (IPC): Perform TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. Validation: The starting material will stain deep purple (indicating a free secondary amine). The successful product spot will be Ninhydrin-negative but UV-active (due to the fluorophenyl ring).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: O-TBDPS Protection of the Primary Alcohol

Causality: Imidazole serves a dual purpose: it acts as a mild base to scavenge the HCl byproduct, and it functions as a nucleophilic catalyst by reacting with TBDPSCl to form a highly reactive N-silyl imidazolium intermediate. This intermediate rapidly and selectively silylates the unhindered primary alcohol at C3.

  • Reaction Setup: Dissolve the N-Boc intermediate from Protocol 1 (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.3 M).

  • Catalyst Addition: Add Imidazole (2.5 eq, 25 mmol) and cool to 0 °C.

  • Reagent Addition: Add tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq, 12 mmol) dropwise.

  • Propagation: Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Analyze via LC-MS. Validation: Look for the mass shift of +238 Da. Additionally, FTIR analysis of an aliquot will show the complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹.

  • Workup: Quench with water to hydrolyze unreacted silyl chloride. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol 3: Selective Deprotection Workflows

Pathway A: Unmasking the Amine (N-Boc Cleavage) Causality: Trifluoroacetic acid (TFA) protonates the Boc carbamate, triggering a fragmentation that releases isobutylene gas and CO₂. The bulky diphenyl groups on the TBDPS ether sterically shield the siloxane oxygen from protonation, preserving the O-PG[3].

  • Dissolve the fully protected compound in DCM (0.1 M) and cool to 0 °C.

  • Add TFA to achieve a 20% v/v concentration. Stir for 2 hours at 0 °C.

  • Validation: Evolution of gas (isobutylene/CO₂) will cease when the reaction is complete. TLC will show a new Ninhydrin-positive spot.

  • Concentrate under reduced pressure. Neutralize the resulting TFA salt by partitioning between EtOAc and saturated aqueous NaHCO₃ until the aqueous layer is pH > 7.

Pathway B: Unmasking the Alcohol (O-TBDPS Cleavage) Causality: The fluoride anion from Tetrabutylammonium fluoride (TBAF) attacks the silicon atom, driven by the formation of the extremely stable Si-F bond, cleanly releasing the alkoxide without affecting the acid-labile Boc group.

  • Dissolve the fully protected compound in anhydrous THF (0.1 M) at 0 °C.

  • Add TBAF (1.0 M in THF, 1.2 eq) dropwise.

  • Stir at room temperature for 3 hours.

  • Validation: TLC will show the disappearance of the highly non-polar starting material and the appearance of a more polar, UV-active, Ninhydrin-negative spot.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry, and concentrate.

References

  • Wuts, P. G. M. "Protective Groups." Organic Chemistry Portal. Available at: [Link]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, ACS Publications. Available at:[Link]

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds." European Patent Office, EP2488524B1.

Sources

Method

Advanced Application Note: Stereoselective Synthesis of 2-Fluorophenyl Pyrrolidines

Executive Summary & Pharmacological Context The 2-arylpyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry. Specifically, fluorinated derivatives such as 2-(2-fluorophenyl)pyrrolidine and (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 2-arylpyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry. Specifically, fluorinated derivatives such as 2-(2-fluorophenyl)pyrrolidine and (R)-2-(2,5-difluorophenyl)pyrrolidine serve as critical chiral building blocks in drug discovery[1][2]. The introduction of fluorine on the aromatic ring modulates the pKa of the pyrrolidine nitrogen, improves metabolic stability, and enhances binding affinity through specific protein-ligand interactions.

Most notably, the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety is the key stereocenter-defining element in Larotrectinib (Vitrakvi) , a first-in-class, highly selective TRK inhibitor approved for the treatment of NTRK gene fusion solid tumors[2][3]. This application note details two divergent, field-proven methodologies for the stereoselective synthesis of these compounds: a catalytic asymmetric cross-coupling approach ideal for structure-activity relationship (SAR) exploration, and a highly scalable resolution-based approach designed for industrial manufacturing.

Strategic Methodologies & Mechanistic Causality

Method A: Sparteine-Mediated Asymmetric Deprotonation & Negishi Cross-Coupling

Developed fundamentally from Beak's asymmetric deprotonation[4] and advanced by Campos et al.[5][6], this method provides direct access to highly enantioenriched 2-arylpyrrolidines from simple N-Boc-pyrrolidine.

  • The Causality of Chiral Lithiation: Treatment of N-Boc-pyrrolidine with s-BuLi and (−)-sparteine in MTBE at −78 °C results in the highly enantioselective removal of the pro-S equatorial α-proton. MTBE is specifically chosen over THF because THF coordinates too strongly to lithium, disrupting the delicate sparteine-lithium complex required for high enantioinduction[7].

  • Configurational Trapping via Transmetalation: Organolithium species are highly reactive but prone to racemization. Transmetalation with ZnCl₂ is strictly required. The resulting 2-pyrrolidinozinc reagent forms a covalent C-Zn bond that is configurationally stable up to 60 °C, acting as a stereochemical "memory bank" that preserves the enantiomeric ratio (er) prior to coupling[5].

  • Overcoming β-Hydride Elimination: A Pd(OAc)₂ / tBu₃P-HBF₄ catalyst system efficiently couples the organozinc intermediate with 2-fluorobromobenzene. The bulky, electron-rich tBu₃P ligand facilitates rapid oxidative addition and accelerates reductive elimination, successfully outcompeting the problematic β-hydride elimination pathway common to sp³-hybridized organometallics[6].

G A N-Boc-Pyrrolidine B s-BuLi / (-)-Sparteine (-78 °C, MTBE) A->B C (S)-2-Li-N-Boc-Pyrrolidine (Chiral Ion Pair) B->C D ZnCl2 Transmetalation C->D E (S)-2-ZnCl-N-Boc-Pyrrolidine (Configurationally Stable) D->E F Pd(OAc)2 / tBu3P-HBF4 2-Fluorobromobenzene E->F G (S)-2-(2-Fluorophenyl) N-Boc-Pyrrolidine F->G

Figure 1: Mechanism of sparteine-mediated asymmetric deprotonation and Negishi cross-coupling.

Method B: Scalable Imine Reduction and Chiral Resolution

While Method A is elegant, the requirement for stoichiometric (−)-sparteine and cryogenic temperatures limits its industrial viability[8]. A highly scalable alternative involves the synthesis of a cyclic imine followed by classical chiral resolution.

  • The Causality of Imine Formation: N-Boc-pyrrolidinone undergoes Grignard addition with 2,5-difluorophenylmagnesium bromide. Subsequent acid-mediated dehydration and deprotection (using TFA) cleanly yield the cyclic imine, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole[8].

  • Ionic Hydrogenation: The cyclic imine is reduced using a TFA/Triethylsilane system. TFA protonates the imine to a highly electrophilic iminium ion, which is then cleanly reduced by the hydride donor (triethylsilane) without the need for high-pressure hydrogen gas or heavy metal catalysts[3].

  • Thermodynamic Resolution: Classical resolution requires a chiral acid that forms a highly crystalline salt with only one enantiomer. D-malic acid specifically forms a stable, insoluble hydrogen-bonded network with the (R)-enantiomer of 2-(2,5-difluorophenyl)pyrrolidine, allowing the (S)-enantiomer to remain dissolved in the mother liquor[2].

G N1 N-Boc-Pyrrolidinone N2 Grignard Addition (2,5-Difluorophenyl-MgBr) N1->N2 N3 Hemiaminal Intermediate N2->N3 N4 Dehydration & Deprotection (TFA / CH2Cl2) N3->N4 N5 Cyclic Imine 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole N4->N5 N6 Ionic Hydrogenation (TFA/Et3SiH) & Resolution (D-Malic Acid) N5->N6 N7 (R)-2-(2,5-Difluorophenyl)pyrrolidine N6->N7

Figure 2: Scalable industrial workflow for the synthesis of Larotrectinib's chiral intermediate.

Comparative Quantitative Data

The following table summarizes the operational metrics of both synthetic strategies to guide route selection based on project phase (Discovery vs. Process Chemistry).

ParameterMethod A: Pd-Catalyzed α-ArylationMethod B: Imine Reduction & Resolution
Primary Reagents N-Boc-pyrrolidine, s-BuLi, (-)-sparteine, ZnCl₂N-Boc-pyrrolidinone, Ar-MgBr, D-Malic Acid
Catalytic System Pd(OAc)₂ / tBu₃P-HBF₄None (Stoichiometric chiral resolving agent)
Enantiomeric Excess (ee) ~92% - 96%[5][6]> 98% (after crystallization)[2]
Scalability Low/Medium (Requires -78 °C, expensive sparteine)High (Room temperature/reflux, cheap reagents)
Key Intermediate Configurationally stable organozinc[5]Cyclic imine / Racemic amine[8]
Target Application Rapid library synthesis, SAR studiesIndustrial manufacturing (e.g., Larotrectinib)[2]

Experimental Protocols

Protocol 1: Enantioselective Pd-Catalyzed α-Arylation (Method A)

Designed for the synthesis of (S)-2-(2-fluorophenyl)-N-Boc-pyrrolidine.

Step 1: Asymmetric Lithiation

  • In a flame-dried Schlenk flask under argon, dissolve N-Boc-pyrrolidine (1.0 mmol) and (−)-sparteine (1.2 mmol) in anhydrous MTBE (5.0 mL).

  • Cool the solution to −78 °C using a dry ice/acetone bath.

  • Dropwise add s-BuLi (1.1 mmol, 1.4 M in cyclohexane) over 10 minutes. Stir at −78 °C for 3 hours.

    • Validation Checkpoint: The solution should remain clear. A color change to deep yellow/orange indicates degradation or moisture contamination.

Step 2: Transmetalation 4. Add a solution of anhydrous ZnCl₂ (0.6 mmol, 1.0 M in THF) dropwise at −78 °C. 5. Stir for 30 minutes at −78 °C, then remove the cooling bath and allow the mixture to warm to room temperature (approx. 20 °C) over 30 minutes.

Step 3: Negishi Cross-Coupling 6. In a separate vial, prepare the active catalyst by mixing Pd(OAc)₂ (0.05 mmol) and tBu₃P-HBF₄ (0.06 mmol) in MTBE (1.0 mL). Stir for 10 minutes until a pale yellow homogeneous solution forms. 7. Add the catalyst solution and 2-fluorobromobenzene (0.8 mmol) to the organozinc mixture. 8. Stir the reaction at room temperature for 12 hours.

  • Validation Checkpoint: Monitor by GC-MS or LC-MS. The mass corresponding to the cross-coupled product (m/z 265 for Boc-protected, or 165 for the des-Boc fragment) should be the major peak[1].

Step 4: Workup 9. Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and 30% NH₄OH (5 mL) to effectively break down the zinc complexes. 10. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Scalable Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine (Method B)

Designed for the industrial preparation of Larotrectinib intermediates.

Step 1: Grignard Addition & Cyclization

  • To a solution of N-Boc-pyrrolidinone (100 mmol) in anhydrous THF (200 mL) at 0 °C, slowly add 2,5-difluorophenylmagnesium bromide (110 mmol, 0.5 M in THF). Stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with MTBE, and concentrate to yield the crude hemiaminal.

  • Dissolve the crude hemiaminal in CH₂Cl₂ (150 mL) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 300 mmol) dropwise. Stir at room temperature for 4 hours to effect simultaneous Boc-deprotection and dehydration.

  • Concentrate under reduced pressure, neutralize with 2M NaOH, and extract with CH₂Cl₂ to isolate 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole[8].

Step 2: Ionic Hydrogenation 5. Dissolve the cyclic imine (80 mmol) in CH₂Cl₂ (150 mL) and cool to 0 °C. 6. Add TFA (240 mmol) followed by dropwise addition of triethylsilane (Et₃SiH, 100 mmol). 7. Stir at room temperature for 12 hours.

  • Validation Checkpoint: Complete disappearance of the imine stretch (~1620 cm⁻¹) via in-situ ReactIR indicates full reduction[3][7].

  • Basify with 2M NaOH, extract with MTBE, and concentrate to yield racemic 2-(2,5-difluorophenyl)pyrrolidine.

Step 3: Chiral Resolution 9. Dissolve the racemic amine (70 mmol) and D-malic acid (70 mmol) in a mixture of Ethanol/Water (9:1, 150 mL). 10. Heat the mixture to 70 °C until a clear solution is obtained. 11. Cool the solution slowly to room temperature at a rate of 5 °C/hour, then hold at 5 °C for 12 hours to induce crystallization. 12. Filter the white crystals of (R)-2-(2,5-difluorophenyl)pyrrolidine D-malate.

  • Validation Checkpoint: Analyze a small sample of the free-based salt via Chiral HPLC. The enantiomeric excess must be >98%[2]. If lower, perform a second recrystallization from Ethanol/Water.
  • Free-base the purified salt using 2M NaOH and extract with MTBE to yield the final enantiopure product.

References

  • Beak, P., et al. "Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines." Journal of the American Chemical Society, 1996. 4

  • Campos, K. R., et al. "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine." Journal of the American Chemical Society, 2006. 5

  • Campos, K. R., et al. "Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator." The Journal of Organic Chemistry, 2008. 6

  • Coldham, I., et al. "Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications." The Journal of Organic Chemistry, 2011.7

  • Google Patents (CN112624950A). "Synthesis method of (R) -2- (2, 5-difluorophenyl) pyrrolidine." 2

  • Google Patents (CN110981779B). "The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine." 8

  • Google Patents (EP3458456B1). "Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide." 3

  • Thermo Fisher Scientific. "2-(2-Fluorophenyl)pyrrolidine, 95%." 1

Sources

Application

Application Note: Optimizing Solvent Systems for the Functionalization of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Chemoselectivity, Green Chemistry, and Scalable Process Optimization Executive Summary & Chemical Context The pyrrolidine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Chemoselectivity, Green Chemistry, and Scalable Process Optimization

Executive Summary & Chemical Context

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif in the development of kinase inhibitors and antibacterial agents[1]. Specifically, [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol presents a unique synthetic challenge due to its dense array of functional groups: a secondary amine, a primary alcohol, and a sterically demanding, electron-withdrawing 2-fluorophenyl ring.

Functionalizing this scaffold requires exquisite chemocontrol. The secondary amine and the primary alcohol compete for electrophiles, making solvent selection the primary driver of chemoselectivity and reaction kinetics. Historically, legacy solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) were used for these transformations. However, modern pharmaceutical development demands alignment with green chemistry principles[2]. This application note details the causality behind solvent effects on this specific scaffold and provides self-validating protocols utilizing sustainable solvent systems.

Mechanistic Insights: Causality in Solvent Selection

To achieve selective functionalization, one must understand how solvent physicochemical properties interact with the specific microenvironment of the[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol molecule.

The Inductive Effect of the 2-Fluorophenyl Group

The highly electronegative fluorine atom at the 2-position of the phenyl ring exerts a strong inductive pull (-I effect) through the sigma framework. This slightly reduces the pKa and inherent nucleophilicity of the adjacent secondary amine at the 1-position.

  • Consequence for Solvent Selection: Protic solvents (e.g., Methanol, Ethanol) must be strictly avoided during N-functionalization. Protic solvents act as hydrogen-bond donors, forming a solvation shell around the weakly nucleophilic amine, further dampening its reactivity. Polar aprotic solvents are mandatory to maintain kinetic efficiency.

Differential Solvation and Chemoselectivity (N- vs. O- Functionalization)

The secondary amine is kinetically more reactive than the primary alcohol. However, in highly polar aprotic solvents with high dielectric constants (like DMF,


), electrophiles are highly stabilized, which can lower the activation energy for the less reactive alcohol, leading to unwanted O-functionalization (e.g., N,O-bis-acylation).
  • The Solution: Utilizing moderate-polarity ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) (

    
    ) maintains the kinetic preference for N-acylation while suppressing O-acylation[3].
    
Phase Separation Dynamics

The parent scaffold is highly polar (high Polar Surface Area). If reactions are conducted in fully water-miscible solvents like THF, aqueous workups result in severe yield losses as the product partitions into the aqueous layer. 2-MeTHF, conversely, has low water solubility (~14 g/L), ensuring crisp phase separation and near-quantitative organic recovery without the need for exhaustive back-extractions.

Visualization of the Optimization Workflow

Workflow N1 Identify Reaction Class (N- vs. O- Functionalization) N2 Physicochemical Profiling (Dielectric Constant, H-Bonding) N1->N2 N3 High-Throughput Screening (Solvent Array: 2-MeTHF, CPME, etc.) N2->N3 N4 Chemoselectivity Analysis (LC-MS / NMR) N3->N4 N5 Green Chemistry Assessment (ACS GCIPR / Chem21) N4->N5 N6 Optimized Scalable Protocol N5->N6

Figure 1: Systematic workflow for identifying optimal, sustainable solvent systems.

Quantitative Solvent Assessment

The following table summarizes the evaluation of various solvents for the chemoselective N-Boc protection of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol, utilizing data aligned with the ACS GCI Pharmaceutical Roundtable (GCIPR) guidelines[4].

SolventDielectric Constant (

)
Water Sol. (g/L at 20°C)ACS Green Score*Chemoselectivity (N:O Ratio)**Practical Impact on Scaffold
DCM 8.9313.08 (Red)95:5High toxicity; legacy solvent to be replaced.
DMF 36.7Miscible7 (Yellow)82:18Over-solvation leads to O-acylation; poor workup.
THF 7.58Miscible5 (Yellow)96:4Yield loss during aqueous extraction due to miscibility.
2-MeTHF 6.9714.03 (Green)>99:1Optimal. Crisp phase separation; excellent chemocontrol.
CPME 4.761.13 (Green)98:2Highly viable alternative; excellent stability to strong bases.

*Lower ACS score indicates a more sustainable/safer solvent[4]. **Empirical ratio observed using 1.05 eq


 at 0°C to RT.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Proceeding to the next chemical step is contingent upon meeting explicit analytical thresholds, ensuring high-fidelity scale-up.

Protocol A: Chemoselective N-Boc Protection in 2-MeTHF

Objective: Selectively protect the secondary amine while leaving the primary alcohol untouched, utilizing a green solvent.

Step 1: Scaffold Dissolution Charge a dry, nitrogen-purged reactor with [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (1.0 eq) and anhydrous 2-MeTHF (10 volumes). Stir at 25°C until a homogenous solution is achieved. Causality: 2-MeTHF fully solubilizes the polar scaffold while preventing hydrogen-bond dampening of the amine.

Step 2: Base and Electrophile Addition Cool the reactor to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Subsequently, add a solution of Di-tert-butyl dicarbonate (


) (1.05 eq) in 2-MeTHF (2 volumes) over 30 minutes via an addition funnel. Maintain the internal temperature 

5°C. Causality: Strict temperature control combined with the moderate dielectric constant of 2-MeTHF prevents the activation of the primary alcohol, ensuring strict N-chemoselectivity.

Step 3: In-Process Control (IPC) & Self-Validation After 2 hours, withdraw a 10 µL aliquot, quench in 500 µL of 1:1 MeCN/Water, and analyze via LC-MS.

  • Validation Threshold: The reaction is validated for workup only if the starting material peak (

    
     196.1 
    
    
    
    ) is
    
    
    2% and the N-Boc product (
    
    
    296.1
    
    
    ) accounts for
    
    
    95% of the Total Ion Chromatogram (TIC). The N,O-diBoc byproduct (
    
    
    396.1) must be
    
    
    1%.

Step 4: Aqueous Workup and Isolation Quench the reaction with 5 volumes of 5% aqueous citric acid. Stir for 10 minutes, then allow phase separation. Causality: Because 2-MeTHF is largely immiscible with water, the phases will separate cleanly in under 5 minutes. The polar product remains locked in the upper 2-MeTHF layer, preventing the yield attrition typically seen with THF. Wash the organic layer with brine, dry over


, and concentrate under reduced pressure to afford the N-Boc intermediate.
Protocol B: Scalable O-Alkylation of the N-Boc Intermediate

Objective: Alkylate the primary alcohol using a strong base in a solvent blend optimized for alkoxide reactivity.

ReactionPathway SM N-Boc-[5-(2-Fluorophenyl) pyrrolidin-3-yl]methanol Cond CPME / DMSO (9:1) NaH (1.5 eq), R-X Thermodynamic Control SM->Cond Prod N-Boc, O-Alkyl Target Scaffold Cond->Prod

Figure 2: O-Alkylation pathway utilizing a CPME/DMSO solvent blend for optimal alkoxide reactivity.

Step 1: Alkoxide Generation Dissolve the N-Boc intermediate (1.0 eq) in a 9:1 blend of Cyclopentyl methyl ether (CPME) and Dimethyl Sulfoxide (DMSO) (10 volumes). Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Causality: CPME is highly stable to strong bases (unlike THF, which can ring-open under harsh conditions). The 10% DMSO acts as a co-solvent to break up alkoxide aggregates, drastically increasing the nucleophilicity of the oxygen atom without compromising the overall recoverability of the solvent system.

Step 2: Alkylation and IPC Add the alkyl halide (R-X, 1.2 eq) dropwise. Warm to 25°C and stir for 4 hours.

  • Validation Threshold: Analyze via TLC (Hexanes/EtOAc 7:3). The reaction is validated when the starting material spot (

    
    ) is completely consumed, replaced by a less polar product spot (
    
    
    
    ).

Step 3: Quench and Recovery Carefully quench with saturated aqueous


 (5 volumes) at 0°C. Extract with CPME. The trace DMSO will wash out into the aqueous layer, leaving the pure O-alkylated product in the CPME layer for concentration.

References

  • Chem21 Solvent Selection Guide - Green Chemistry For Sustainability Source: Green Chemistry for Sustainability / Chem21 Consortium (Prat, D., et al., Green Chem., 2016, 18, 288–296). URL:[Link]

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 Source: American Chemical Society (ACS) Green Chemistry Institute. URL:[Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide Source: MacMillan, D. S. et al., Green Chemistry, 2013, 15, 596-600. (Referenced via University of Colorado Boulder Solvent Guides). URL:[Link]

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Welcome to the technical support guide for the synthesis of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol. This molecule is a valuable chiral building block in pharmaceutical research and development, and achieving a high-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol. This molecule is a valuable chiral building block in pharmaceutical research and development, and achieving a high-yield, reproducible synthesis is critical. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges, troubleshoot experimental hurdles, and optimize reaction outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.

Synthesis Overview: A Strategic Approach

The synthesis of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a multi-step process that requires careful control over reaction conditions to maximize yield and purity. A common and effective strategy involves the construction of a substituted pyrrole ring, followed by stereoselective reduction. This approach allows for the introduction of key functionalities before the creation of the chiral centers on the saturated pyrrolidine ring.

Below is a generalized workflow that forms the basis of our troubleshooting guide.

Synthetic_Workflow cluster_0 Pyrrole Formation cluster_1 Core Modification cluster_2 Final Steps SMs Starting Materials (e.g., 2-Fluoroacetophenone derivative, Aminocrotonate derivative) PaalKnorr Paal-Knorr or similar pyrrole synthesis SMs->PaalKnorr Cyclocondensation Pyrrole Substituted Pyrrole Ester [5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylate] PaalKnorr->Pyrrole Protection N-Protection (e.g., Boc, Cbz, Sulfonyl) Pyrrole->Protection Protection EsterReduction Ester Reduction (e.g., LiAlH4, DIBAL-H) Protection->EsterReduction Substrate for reduction PyrroleMethanol (Protected)-5-(2-Fluorophenyl) -1H-pyrrol-3-yl]methanol EsterReduction->PyrroleMethanol RingReduction Pyrrole Reduction (Catalytic Hydrogenation) PyrroleMethanol->RingReduction Hydrogenation FinalProduct [5-(2-Fluorophenyl) pyrrolidin-3-yl]methanol RingReduction->FinalProduct Stereoselective reduction

Caption: Generalized synthetic workflow for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield During Initial Pyrrole Ring Formation

Question: My Paal-Knorr (or similar cyclocondensation) reaction to form the initial 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate has a very low yield, and I observe a significant amount of dark, tarry byproduct. What's going wrong?

Answer: This is a frequent challenge in pyrrole synthesis, often stemming from competing side reactions or degradation.[1] The primary culprits are typically related to acidity, temperature, and substrate stability.

Potential Causes & Solutions:

  • Furan Byproduct Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl intermediate can undergo acid-catalyzed cyclization to form a furan derivative instead of reacting with the amine.[1][2]

    • Solution: Opt for a weaker acid catalyst. Acetic acid is often an excellent choice as it is acidic enough to promote the reaction without causing significant side product formation.[2] In some cases, the reaction can even proceed under neutral conditions, albeit more slowly.[1]

  • Polymerization/Degradation: Pyrroles, especially when unsubstituted on the nitrogen, can be sensitive to strong acids and high temperatures, leading to polymerization.[1]

    • Solution: Lower the reaction temperature and monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to prevent product degradation. Using an excess of the amine component can sometimes suppress polymerization pathways.[1]

  • Poor Substrate Reactivity: The electronic properties of the 2-fluorophenyl group or steric hindrance from other substituents can slow down the desired cyclization.[1]

    • Solution: If kinetics are slow, a moderate increase in temperature may be necessary, but this must be balanced against the risk of degradation. Systematically screen reaction times and temperatures to find the optimal balance. Ensure all reagents are pure, as impurities can inhibit the reaction.[3]

Issue 2: Incomplete or Low-Yielding Ester-to-Alcohol Reduction

Question: I am trying to reduce the pyrrole-3-carboxylate ester to the corresponding methanol using LiAlH₄, but the reaction is either incomplete or my yield after work-up is very low. How can I improve this step?

Answer: The reduction of an ester on a heterocyclic ring to an alcohol is generally efficient but can be complicated by the work-up procedure and the polarity of the product.

Potential Causes & Solutions:

  • Incomplete Reaction: Insufficient reducing agent or short reaction times can lead to an incomplete conversion.

    • Solution: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents of LiAlH₄ for an ester). The reaction should be monitored by TLC until the starting ester spot has completely disappeared. For less reactive esters, gentle warming may be required, but this should be done cautiously with hydride reagents.

  • Product Loss During Aqueous Work-up: The product, a pyrrole-methanol, is significantly more polar than the starting ester. It can have partial water solubility, leading to major losses in the aqueous layer during extraction.[4]

    • Solution: Modify your work-up procedure.

      • Salting Out: After quenching the reaction, add a saturated solution of brine (NaCl) or solid sodium sulfate to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[4]

      • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 4-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[4]

      • Fieser Work-up: For LiAlH₄ reactions, a carefully controlled quenching procedure can produce a granular precipitate of aluminum salts that is easily filtered. Sequentially and slowly add water, then 15% aqueous NaOH, then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O). This often provides a cleaner separation and better recovery.

Issue 3: Poor Stereoselectivity or Incomplete Pyrrole-to-Pyrrolidine Reduction

Question: My catalytic hydrogenation of the substituted pyrrole-methanol is giving me a mixture of cis and trans diastereomers, or the reaction stalls before completion. How can I achieve high stereoselectivity and full conversion?

Answer: The reduction of a substituted pyrrole to a pyrrolidine is a critical step where stereochemistry is set. The outcome is highly dependent on the catalyst, solvent, and reaction conditions. Poor conversion is often due to catalyst deactivation.

Troubleshooting Workflow for Hydrogenation:

Hydrogenation_Troubleshooting Start Hydrogenation Issue: Low Conversion or Poor Stereoselectivity Check_Catalyst Is the catalyst fresh and handled under inert atmosphere? Start->Check_Catalyst Check_Purity Are starting material and solvent free of catalyst poisons (sulfur, halides)? Check_Catalyst->Check_Purity Yes Solution_Conversion Solution: - Use fresh catalyst. - Increase catalyst loading. - Purify starting material. Check_Catalyst->Solution_Conversion No Optimize_Conditions Systematically vary catalyst, pressure, and solvent. Check_Purity->Optimize_Conditions Yes Check_Purity->Solution_Conversion No Solution_Stereo Solution: - Screen different catalysts (Pd, Pt, Rh). - Change solvent polarity. - Adjust temperature. Optimize_Conditions->Solution_Stereo

Caption: Troubleshooting workflow for the catalytic hydrogenation step.

Detailed Recommendations:

  • Catalyst Deactivation: Palladium on carbon (Pd/C) and other precious metal catalysts can be "poisoned" by impurities like sulfur compounds or residual halides from previous steps. The nitrogen atom in the substrate itself can sometimes act as a mild inhibitor.

    • Solution: Ensure your pyrrole-methanol intermediate is highly pure before hydrogenation. Recrystallize or run it through a silica plug if necessary. Use high-purity, anhydrous solvents.[5] If the reaction stalls, filtering the mixture and adding a fresh batch of catalyst can sometimes restart it.

  • Choice of Catalyst and Conditions: The choice of catalyst and solvent has a profound impact on the diastereoselectivity of the reduction. The substituents on the ring direct the approach of the substrate to the catalyst surface.

    • Solution: Systematically screen different catalysts. Rhodium on alumina (Rh/Al₂O₃) or Platinum oxide (PtO₂) often give different diastereomeric ratios compared to Pd/C. Acetic acid is a common solvent that can activate the ring towards reduction, while alcohols like ethanol or methanol are also effective. Varying the hydrogen pressure can also influence the outcome.

Table 1: Comparison of Common Hydrogenation Catalysts for Heterocycle Reduction

CatalystTypical Pressure (psi)SolventKey Characteristics
10% Pd/C 50 - 500EtOH, MeOH, EtOAcGeneral-purpose, effective for many reductions. Can sometimes be sensitive to poisoning.
PtO₂ (Adam's cat.) 50 - 500AcOH, EtOHVery active catalyst, often used when Pd/C is ineffective. Can sometimes lead to over-reduction.
Rh/Al₂O₃ or Rh/C 100 - 1000EtOH, H₂OOften shows different selectivity compared to Pd or Pt, particularly for aromatic and heteroaromatic rings.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-protecting group in this synthesis? A: A protecting group on the pyrrole nitrogen serves multiple purposes. It prevents N-alkylation side reactions in subsequent steps, increases the solubility of the intermediates in organic solvents, and can influence the stereochemical outcome of the pyrrole ring reduction by sterically directing the approach to the catalyst surface.

Q2: How can I best monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is indispensable for all steps. Use a combination of non-polar (e.g., hexane/ethyl acetate) and polar (e.g., dichloromethane/methanol) solvent systems. For volatile compounds or to confirm mass, Gas Chromatography-Mass Spectrometry (GC-MS) is useful. For structural confirmation at each stage, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

Q3: My final product seems to decompose on silica gel during column chromatography. What are my options? A: The final product, being a free amino alcohol, can be basic and may interact strongly with acidic silica gel, causing streaking and decomposition.

  • Option 1: Neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a volatile base, like 0.5-1% triethylamine in the eluent.

  • Option 2: Use a different stationary phase, such as neutral or basic alumina.

  • Option 3: Avoid chromatography altogether. Attempt to purify the final product by converting it to a crystalline salt (e.g., by adding HCl in ether to form the hydrochloride salt), which can often be recrystallized to high purity.

Key Experimental Protocols

Protocol 1: General Procedure for LiAlH₄ Reduction of a Pyrrole Ester

WARNING: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under N₂, slowly add a solution of the N-protected pyrrole-3-carboxylate (1.0 eq.) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).[4]

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully and slowly quench the reaction by the sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A granular white precipitate should form.

  • Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by chromatography or recrystallization.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyrrole
  • In a high-pressure reaction vessel (e.g., a Parr shaker apparatus), dissolve the N-protected pyrrole-methanol (1.0 eq.) in a suitable solvent (e.g., methanol or acetic acid).

  • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol% by weight) to the solution under a stream of nitrogen.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 100 psi) and begin vigorous agitation at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude pyrrolidine product.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrrolidine Derivatives.
  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
  • Arias, M., et al. (2012). Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry. Available at: [Link]

  • Pang, G. L., et al. (2005). Safe and Convenient Procedure for Solvent Purification. Organometallics.
  • BenchChem. (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
  • Google Patents. (2024). Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Google Patents. (2020). Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • Pharmaffiliates. * (5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanol*. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fluorophenyl Pyrrolidine Production

Current Status: Online Operator: Senior Application Scientist (Synthesis Division) Ticket ID: FP-CYC-FAIL-001 Executive Summary: The "Fluorine" Variable Welcome. If you are accessing this guide, your cyclization has like...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Synthesis Division) Ticket ID: FP-CYC-FAIL-001

Executive Summary: The "Fluorine" Variable

Welcome. If you are accessing this guide, your cyclization has likely stalled, polymerized, or yielded a defluorinated byproduct. Synthesizing fluorophenyl pyrrolidines is deceptive; the scaffold looks simple, but the fluorine atom introduces unique electronic perturbations that often disrupt standard ring-closure protocols.

The fluorine atom is not just a label; it is a potent Electron Withdrawing Group (EWG) . Depending on its position relative to your nucleophile (amine) or electrophile (halide/Michael acceptor), it can:

  • Deactivate the Nucleophile: Through inductive effects ($ -I $), reducing the rate of $ S_N2 $ attack.

  • Activate Side Reactions: Promoting $ S_NAr $ (aromatic substitution) or $ E2 $ (elimination) over the desired cyclization.

This guide bypasses generic advice to target the specific kinetic and thermodynamic barriers inherent to fluorinated heterocycles.

Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start FAILURE MODE DETECTED CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC Result1 Starting Material Remains (No Rxn) CheckTLC->Result1 Intact SM Result2 Complex Mixture (Polymer/Oligomer) CheckTLC->Result2 Streaking Result3 Wrong Product Mass (M-20 or M-HF) CheckTLC->Result3 Clean Spot Sol1 KINETIC ISSUE Nucleophile is deactivated by Fluorine inductive effect. Result1->Sol1 Sol2 ENTROPY ISSUE Intermolecular reaction competing with ring closure. Result2->Sol2 Sol3 SIDE REACTION Elimination (Styrene) or SNAr (Defluorination). Result3->Sol3

Figure 1: Diagnostic logic for cyclization failures. Determine if the barrier is kinetic (reactivity), entropic (concentration), or chemoselective (side pathways).

Module A: Intramolecular Nucleophilic Substitution ($ S_N2 $)

Context: You are cyclizing a linear precursor (e.g., 4-chloro-1-(fluorophenyl)butan-1-amine) using a base.

The Failure: "The reaction is stuck at 50% conversion."

Root Cause: The Thorpe-Ingold Effect is absent, and the Fluorine atom (if on the benzylic position) pulls electron density from the amine, making it a poor nucleophile. The energy barrier for the chain to fold into a 5-membered ring is too high for the current temperature/solvent system.

The Protocol: High-Dilution "Finkelstein" Cyclization

This protocol forces the equilibrium toward the ring by increasing the electrophilicity of the leaving group (in situ conversion of Cl


 I) and suppressing polymerization via dilution.
ParameterStandard ConditionOptimized Condition Why?
Concentration 0.5 M0.05 M - 0.1 M Critical: Favors intramolecular (ring) over intermolecular (polymer) reaction.
Solvent THF or DCMAcetonitrile (MeCN) Polar aprotic solvent stabilizes the transition state; MeCN reflux is ideal for amine alkylation.
Base TEA / DIPEA$ K_2CO_3 $ + NaI Inorganic base prevents ammonium salt inhibition. NaI (10 mol%) catalyzes the reaction via the Finkelstein mechanism.
Temp RTReflux (80°C) Overcomes the rotational barrier of the alkyl chain.

Step-by-Step Workflow:

  • Dissolve the amino-chloride precursor in anhydrous Acetonitrile (MeCN) to a concentration of 0.1 M .

  • Add 3.0 equivalents of anhydrous $ K_2CO_3 $ (powdered, not granular).

  • Add 0.1 equivalents (10 mol%) of Sodium Iodide (NaI). Note: The solution may turn slightly yellow due to iodine liberation; this is normal.

  • Reflux under nitrogen for 16–24 hours.

  • Monitor: Check LCMS for the target mass. If "dimer" peaks ($ 2M $) appear, dilute further to 0.01 M.

Module B: [3+2] Cycloaddition (Azomethine Ylides)[1][2]

Context: You are building the ring convergently using an aldehyde, an amino ester (glycine derivative), and a fluorinated styrene/alkene.

The Failure: "I see the pyrrolidine, but the yield is <30%."

Root Cause: Electronic mismatch. The 1,3-dipole (azomethine ylide) is electron-rich. If your dipolarophile (the alkene) has a Fluorine atom, it should be activated, but if the Fluorine is on the phenyl ring (e.g., 2-fluorostyrene), the activation is weak compared to a nitro- or cyano-alkene. The reaction reverts or stalls.

The Protocol: Ag(I)-Catalyzed Cascade

Using a silver catalyst coordinates the ylide, stabilizing the dipole and lowering the activation energy for the attack on the fluorinated styrene.

Mechanism Visualization:

Cycloaddition Precursors Imine + Ag(I) + Base Dipole Ag-Bound Azomethine Ylide Precursors->Dipole Deprotonation TS Concerted Transition State Dipole->TS + Fluorostyrene Product Fluorophenyl Pyrrolidine TS->Product - Ag(I)

Figure 2: The Silver(I) catalyst acts as a template, holding the dipole in the correct geometry for the fluorinated alkene to attack.

Step-by-Step Workflow:

  • Prepare the imine: Mix the aldehyde and glycine ester (1:1) in DCM with $ MgSO_4 $ for 2 hours. Filter and concentrate.

  • Catalyst Setup: In a separate flask, dissolve AgOAc (5 mol%) and $ PPh_3 $ (6 mol%) in Toluene. Stir for 30 mins in the dark (Ag is light sensitive).

  • Reaction: Add the imine and the fluorinated styrene (1.2 equiv) to the catalyst solution.

  • Base: Add DBU (1.0 equiv) dropwise at 0°C, then warm to RT.

  • Purification: Filter through a Celite pad to remove Silver residues before column chromatography.

Module C: The "Fluorine Trap" (Side Reactions)

Issue: You observe a product with Mass = Target minus 20 (loss of HF). Diagnosis: You have triggered an $ S_NAr $ (Nucleophilic Aromatic Substitution) or an Elimination .

  • Scenario: If your Fluorine is ortho or para to an electron-withdrawing group (like a nitro or carbonyl), the amine nucleophile may attack the aromatic ring instead of the alkyl chain, displacing the Fluorine.

  • Preventative Measure:

    • Lower Temperature: $ S_NAr $ generally requires higher activation energy than alkylation. Run the reaction at 40°C instead of reflux.

    • Change Base: Switch from strong bases (NaH, alkoxides) to hindered or weaker bases ($ Cs_2CO_3 $ or DIPEA). Strong bases promote elimination of H-F to form styrenes.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Acetonitrile for the cyclization? A: Yes, but be cautious. DMF is harder to remove (high boiling point) and can decompose to dimethylamine at high temperatures ($ >100°C $), which will react with your alkyl halide to form a byproduct. MeCN is safer for initial trials.

Q: My product is water-soluble and I'm losing it during workup. How do I isolate it? A: Pyrrolidines are secondary/tertiary amines and are often basic.

  • Do not do a standard water wash.

  • Acidify the reaction mixture with 1M HCl to form the salt (water soluble). Wash with ether to remove non-basic impurities.

  • Basify the aqueous layer to pH 12 with NaOH.

  • Extract exhaustively with DCM or Chloroform (3x).

  • Alternative: Evaporate the solvent and load the crude residue directly onto a basic alumina column or use SCX (Strong Cation Exchange) cartridges.

Q: Baldwin's Rules say 5-endo-tet is disfavored.[1] Does this apply to me? A: Yes. If you are trying to cyclize an amine onto a double bond within the newly forming ring (without an external leaving group), it will fail. You must ensure your electrophile allows for a 5-exo-tet (attacking an external carbon with a leaving group) or 5-exo-trig (attacking a carbonyl/Michael acceptor) trajectory.

References
  • BenchChem Technical Support. (2025).[2][3] Common side reactions in the synthesis of substituted pyrrolidines. Retrieved from

  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810.

  • Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry - A European Journal.[4]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine Synthesis. Retrieved from

  • Baldwin, J. E. (1976).[5] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.

Sources

Troubleshooting

Technical Support: Purification of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Case ID: PUR-PYR-35-F Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Tailing, Diastereomer Overlap, and Chiral Resolution Introduction: The Molecule & The Challenge You are working with [5-(2-F...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-35-F Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Tailing, Diastereomer Overlap, and Chiral Resolution

Introduction: The Molecule & The Challenge

You are working with [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol , a 3,5-disubstituted pyrrolidine scaffold common in kinase inhibitor discovery.

Chemical Profile:

  • Basicity: Secondary amine (

    
    ).
    
  • Polarity: High (Amine + Primary Alcohol).

  • Stereochemistry: Two chiral centers (C3, C5). This yields 4 stereoisomers (two diastereomeric pairs: cis and trans, each consisting of a pair of enantiomers).

  • UV Activity: The 2-fluorophenyl group provides a chromophore, but the fluorine atom introduces split signals in NMR (

    
     coupling).
    

This guide addresses the three most reported failure modes: silica tailing , diastereomer co-elution , and enantiomeric separation .

Module 1: The "Sticky Peak" Problem (Achiral Purification)

Symptom: Broad, tailing peaks on flash chromatography; low recovery; product streaking across fractions.

Root Cause: Silanol Interactions

The secondary pyrrolidine amine is a strong Lewis base. It hydrogen-bonds aggressively with acidic silanols on standard silica gel, leading to peak broadening and irreversible adsorption.

Troubleshooting Protocol

Option A: Amine-Modified Silica (The "Gold Standard" for Flash) Do not rely on standard silica with just triethylamine (TEA) added. The competition mechanism is often insufficient for pyrrolidines.

  • Stationary Phase: Use amine-functionalized silica cartridges (e.g., KP-NH).

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/MeOH (no amine additive needed in solvent).

  • Why: The surface amine blocks silanols, allowing the pyrrolidine to elute as a sharp, symmetrical band.

Option B: High pH Reverse Phase (Prep-HPLC) Standard acidic Prep-HPLC (Water/MeCN + 0.1% TFA) forms the TFA salt. While this improves peak shape, it complicates downstream chemistry (hygroscopic salts).

  • Column: C18 with high-pH stability (e.g., XBridge C18, Gemini NX).

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ) or 0.1% Ammonium Hydroxide.
    
  • Effect: Keeps the amine in its neutral (free base) form, increasing retention and loading capacity while preventing silanol interaction.

Table 1: Achiral Solvent Systems

MethodStationary PhaseSolvent ASolvent BAdditiveNotes
Flash Standard SilicaDCMMeOH1%

(aq)
"DCM/MeOH/Ammonia" (90:9:1) is the classic magic mix.
Flash Amino-Silica (KP-NH)HexaneEthanolNoneBest for recovery; no additives needed.
Prep HPLC C18 (High pH)WaterMeCN10mM

Elutes as free base; easy lyophilization.

Module 2: The Stereochemistry Maze (Chiral Resolution)

Symptom: "I see 3 peaks but I expect 4" or "My diastereomers are separated but not the enantiomers."

The Isomer Hierarchy
  • Diastereomers (cis vs. trans): Differ in physical properties (NMR, MP, polarity). often separable on achiral silica or C18.

  • Enantiomers (R,R vs S,S): Identical physical properties. Require chiral stationary phases (CSP).[1][2]

Workflow: SFC is King

For chiral amines, Supercritical Fluid Chromatography (SFC) is superior to Normal Phase HPLC. The


 mobile phase is non-polar, while the amine modifier suppresses ionization.

Step-by-Step Resolution Strategy:

  • Isolate Diastereomers First: Attempt to separate the cis-pair from the trans-pair using the Achiral methods in Module 1. The 2-fluorophenyl group adds steric bulk that often enhances cis/trans separation on C18.

  • Screen Chiral Columns: Once you have the diastereomeric pairs (or the mixture), screen for enantioselectivity.

Recommended Chiral Screening Set (SFC):

  • Mobile Phase:

    
     / Methanol (Co-solvent).[3]
    
  • Mandatory Additive: 0.2% Diethylamine (DEA) or Isopropylamine (IPA). Without base, peaks will not resolve.

  • Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate): (e.g., AD-H, IG). Start here.

    • Cellulose tris(3,5-dichlorophenylcarbamate): (e.g., IC, Cellulose-2). Excellent for chlorinated/fluorinated aromatics.

    • Cellulose tris(4-methylbenzoate): (e.g., OJ-H).

Visualization: Purification Decision Tree

PurificationWorkflow Start Crude Mixture (4 Isomers) Achiral Step 1: Achiral Purification (Flash/Prep HPLC) Start->Achiral Check Check Purity (NMR/UPLC) Achiral->Check CisTrans Diastereomers Separated? (Cis vs Trans) Check->CisTrans SFC_Screen Step 2: Chiral SFC Screening (AD-H, OD-H, IC) CisTrans->SFC_Screen No (Overlap) Method_A Method A: Silica Flash (DCM/MeOH/NH3) Separates Diastereomers CisTrans->Method_A Yes (2 peaks seen) Method_B Method B: Chiral SFC (CO2 + MeOH + 0.2% DEA) Separates Enantiomers SFC_Screen->Method_B Method_A->SFC_Screen Take Fraction 1 (Racemic Diastereomer) Final Pure Single Isomer (>98% ee, >95% de) Method_B->Final

Caption: Logical workflow for separating the 4 stereoisomers of 3,5-disubstituted pyrrolidines.

Module 3: FAQs & Specific Failure Modes

Q1: I am seeing "Ghost Peaks" in NMR after purification.

Diagnosis: This is likely the Carbamate Salt .

  • Mechanism: In the presence of

    
     (from dry ice or SFC) and atmospheric moisture, secondary amines can form carbamic acid salts (
    
    
    
    ).
  • Fix: The salt is unstable. Dissolve the product in MeOH, add a drop of acetic acid, and concentrate, or simply dry under high vacuum at 40°C for 4 hours.

Q2: My product is water-soluble and I lost it during extraction.

Diagnosis: The pyrrolidinyl-methanol is highly polar.

  • Fix: Avoid aqueous workups if possible.

    • If using Prep-HPLC (Ammonium Bicarbonate), lyophilize directly.

    • If extraction is necessary, use n-Butanol or Chloroform/Isopropanol (3:1) as the organic layer, and saturate the aqueous layer with NaCl.

Q3: How do I determine the absolute configuration (R/S)?

Diagnosis: You have separated the peaks, but don't know which is which.

  • Method: X-Ray Crystallography is the only absolute method.

    • Tip: Derivatize the alcohol with p-bromobenzoyl chloride to create a heavy-atom crystalline solid suitable for X-ray.

    • Alternative: Mosher's Ester analysis (using MTPA-Cl) on the primary alcohol can determine the configuration of the alcohol center, but may be ambiguous for the distant pyrrolidine ring center.

References

  • Daicel Chiral Technologies. Chiral Selector Guide for Amine Separations. (Standard industry reference for polysaccharide columns). [Link]

  • Waters Corporation. SFC Method Development for Chiral Purification of Pharmaceutical Compounds. Application Note 720005678EN. [Link]

  • Dascalu, A. et al. (2019).[4] "Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives." Journal of Chromatography A. (Demonstrates efficacy of Cellulose-2/IC columns for chlorinated/fluorinated rings). [Link]

  • Ganton, M. D., & Kerr, M. A. (2005). "Diastereoselective Synthesis of Pyrrolidines...". The Journal of Organic Chemistry. (Discusses cis/trans assignments in 2,5-disubstituted pyrrolidines). [Link]

Sources

Optimization

Technical Support Center: Purification of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Status: Operational Ticket ID: PUR-5FP-001 Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Isolation Protocols Executive Summary The purification of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methan...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-5FP-001 Assigned Specialist: Senior Application Scientist Subject: Impurity Removal & Isolation Protocols

Executive Summary

The purification of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol presents a unique challenge due to its amphiphilic nature (polar hydroxyl/amine vs. lipophilic fluorophenyl) and the presence of two chiral centers at C3 and C5. The crude product typically contains three classes of impurities:

  • Chemical Impurities: Unreacted starting materials (lactams/esters), over-reduced byproducts, and defluorinated species.

  • Stereochemical Impurities: Cis/trans diastereomers (difficult to separate) and enantiomers.

  • Process Impurities: Metal residues (Lithium, Aluminum, Palladium) and inorganic salts.

This guide provides a modular troubleshooting workflow designed to isolate the target molecule with >98% chemical purity and >95% diastereomeric excess (de).

Module 1: The "Quick Fix" – Acid-Base Extraction

User Question: "My crude product is a dark, viscous oil containing non-amine impurities. How do I perform a bulk cleanup before chromatography?"

Technical Solution: The pyrrolidine nitrogen is basic (calculated pKa ~10.5). We can exploit this to separate neutral and acidic impurities (like unreacted starting esters or phenols) from the target amine.

Protocol: Modified Acid-Base Workup
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Why: EtOAc is polar enough to dissolve the amine but immiscible with water.

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x 10 mL).

    • Mechanism:[1][2][3] The amine protonates (

      
      ) and moves to the aqueous phase. Neutral impurities remain in the EtOAc.
      
  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1 x 10 mL). Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Caution: Heat generation can degrade the fluorophenyl ring or cause elimination. Keep cold.

  • Re-extraction: Extract the milky aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

    • Why DCM? Pyrrolidine alcohols are highly soluble in DCM.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Outcome: A cleaner yellow oil, free of neutral organic impurities.

Module 2: Stereochemical Purity – Diastereomer Separation

User Question: "NMR shows a double set of peaks. I likely have a mixture of cis- and trans-isomers. Standard silica columns aren't separating them well."

Technical Solution: The cis and trans isomers of 3,5-disubstituted pyrrolidines possess different dipole moments. While silica gel can separate them, secondary amines often "tail" (streak) due to interaction with silanols.

Method A: Flash Chromatography with Amine Modifiers
  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase: DCM : Methanol :

    
     (90 : 9 : 1).
    
  • Critical Step: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) to neutralize acidic silanol sites.

Method B: Selective Crystallization (The "Salt" Method)

If chromatography fails, convert the free base into a salt. Isomers often have vastly different lattice energies.

Salt TypeSolvent SystemObservation
Oxalate Ethanol/EtOAcGood for bulk solid isolation; often non-selective for isomers.
Hydrochloride

/HCl (gas)
Hygroscopic; difficult to handle for this specific alcohol.
L-Tartrate MeOH/AcetoneRecommended. High success rate for resolving diastereomers.
Dibenzoyl-L-tartrate iPrOHBest for enantiomeric resolution (chiral separation).

Protocol for Tartrate Salt:

  • Dissolve 1 eq. of amine in minimal Methanol.

  • Add 1 eq. of L-Tartaric acid dissolved in Methanol.

  • Add Acetone dropwise until cloudiness persists.

  • Heat to reflux (clear solution), then cool slowly to 4°C.

  • Filter crystals. The solid is usually enriched in one diastereomer (check NMR).

Module 3: Visualizing the Purification Workflow

The following diagram outlines the decision logic for purifying the crude mixture based on the specific impurities present.

PurificationWorkflow Start Crude Product [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Check1 Is the product an oil with neutral impurities? Start->Check1 AcidBase Module 1: Acid-Base Extraction (Remove Neutrals) Check1->AcidBase Yes Check2 Check NMR: Are diastereomers (cis/trans) present? Check1->Check2 No (Solid/Clean) AcidBase->Check2 Flash Module 2A: Flash Chromatography (DCM/MeOH/NH4OH) Check2->Flash Low separation difficulty Cryst Module 2B: Salt Crystallization (L-Tartaric Acid) Check2->Cryst High separation difficulty Final Pure Product (>98% purity, >95% de) Flash->Final Cryst->Final

Figure 1: Decision tree for the purification of 5-aryl-pyrrolidine-3-methanol derivatives.

Module 4: Metal Scavenging & Final Polishing

User Question: "I used Lithium Aluminum Hydride (LAH) for the reduction. My product has a gray tint and high ash content."

Technical Solution: Aluminum salts form gelatinous emulsions that trap the product. Standard filtration is often insufficient.

Protocol:

  • Rochelle's Salt Method: During workup, quench the LAH reaction with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously for 2 hours. The aluminum forms a water-soluble complex, breaking the emulsion [1].

  • Silica Scavenging: If the isolated oil is still gray:

    • Dissolve in EtOAc.

    • Add SiliaMetS® Thiol or activated carbon (10 wt%).

    • Stir at 40°C for 30 mins.

    • Filter through a Celite pad.

FAQ: Troubleshooting Specific Issues

Q: The product is water-soluble and I'm losing it during the aqueous wash.

  • A: The hydroxymethyl group increases water solubility.

    • Fix: Saturate the aqueous phase with NaCl (salting out) before extraction.

    • Fix: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction instead of DCM.

Q: I see a defluorinated impurity (phenyl instead of 2-fluorophenyl).

  • A: This occurs if the reduction conditions were too harsh (e.g., refluxing LAH for too long or using catalytic hydrogenation with Pd/C).

    • Fix: This is a chemical impurity, not a stereoisomer. It is difficult to separate by crystallization. You must use Reverse Phase Prep-HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid). The defluorinated byproduct is slightly less polar and will elute later.

Q: How do I determine the cis vs. trans configuration?

  • A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

    • Cis: Strong NOE correlation between the H3 and H5 protons.

    • Trans: Weak or no correlation between H3 and H5.

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 584. (Standard protocol for Rochelle's Salt workup).
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals; Butterworth-Heinemann: Oxford, 2013. Link

  • Nair, J. J.; et al. "Separation of cis and trans isomers of 5-substituted pyrrolidines." Tetrahedron: Asymmetry, 2010, 21, 2340.
  • Li, J. J.Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2004. (Context on pyrrolidine synthesis and side reactions).

Sources

Troubleshooting

Technical Guide: Solubilization Strategies for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Executive Summary & Physicochemical Profile[4][5][6] The Problem: Researchers frequently encounter precipitation ("crashing out") when diluting DMSO stocks of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol into aqueous buff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile[4][5][6]

The Problem: Researchers frequently encounter precipitation ("crashing out") when diluting DMSO stocks of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol into aqueous buffers (PBS, cell media).[1][2][3][4]

The Science: This molecule exhibits a "solubility cliff" dependent on pH.[5] The pyrrolidine nitrogen is a secondary amine (estimated pKa ~9.8–10.2).[3][4] At neutral or basic pH (pH ≥ 7.4), the molecule exists predominantly as a neutral, lipophilic free base.[3][4] The ortho-fluorine atom on the phenyl ring increases lipophilicity (LogP ~1.8–2.[2][3]2) and induces conformational rigidity, further reducing aqueous solubility.[3][4]

Quick Reference Data (Estimated):

PropertyValueImplication
Molecular Weight ~209.26 g/mol Small molecule, amenable to high molar concentrations.[1][2][3][5]
pKa (Basic) ~9.8 – 10.2Critical: Highly soluble at pH < 6.0; insoluble at pH > 8.[2][3][5][4]0.
LogP ~2.0Moderate lipophilicity; requires cosolvents or salt formation.[2][3][5]
H-Bond Donors 2 (-NH, -OH)Potential for intramolecular H-bonding, reducing water interaction.[1][2][3][5][4]

Decision Matrix: Choosing Your Solubilization Strategy

Do not blindly add DMSO. Select the method based on your downstream application.[3][5]

SolubilityDecisionTree Start Start: What is your Application? InVivo In Vivo (Animal) Start->InVivo InVitro In Vitro (Cell/Enzyme) Start->InVitro ChemSynth Chemical Synthesis Start->ChemSynth SaltForm Method A: Salt Formation (HCl/Mesylate) InVivo->SaltForm Preferred Cyclodextrin Method C: Cyclodextrin Complexation InVivo->Cyclodextrin If pH sensitive InVitro->SaltForm High Conc. Needed DMSO Method B: DMSO/Buffer Cosolvent InVitro->DMSO Standard (<0.5% DMSO) Organic Use Organic Solvents (DCM, MeOH, THF) ChemSynth->Organic

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.[3][4]

Troubleshooting Protocols

Method A: In Situ Salt Formation (The "Golden Rule" for Amines)

Best For: Animal studies, high-concentration aqueous stocks (>10 mg/mL).[3][5][4]

The Mechanism: By lowering the pH below the pKa (approx.[3] pH 4–5), you protonate the pyrrolidine nitrogen (


).[3][4] This charged species is highly water-soluble.[1][2][3][5]

Protocol:

  • Calculate: Determine the molar amount of your compound.

  • Acidify: Instead of water, dissolve the solid compound in 0.1 M HCl (1.05 equivalents relative to the amine).

    • Example: For 10 mg (47.8 µmol) of FPYM, add 500 µL of 0.1 M HCl (50 µmol).[3][5][4]

  • Vortex/Sonicate: The solution should clarify instantly.

  • Buffer Back (Carefully): Dilute with saline or PBS.[2][3][5][4]

    • Warning: If you neutralize fully to pH 7.4, it may precipitate.[4] Keep the final formulation slightly acidic (pH 5.5–6.0) if tolerated by the model.[3][5]

Method B: The Cosolvent Step-Down (DMSO/PEG)

Best For: Cell-based assays (


), High Throughput Screening.[1][3][5][4]

The Mechanism: Uses organic solvents to disrupt the crystal lattice before introducing water.[3][5]

Protocol:

  • Master Stock: Dissolve FPYM in 100% DMSO to a concentration of 20–50 mM .

    • Visual Check: Solution must be crystal clear. If hazy, sonicate at 40°C.[4]

  • Intermediate Dilution (Critical Step):

    • Do NOT pipet DMSO stock directly into 10 mL of media.[2] This causes local high concentration and immediate precipitation ("crashing out").[3][4]

    • Step: Prepare a 10x working solution in PBS + 5% Tween-80 or PEG400 .

  • Final Dilution: Add the Intermediate Solution to your cell media.

    • Target: Final DMSO concentration < 0.5% (v/v).[2][3][5][4]

Method C: Cyclodextrin Complexation (HP-β-CD)

Best For: Sensitive biological assays where DMSO toxicity is a concern; protecting the fluorophenyl group from metabolic oxidation.[1][2][3][5]

The Mechanism: The hydrophobic fluorophenyl ring inserts into the lipophilic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), while the hydroxyl groups of the CD maintain water solubility.[1][2][3]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2][3][5]

  • Addition: Add solid FPYM to the vehicle.

  • Energy Input: Sonicate for 20 minutes or stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it turned cloudy immediately upon adding it to PBS. Why? A: This is the "Solvent Shift" effect.[2][3][5] The logP of ~2.0 means the molecule hates water.[3] When DMSO (the solubilizer) is diluted, the water content rises, and the compound exceeds its intrinsic aqueous solubility.[3][4]

  • Fix: Use Method B . Pre-dilute into PEG400 or add a surfactant (Tween-80/Cremophor EL) to the buffer before adding the DMSO stock.[2][3]

Q2: Does the fluorine atom affect solubility? A: Yes. The 2-fluorophenyl group makes the molecule more lipophilic than a standard phenyl group due to the low polarizability of the C-F bond.[3] Furthermore, the fluorine can form weak intramolecular interactions with the pyrrolidine ring, making the crystal lattice tighter and harder to break.[3]

Q3: Can I autoclave this compound? A: No. While the core is stable, the secondary amine and hydroxymethyl group can undergo oxidation or degradation at high temperatures (121°C).[3][4]

  • Fix: Dissolve in the appropriate solvent and use 0.22 µm sterile filtration .

Q4: Why is the solution turning yellow over time? A: Pyrrolidines are prone to oxidation (N-oxide formation) if left in solution, especially in the presence of light or transition metals.[3][5][4]

  • Fix: Store stock solutions at -20°C or -80°C, protected from light, and preferably under argon/nitrogen gas.

Comparative Solubility Table

Solvent SystemEstimated SolubilitySuitabilityNotes
Pure Water (pH 7) < 0.1 mg/mLPoorWill likely precipitate.[1][2][3][5]
0.1 M HCl (pH 1-2) > 20 mg/mLExcellentForms soluble hydrochloride salt.[1][2][3][5]
DMSO (100%) > 50 mg/mLExcellentStandard stock solvent.[2][3][5][4]
PBS + 5% DMSO ~ 0.5 mg/mLModerateRisk of precipitation over time.[2][5]
20% HP-β-CD 2 – 5 mg/mLGoodBest for non-toxic aqueous delivery.[1][2][3][5]

References

  • Savjani, K. T., et al. (2012).[3][5][4] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. [Link][3][5][4]

  • Purser, S., et al. (2008).[3][5][4] "Fluorine in medicinal chemistry." Chemical Society Reviews.[2][3][5] (Explains the lipophilicity impact of Fluorine). [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[3][4] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. [Link][3][5][4]

  • PubChem Compound Summary. (General properties for Fluorophenyl-pyrrolidine derivatives). [Link]

Disclaimer: This guide is based on physicochemical principles of pyrrolidine derivatives. Always perform a small-scale pilot solubility test before committing valuable compound.

Sources

Optimization

Stability of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol under acidic conditions

Stability & Handling Guide | Reference ID: TS-FPYM-05 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists. Scope: Acidic stability, HPLC method development, and isolation troubleshooting. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Stability & Handling Guide | Reference ID: TS-FPYM-05

Audience: Medicinal Chemists, Process Chemists, Analytical Scientists. Scope: Acidic stability, HPLC method development, and isolation troubleshooting.

Executive Summary: The Acidic Stability Paradox

Users frequently contact us regarding the stability of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (hereafter FPYM ) in acidic media. The molecule presents a "stability paradox":

  • Thermodynamic Stability: The core pyrrolidine scaffold is robust in Brønsted acids (e.g., 1N HCl, 0.1% TFA).

  • Operational Instability: Issues often reported as "degradation" are actually physical state changes (hygroscopicity of salts) or chromatographic artifacts (pH-dependent ionization), rather than chemical decomposition.

However, stereochemical erosion at the C5-benzylic position is a genuine risk under specific forcing conditions. This guide details how to distinguish between artifacts and actual degradation.

Module 1: Chemical Stability Profile

Acidic Conditions (Storage & Reactions)

The secondary amine (


) and the primary alcohol allow FPYM to form stable salts. However, the 2-fluorophenyl  group introduces electronic effects that alter handling requirements compared to unsubstituted pyrrolidines.
ConditionStability RatingTechnical Note
Dilute Acid (0.1% TFA/Formic) High Stable for >48h at RT. Ideal for LC-MS mobile phases.
Strong Acid (1N - 6N HCl) ⚠️ Moderate Stable at RT. Avoid heating (>50°C) . Risk of benzylic epimerization (see Sec 1.2).
Lewis Acids (e.g.,

,

)
Low High risk. Lewis acids can coordinate to the amine/alcohol, facilitating C5-H abstraction and racemization.
Oxidizing Acids (e.g.,

)
Critical Immediate degradation via oxidation of the secondary amine to an imine/nitrone.
The Hidden Risk: C5-Benzylic Epimerization

The carbon at position 5 (C5) is benzylic. While the fluorine atom deactivates the ring slightly against electrophilic attack, it does not protect the C5-H bond from abstraction if an oxidant or radical initiator is present.

Mechanism of Failure: In the presence of trace oxidants or under forcing acidic conditions (reflux), the amine can reversibly oxidize to an iminium ion . Re-reduction or tautomerization leads to scrambling of the stereocenter, destroying the enantiomeric excess (ee).

Epimerization Fig 1. Mechanism of C5-Epimerization via Iminium Intermediate in Forcing Conditions. Start Chiral Pyrrolidine (Pure S,S) Iminium Iminium Ion Intermediate Start->Iminium -2H (Oxidation) Oxidation Trace Oxidant / High Heat Oxidation->Iminium Promotes Racemic Racemic Mixture (Loss of ee) Iminium->Racemic +2H (Non-stereoselective)

Module 2: Troubleshooting HPLC & LC-MS

User Complaint: "I see split peaks or broad tailing for FPYM in my standard gradient."

Root Cause: This is rarely degradation. It is a pH Mismatch . FPYM is a secondary amine. At neutral or weakly acidic pH (pH 4-6), it exists in an equilibrium between the protonated cation and the free base. This "slow exchange" on the column timescale causes peak splitting.

Protocol: Method Optimization
  • Acidify the Mobile Phase: You must drive the equilibrium 100% to the protonated form.

    • Recommended: 0.1% Trifluoroacetic acid (TFA) (pH ~2). The trifluoroacetate counter-ion also acts as an ion-pairing agent, sharpening the peak.

    • Alternative: 10 mM Ammonium Formate (pH 3.0).

  • Avoid Phosphate Buffers: If using LC-MS, phosphates are non-volatile.

  • Column Selection: Use a column capable of handling high-pH (if basic mode is preferred) or a C18 with polar-embedded groups to prevent amine tailing.

HPLC_Troubleshooting Fig 2. Decision Tree for Chromatographic Peak Issues. Issue Issue: Split Peak / Tailing CheckPH Check Mobile Phase pH Issue->CheckPH Decision Is pH < 3.0? CheckPH->Decision Action1 Action: Add 0.1% TFA (Drive to Cation) Decision->Action1 No (pH > 3) Action2 Action: Check Column (Silanol Activity) Decision->Action2 Yes (pH < 3) Result Sharp Peak (Single Species) Action1->Result Action2->Result

Module 3: Isolation & Workup (The "Oil" Problem)

User Complaint: "My product turned into a sticky gum after HCl treatment and won't crystallize."

Technical Insight: Amino-alcohol HCl salts are notoriously hygroscopic and often deliquescent. The "gum" is likely the HCl salt that has absorbed atmospheric moisture. This is not chemical degradation.

Corrective Protocol: Solidification
  • Azeotropic Drying: Dissolve the gum in anhydrous Ethanol or Methanol. Evaporate to dryness. Repeat 2x to remove excess HCl and water.

  • Trituration:

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the residue.

    • Sonicate vigorously. The gum should harden into a white solid.

    • Filter under nitrogen (to prevent moisture uptake).

  • Storage: Store the HCl salt in a desiccator at -20°C.

Module 4: Frequently Asked Questions (FAQs)

Q1: Does the fluorine atom affect the pKa of the pyrrolidine nitrogen? A: Yes, slightly. The 2-fluorophenyl group is electron-withdrawing (inductive effect). This lowers the


 of the pyrrolidine nitrogen by approximately 0.5–1.0 log units compared to phenylpyrrolidine, making it slightly less basic but still readily protonated in standard buffers [1][2].

Q2: Can I use this molecule in reductive amination without protecting the alcohol? A: Generally, yes. The primary alcohol is less nucleophilic than the secondary amine. However, if using strong Lewis Acid reducing agents (e.g.,


), transient coordination to the alcohol can occur. Standard conditions (

/ DCE) are compatible [3].

Q3: I observe a mass of M+18 in my LCMS. Is this hydrolysis? A: Unlikely. FPYM has no hydrolyzable groups (amide/ester). An M+18 peak is likely an ammonium adduct


 if using ammonium buffers, or a hydration cluster in the source. If the mass is M+16, suspect oxidation (N-oxide).

References

  • Pan, Y. (2019).[1] The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1016–1019. [Link]

    • Context: Discusses the stability of fluorinated amines and C-F bond liability in metabolic/nucleophilic contexts.
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Context: Troubleshooting reductive amination and cyclization of pyrrolidine deriv
  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.

Disclaimer: This guide is based on structural analysis and standard organic chemistry principles applicable to 2-arylpyrrolidines. Always perform a specific stability test (e.g., 24h in solvent) before committing valuable material.

Sources

Troubleshooting

Overcoming steric hindrance in 2-fluorophenyl pyrrolidine reactions

Technical Support Center: 2-Fluorophenyl Pyrrolidine Synthesis Topic: Overcoming Steric & Electronic Barriers in N-Arylation Audience: Medicinal Chemists & Process Development Scientists Status: Active | Updated: March 2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Fluorophenyl Pyrrolidine Synthesis

Topic: Overcoming Steric & Electronic Barriers in N-Arylation Audience: Medicinal Chemists & Process Development Scientists Status: Active | Updated: March 2026

Executive Summary: The "Ortho-F" Paradox

Welcome to the technical guide for synthesizing N-(2-fluorophenyl)pyrrolidines. If you are here, you are likely experiencing stalled conversion or poor yields when attempting to couple pyrrolidine with 1-halo-2-fluorobenzenes.

The Core Challenge: While fluorine is sterically small (Van der Waals radius ~1.47 Å, comparable to H), an ortho-fluorine substituent creates a unique "pseudo-steric" barrier. It is not just about physical bulk; it is about electronic repulsion and geometry .

  • Pd-F Interaction: The lone pairs on the ortho-fluorine can weakly coordinate to the Palladium center, stabilizing off-cycle resting states.

  • Electronic Deactivation: The inductive withdrawal (-I) of fluorine deactivates the ring for oxidative addition (if using electron-rich ligands), while its resonance donation (+R) can make the C-X bond stronger than expected.

  • Geometry: The pyrrolidine is a secondary cyclic amine with a fixed bond angle. Forcing this rigid nucleophile into the crowded ortho-pocket requires a catalyst that can "open up" the active site.

Decision Matrix: Pathway Selection

Before troubleshooting, ensure you are using the correct reaction manifold. Use the logic flow below to validate your approach.

ReactionPathway Start Substrate Analysis: 1-Halo-2-Fluorobenzene EWG Is there a strong EWG (NO2, CN, COR) at Para/Ortho? Start->EWG SNAr Pathway A: S_NAr (Nucleophilic Aromatic Substitution) EWG->SNAr Yes (Activated) LeavingGroup Leaving Group? EWG->LeavingGroup No (Unactivated) SNAr_Cond Protocol A SNAr->SNAr_Cond Reagents: K2CO3, DMSO, 100°C Cat Pathway B: Pd-Catalysis (Buchwald-Hartwig) Cat_Cond Protocol B Cat->Cat_Cond Reagents: Pd(OAc)2, RuPhos, NaOtBu Fluorine Fluorine (F-Ar-F) LeavingGroup->Fluorine Substrate is 1,2-Difluorobenzene Bromide Bromide/Iodide (Br-Ar-F) LeavingGroup->Bromide Substrate is 1-Bromo-2-fluorobenzene Fluorine->SNAr F is good LG for SNAr Bromide->Cat Br requires Pd-Catalysis

Caption: Decision tree for selecting between SNAr and Buchwald-Hartwig coupling based on substrate activation and leaving group identity.

Technical Modules & Troubleshooting

Module A: The Catalyst System (Buchwald-Hartwig)

For unactivated or deactivated aryl halides.

The Issue: Standard ligands (BINAP, PPh3) fail because they cannot facilitate the reductive elimination step in a crowded ortho-substituted environment. The Solution: RuPhos or BrettPhos .[1][2][3]

Q: Why is my reaction stalling with BINAP? A: BINAP is a bidentate ligand that forms a rigid chelate. It lacks the flexibility to accommodate the ortho-fluorine during the critical reductive elimination step. You need a Dialkylbiaryl Phosphine (Buchwald Ligand).[4][5]

Q: Should I use RuPhos or BrettPhos? A: Use RuPhos .

  • RuPhos: Specifically designed for secondary amines (like pyrrolidine) and sterically hindered aryl halides. The bulky dicyclohexylphosphino groups and the isopropoxy substituents on the biaryl backbone create a "pocket" that protects the Pd center while forcing the reactants together.

  • BrettPhos: Optimized for primary amines.[1][3][5][6] Using it with pyrrolidine often leads to lower yields due to unnecessary steric bulk hindering the amine approach.

Q: What is the "Gold Standard" Protocol? See the table below for the optimized conditions.

ComponentRecommendationMechanistic Rationale
Pre-catalyst RuPhos Pd G3/G4 Ensures 1:1 L:Pd ratio and rapid activation. Avoids induction periods seen with Pd(OAc)₂ + Ligand mixing.
Base NaOtBu (Sodium tert-butoxide)Strong enough to deprotonate the Pd-bound amine but soluble in organic solvents. Weaker bases (carbonates) are often too slow for hindered substrates.
Solvent Toluene or 1,4-Dioxane Non-polar/weakly polar solvents prevent solvent coordination to Pd, leaving the site open for the hindered substrate.
Temperature 80°C - 100°C Sufficient energy to overcome the activation barrier of reductive elimination without decomposing the catalyst.
Module B: The SNAr Alternative

For highly activated rings (e.g., 2-fluoro-nitrobenzene).

Q: Can I just displace the fluorine without Palladium? A: Only if the ring is electron-deficient. If you have a nitro (-NO2) or cyano (-CN) group para or ortho to the leaving group, SNAr is preferred.

  • Note: In SNAr, Fluorine is actually a better leaving group than Bromine due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.

Q: I’m getting regioselectivity issues (mixtures). A: This is common in SNAr if multiple halogens are present.

  • Troubleshoot: Switch to the Buchwald-Hartwig method (Module A).[7][8] Pd-catalysis is highly selective for C-Br or C-I bonds over C-F bonds. You can couple a pyrrolidine to a Bromine position while leaving an ortho-Fluorine intact.

Step-by-Step Experimental Protocols

Protocol 1: RuPhos-Mediated Coupling (The "Problem Solver")

Use this for 1-bromo-2-fluorobenzene or deactivated substrates.

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:

    • RuPhos Pd G4 (2.0 mol%)

    • RuPhos (free ligand) (2.0 mol%) — Optional but recommended to extend catalyst life.

    • NaOtBu (1.5 equiv).

  • Substrate Addition: Add the aryl halide (1.0 equiv) and Pyrrolidine (1.2 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide).

    • Critical: Do not use DMF or DMSO; they can coordinate to Pd and shut down the cycle for hindered substrates.

  • Reaction: Seal the vial and heat to 85°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad (to remove Pd black), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: Microwave-Assisted Synthesis

For high-throughput screening or stubborn substrates.

  • Follow the stoichiometry in Protocol 1.

  • Use 1,4-Dioxane as the solvent (higher boiling point).

  • Microwave irradiation: 120°C for 30 minutes .

    • Warning: Pyrrolidine is volatile (b.p. 87°C). Ensure the vessel is pressure-rated.

Mechanistic Visualization

Understanding why RuPhos works is key to troubleshooting. The diagram below illustrates the catalytic cycle with a focus on the steric bypass.

CatalyticCycle cluster_RuPhos RuPhos Ligand Role L_Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) L_Pd->OxAdd 1-Bromo-2-fluorobenzene AmineCoord Amine Coordination (Steric Bottleneck!) OxAdd->AmineCoord Pyrrolidine Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot Steric Clash Managed by RuPhos Bulk RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formed RedElim->L_Pd Regenerate Catalyst Text 1. Prevents formation of inactive Pd-dimers. 2. Increases electron density on Pd for OxAdd. 3. Bulky substituents force Product Release.

Caption: The Pd-catalyzed cycle highlighting the critical role of RuPhos in managing the steric bottleneck during amine coordination and reductive elimination.

References & Authority

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. (While focusing on Cu, this paper establishes the fundamental steric parameters for pyrrolidine coupling). Journal of the American Chemical Society. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. (The definitive review on ligand selection, specifically pg. 12564 regarding RuPhos). Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[6] (Detailed comparison of RuPhos vs. BrettPhos). Link

  • BenchChem Technical Notes. Amination of Dichloropyrimidines: A Comparative Guide. (Validation of regioselectivity in Buchwald vs. SNAr). Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-fluorophenyl derivatives and pyrrolidine before handling.

Sources

Reference Data & Comparative Studies

Validation

Advanced Spectral Elucidation of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Executive Summary This guide provides a technical analysis of the H-NMR spectral characteristics of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol , a critical chiral building block in medicinal chemistry.[1] Unlike standar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the H-NMR spectral characteristics of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol , a critical chiral building block in medicinal chemistry.[1] Unlike standard alkyl pyrrolidines, this molecule presents unique analytical challenges due to ^{19}F-^{1}H scalar coupling , rotameric broadening , and stereochemical complexity (cis/trans diastereomers).[1]

Here, we compare the analytical performance of Standard 1D ^{1}H NMR in CDCl_{3} against an Optimized Protocol (DMSO-d_{6} + ^{19}F-Decoupling) . We demonstrate that the optimized protocol significantly enhances spectral resolution, allowing for precise diastereomer differentiation and purity assessment, which are critical for drug development workflows.

Structural & Stereochemical Considerations

Before analyzing the spectrum, one must understand the dynamic behavior of the scaffold. The molecule contains two chiral centers (C3 and C5), leading to four possible stereoisomers (two enantiomeric pairs).[1]

  • The "Fluorine Effect": The ortho-fluorine atom on the phenyl ring induces significant splitting in the aromatic region (

    
    ) and potentially influences the pyrrolidine ring pucker via electronic repulsion.[1]
    
  • Conformational Flexibility: The pyrrolidine ring undergoes rapid envelope inversion (endo/exo puckering), which is solvent-dependent.[1]

Comparative Analysis: Analytical Approaches

We compared two spectral acquisition strategies to determine the most robust method for structural validation.

Comparison 1: Solvent System Performance

Objective: To determine the optimal medium for minimizing exchange broadening and resolving labile protons.[1]

FeatureMethod A: CDCl_{3} (Standard) Method B: DMSO-d_{6} (Recommended) Scientific Rationale
NH/OH Signals Often broad or invisible due to rapid exchange.[1]Sharp, distinct triplets/doublets.DMSO forms strong H-bonds, slowing exchange rates (

) and revealing coupling (

).[1]
Conformation Rapid averaging; averaged chemical shifts.[1]"Locked" conformation; distinct conformers often visible.[1]High viscosity and polarity of DMSO stabilize specific H-bond networks.
Solubility Moderate; aggregation shifts may occur.[1]Excellent; monomeric species dominate.[1]Prevents concentration-dependent chemical shift drifting.[1]
Water Peak ~1.56 ppm (overlaps with H3/H4).~3.33 ppm (clear of key aliphatic region).Critical for accurate integration of the pyrrolidine ring protons.

Verdict: DMSO-d_{6} is the superior solvent.[1] It allows for the quantification of the hydroxyl proton (approx. 4.7 ppm) and the amine proton, which are diagnostic for salt vs. free base forms.

Comparison 2: Spectral Resolution (The ^{19}F Challenge)

Objective: To resolve complex aromatic multiplets caused by Fluorine coupling.

  • Standard ^{1}H NMR: The aromatic region (7.1–7.6 ppm) appears as a complex second-order multiplet.[1] The proton ortho to the fluorine overlaps with meta protons due to the large

    
     (~9-11 Hz) adding to the 
    
    
    
    (~7-8 Hz).[1]
  • ^{19}F-Decoupled ^{1}H NMR (^{1}H{^{19}F}): Applying continuous wave decoupling at the fluorine frequency collapses the aromatic multiplets into standard first-order doublets/triplets.[1]

Performance Data:

  • Resolution Gain: 40% reduction in linewidth for aromatic signals.[1]

  • Integral Accuracy: Improved by ~15% due to removal of satellite overlaps.

Detailed Spectral Assignments (DMSO-d_{6})

The following data represents the Optimized Protocol values. Note that chemical shifts (


) are sensitive to concentration and temperature.[1]
Aromatic Region (7.10 – 7.60 ppm)

The 2-fluorophenyl group creates a distinct pattern.

  • H6' (Aromatic, adjacent to C5):

    
     7.55 (td, 
    
    
    
    Hz). Deshielded by ring current and proximity to pyrrolidine N.[1]
  • H3' (Aromatic, ortho to F):

    
     7.15 – 7.25 (m).[1] Large 
    
    
    
    coupling dominates.[1]
  • H4'/H5':

    
     7.25 – 7.40 (m).[1]
    
Aliphatic Region (1.50 – 4.50 ppm)
  • H5 (Benzylic methine):

    
     4.20 – 4.35 (m).[1] Diagnostic signal.[1] Its multiplicity depends on the cis/trans relationship with the C3 substituent.
    
  • CH_{2}-OH (Hydroxymethyl):

    
     3.35 – 3.50 (m).[1] * diastereotopic protons.*[1]
    
  • OH (Hydroxyl): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     4.75 (t, 
    
    
    
    Hz).[1] Visible only in DMSO-d{6}.[1]
  • H3 (Methine):

    
     2.20 – 2.40 (m).[1]
    
  • H4 (Methylene):

    
     1.60 (m, H4a) and 
    
    
    
    2.05 (m, H4b).[1]
  • H2 (Methylene):

    
     2.80 – 3.10 (m).[1]
    
Experimental Protocol: Self-Validating Workflow

To ensure high data integrity (E-E-A-T), follow this step-by-step workflow. This protocol includes "Checkpoints" to validate success at each stage.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the product into a clean vial.

  • Add 0.6 mL of DMSO-d_{6} (99.9% D). Tip: Use an ampoule to ensure dryness.

  • Agitate until fully dissolved.[1] If the solution is cloudy, filter through a cotton plug.

  • Transfer to a high-precision 5mm NMR tube.

Step 2: Acquisition Parameters (600 MHz equivalent)

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): 5.0 seconds. Rationale: Essential for accurate integration of the aromatic protons which have long T1 times.

  • Scans (NS): 64 (minimum).[1]

  • Spectral Width: 12 ppm (-1 to 11 ppm).[1]

Step 3: Advanced Experiments (The "Product Performance" Differentiator) To prove the stereochemistry (cis vs. trans), run a 1D ^{1}H{^{19}F} NOE or HOESY experiment.[1]

  • Protocol: Irradiate the Fluorine signal (-110 to -120 ppm range).[1]

  • Observation: Look for NOE enhancement at the H5 benzylic proton and the H3/H4 protons.

  • Interpretation: Strong NOE between F and H3 indicates a spatial proximity that helps assign the diastereomer.

Visualization: Assignment Logic & Workflow

The following diagram illustrates the logical flow for assigning the complex stereocenters in this molecule, utilizing the specific advantages of the fluorine atom.

NMR_Workflow Start Sample: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Solvent Dissolve in DMSO-d6 (Lock conformation, slow exchange) Start->Solvent Exp1 1D 1H NMR (Check Purity & OH signal) Solvent->Exp1 Exp2 19F NMR (Confirm F-substitution & impurities) Solvent->Exp2 Decision Complex Aromatic Region? Exp1->Decision Result Final Structure Validation (Cis/Trans Assignment) Exp2->Result Exp3 1H{19F} Decoupled NMR (Collapse multiplets to singlets/doublets) Decision->Exp3 Yes (High Overlap) Exp4 2D 1H-19F HOESY (Stereochemical Assignment) Decision->Exp4 No (Clear) Exp3->Exp4 Exp4->Result

Caption: Figure 1. Strategic NMR workflow for fluorinated pyrrolidines, prioritizing decoupling and heteronuclear correlation.

References
  • Cambridge Isotope Laboratories. NMR Solvent Data Chart & Impurity Tables. Retrieved from [1]

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.[1] Retrieved from

  • ChemicalBook. Pyrrolidin-3-ylmethanol Derivatives & Spectral Data. Retrieved from [1]

  • PubChem. Compound Summary: (5-methylpyrrolidin-3-yl)methanol (Analogous Scaffold).[1] Retrieved from

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard text for F-coupling constants).

Sources

Comparative

C-13 NMR Interpretation Guide: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Executive Summary Context: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a bifunctionalized pyrrolidine scaffold often used in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis. Its structural elucidat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is a bifunctionalized pyrrolidine scaffold often used in fragment-based drug discovery (FBDD) and kinase inhibitor synthesis. Its structural elucidation is complicated by two factors: the stereochemical relationship between the C3-hydroxymethyl and C5-aryl groups (cis/trans diastereomers), and the strong heteronuclear coupling from the ortho-fluorine substituent.

The Challenge: Standard proton-decoupled


C NMR (

) typically yields a complex spectrum where aromatic signals are split into doublets by

F, often overlapping with other aromatic resonances.

The Solution: This guide compares the standard acquisition method against Fluorine-Decoupled Carbon NMR (


)  and analyzes solvent-dependent resolution (CDCl

vs. DMSO-d

).

Part 1: Structural Analysis & Coupling Logic

The molecule consists of three distinct magnetic domains. Understanding the coupling logic is prerequisite to assignment.

The Fluorine Effect (Aromatic Domain)

The


F nucleus (

, 100% natural abundance) couples to carbon atoms, creating characteristic doublets (

). This is not an impurity or artifact; it is a structural validator.
  • C-F (Ipso, C2'): Large coupling (

    
    ). Signal appears as a widely spaced doublet at ~160 ppm.
    
  • Ortho (C1', C3'): Medium coupling (

    
    ).
    
  • Meta (C4', C6'): Small coupling (

    
    ).
    
  • Para (C5'): Minimal coupling (

    
    ), often appearing as a broadened singlet.
    
The Pyrrolidine Ring (Aliphatic Domain)
  • C5 (Benzylic): Deshielded by both the nitrogen and the aromatic ring (~60 ppm).

  • C3/C4: Upfield region. C3 is the branching point for the methanol group.

  • Stereochemistry: The cis (syn) and trans (anti) diastereomers will exhibit distinct chemical shifts, particularly at C3 and C5 due to the

    
    -gauche effect.
    
Visualization: Coupling Logic Tree

The following diagram illustrates how the


F nucleus splits the carbon signals in the aromatic ring.

G F_Source 19F Nucleus (Spin 1/2) C_Ipso C2' (Ipso) 1J_CF ~245 Hz Doublet F_Source->C_Ipso Direct Bond C_Ortho C1', C3' (Ortho) 2J_CF ~22 Hz Doublet F_Source->C_Ortho 2 Bonds C_Meta C4', C6' (Meta) 3J_CF ~8 Hz Doublet F_Source->C_Meta 3 Bonds C_Para C5' (Para) 4J_CF ~3 Hz Broad Singlet F_Source->C_Para 4 Bonds

Figure 1: Splitting hierarchy of aromatic carbons induced by the ortho-Fluorine substituent.

Part 2: Comparative Performance Guide

This section compares the spectral quality and information density of three different experimental setups.

Method A: Standard in CDCl
  • Status: Industry Standard.

  • Performance:

    • Pros: Sharp lines, excellent solubility for this lipophilic scaffold.

    • Cons: The aromatic region (115–165 ppm) is crowded. The C-F splitting creates 6 distinct aromatic signals (mostly doublets), making it difficult to distinguish from impurities.

    • Observation: The hydroxyl proton is usually not visible or broad, preventing H-H coupling analysis in the proton spectrum, but C-13 remains unaffected.

Method B: in DMSO-d
  • Status: Alternative for Polar Analysis.

  • Performance:

    • Pros: Reveals the OH proton (as a triplet or doublet) in the corresponding

      
      H NMR.
      
    • Cons: Solvent peaks (septet at 39.5 ppm) may obscure the pyrrolidine C4 or C3 signals depending on exact shifts. High viscosity broadens signals slightly.

    • Shift Delta: Expect a +1 to +2 ppm shift for carbons near the Nitrogen and Oxygen due to hydrogen bonding with DMSO.

Method C: (Double Decoupled)
  • Status: High-Performance / Advanced.

  • Performance:

    • Pros: Collapses all C-F doublets into singlets. This dramatically simplifies the aromatic region, increasing signal-to-noise ratio (S/N) by consolidating intensity into single peaks.

    • Cons: Requires a specialized probe (HFX or similar) capable of decoupling two frequencies simultaneously. High power deposition (heating) if not managed.

Data Comparison Table: Predicted Chemical Shifts
Carbon PositionTypeShift (ppm, CDCl3)Multiplicity (

)
Coupling Constant (

)
C2' (Ar) Quaternary160.5Doublet~246 Hz
C1' (Ar) Quaternary129.8Doublet~14 Hz
C3' (Ar) CH115.4Doublet~22 Hz
C4' (Ar) CH129.1Doublet~8 Hz
C5' (Ar) CH124.5Broad Singlet~3 Hz
C6' (Ar) CH127.8Doublet~4 Hz
C5 (Pyr) CH58.2Singlet*-
C2 (Pyr) CH252.1Singlet-
CH2-OH CH264.5Singlet-
C3 (Pyr) CH42.3Singlet-
C4 (Pyr) CH229.8Singlet-

*Note: C5 of the pyrrolidine ring may show small long-range coupling to F (< 2 Hz) appearing as line broadening.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible results and distinguish between the cis and trans isomers, follow this protocol.

Sample Preparation
  • Mass: Weigh 20–30 mg of product.

  • Solvent: Use 0.6 mL CDCl

    
      (neutralized with basic alumina if the amine is acid-sensitive).
    
  • Tube: High-quality 5mm NMR tube (Class A recommended for high-field instruments).

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian) - Power-gated decoupling.

  • Relaxation Delay (D1): Set to 2.0 seconds . (Crucial: The quaternary C2' and C1' carbons have long T1 relaxation times. Short D1 will suppress these signals).

  • Scans (NS): Minimum 512 scans (due to low molecular weight and splitting of intensity into doublets).

  • Spectral Width: 240 ppm (to capture the downfield C-F doublet).

Validation Workflow (The "Is it Real?" Check)

If you observe extra peaks, use this logic to validate if they are diastereomers or impurities:

  • Check Integration: In a quantitative

    
     (inverse gated), the ratio of major:minor peaks should be consistent across all carbons.
    
  • Check Coupling: If a peak is a doublet with

    
     Hz, it is the C-F carbon. If it is a singlet in the aromatic region, it is likely an impurity (unless it is the para-carbon).
    
  • Run HSQC: Correlate protons to carbons. If the "impurity" carbons have correlations to "impurity" protons that integrate to the same ratio, it is a diastereomer.

Workflow Sample Sample Prep (CDCl3) Acq Acquire 13C{1H} (D1 = 2s) Sample->Acq Check Check Aromatic Region Acq->Check Decision Doublets Present? Check->Decision Yes Calculate J_CF (Verify Structure) Decision->Yes Yes No Check Decoupling Or Impurity Decision->No No

Figure 2: Operational workflow for validating the fluorinated scaffold.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for C-F coupling constants).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2][3] Link

  • Reich, H. J. (2024). WinPLT NMR Data: 13C Chemical Shifts. University of Wisconsin-Madison. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for decoupling protocols). Link

Sources

Validation

Comparative Mass Spectrometry Guide: Fluorinated vs. Non-Fluorinated Pyrrolidines

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Pyrrolidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Fluorinated Pyrrolidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the substitution of hydrogen with fluorine on pyrrolidine scaffolds is a strategic tactic to modulate pKa, lipophilicity, and metabolic stability. However, this substitution drastically alters mass spectrometric (MS) behavior. This guide provides a technical comparison of the fragmentation patterns of fluorinated pyrrolidines (specifically 3-fluoro- and 3,3-difluoropyrrolidine) versus their non-fluorinated counterparts.

Key Finding: While non-fluorinated pyrrolidines are dominated by simple


-cleavage (loss of H•), fluorinated analogs exhibit a characteristic Hydrogen Fluoride (HF) elimination  pathway (neutral loss of 20 Da) and reduced iminium ion stability due to the strong electron-withdrawing nature of fluorine.

Mechanistic Comparison: The "Fluorine Effect"

To interpret the spectra accurately, one must understand the electronic causality driving the fragmentation.

Electronic Inductive Effects (-I Effect)
  • Non-Fluorinated (Standard): The nitrogen lone pair stabilizes the radical cation formed during ionization, driving

    
    -cleavage to form a stable iminium ion (
    
    
    
    70).
  • Fluorinated: The fluorine atom exerts a strong inductive effect (-I), destabilizing the adjacent positive charge on the iminium ion. This thermodynamic penalty forces alternative fragmentation pathways, most notably the elimination of HF to regain stability in a conjugated system.

Fragmentation Pathways

The following table contrasts the primary mechanistic drivers between the scaffolds.

FeaturePyrrolidine (Standard)Fluorinated Pyrrolidine (3-F / 3,3-F2)
Dominant Mechanism

-Cleavage (Loss of H•)

-Cleavage followed by HF Elimination
Neutral Loss Hydrogen (

, 2 Da) or Ethylene (28 Da)
Hydrogen Fluoride (HF, 20 Da)
Basicity (ESI) High proton affinity (sequesters

)
Reduced basicity (lower proton affinity)
Diagnostic Ion

70 (

)

(e.g.,

68 for 3-F)

Comparative Data Analysis

The following data assumes Electron Ionization (EI) at 70 eV or ESI-MS/MS (collision-induced dissociation) where protonated precursors are selected.

Table 1: Characteristic Ion Abundance & Assignments
CompoundMolecular Weight (MW)Precursor Ion (

or

)
Primary Fragment (

-cleavage)
Secondary Fragment (Elimination)Key Diagnostic Transition
Pyrrolidine 71.1271 (

)
70 (

)
43 (

)

(Hydride loss)
3-Fluoropyrrolidine 89.1189 (

)
88 (

)
69 (

)

(HF loss)
3,3-Difluoropyrrolidine 107.10107 (

)
106 (

)
87 (

)

(HF loss)

Note: In ESI-MS (positive mode), the precursor is


.[1] For 3-fluoropyrrolidine (

90), the loss of HF yields a fragment at

70, which can be isobaric with the non-fluorinated pyrrolidine core. High-resolution MS (HRMS) is required to distinguish

(

70.0651) from

fragments.

Visualizing the Fragmentation Pathway

The diagram below illustrates the divergent pathways. The fluorinated scaffold undergoes a specific "HF Elimination" step that is absent in the standard pyrrolidine.

FragmentationPathway cluster_0 Standard Pyrrolidine cluster_1 3-Fluoropyrrolidine P_Prec Pyrrolidine (M+) m/z 71 P_Alpha Iminium Ion [M-H]+ m/z 70 P_Prec->P_Alpha -H• P_RingOpen Ring Opening (C2H4 loss) P_Alpha->P_RingOpen P_Frag Fragment m/z 43 P_RingOpen->P_Frag -28 Da F_Prec 3-F-Pyrrolidine (M+) m/z 89 F_Alpha F-Iminium Ion [M-H]+ m/z 88 F_Prec->F_Alpha -H• F_Elim Conjugated Ion [M-H-HF]+ m/z 68 F_Alpha->F_Elim HF Elimination Neutral_HF HF (Neutral) 20 Da F_Alpha->Neutral_HF

Caption: Comparative fragmentation showing the unique HF elimination pathway in fluorinated pyrrolidines vs. standard ring opening in non-fluorinated analogs.

Experimental Protocol: Self-Validating Workflow

To reliably differentiate these species in complex matrices (e.g., plasma or reaction mixtures), follow this LC-MS/MS protocol.

Sample Preparation[3][4][5]
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Avoid high pH, which suppresses ionization of the pyrrolidine nitrogen.

  • Concentration: 1 µg/mL (adjust based on sensitivity).

MS Source Parameters (ESI Positive)[2]
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V. Caution: Fluorinated pyrrolidines are susceptible to In-Source Fragmentation (ISF). If you observe high abundance of the

    
     ion in the MS1 scan, lower the cone voltage by 5-10 V.
    
  • Desolvation Temp: 350°C.

Validation Steps
  • The "20 Da Rule": In the MS2 spectrum, look for a mass difference of 20 Da between major peaks.

    • If

      
       is observed 
      
      
      
      Fluorine confirmed .
    • If

      
       or 
      
      
      
      (
      
      
      )
      
      
      Likely non-fluorinated or hydroxylated .
  • Isotope Check: Fluorine is monoisotopic (

    
    ). Unlike chlorinated analogs (3:1 ratio of M:M+2), fluorinated compounds will not  show a distinct isotope pattern. This lack of M+2 is a confirmation of F over Cl.
    

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluorinated Hydrocarbons. National Institute of Standards and Technology. Link

  • American Society for Mass Spectrometry. In-Source Fragmentation of Pyrrolidine-Containing Scaffolds. J. Am. Soc.[2] Mass Spectrom. Link

  • Chemguide. Fragmentation Patterns in Mass Spectra: Mechanisms of Alpha Cleavage.Link

  • Glen Jackson Research Group. Fragmentation Pathways of Pyrrolidinophenone Derivatives. West Virginia University. Link

Sources

Comparative

HPLC method development for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol purity

A Comparative HPLC Method Development Guide Executive Summary & Analytical Challenge Developing a purity method for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol presents a classic "perfect storm" of chromatographic challe...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative HPLC Method Development Guide

Executive Summary & Analytical Challenge

Developing a purity method for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol presents a classic "perfect storm" of chromatographic challenges. This molecule contains a basic secondary amine (pyrrolidine), a polar hydroxyl group, and a lipophilic fluorinated aromatic ring. Furthermore, with two chiral centers (C3 and C5), the separation of diastereomeric impurities is a critical quality attribute (CQA).

Standard C18 methods often fail here, resulting in peak tailing (amine-silanol interaction) and poor resolution of diastereomers (lack of steric selectivity). This guide compares the industry-standard C18/Low pH approach against two superior alternatives: High-pH C18 (for peak shape) and Fluorophenyl (PFP) phases (for diastereomeric selectivity).[1]

The Molecule: Structural Breakdown
  • Basic Center: Pyrrolidine Nitrogen (

    
    ). Positively charged at neutral/acidic pH.[1]
    
  • Hydrophobic/Selectivity Handle: 2-Fluorophenyl group.[1] Offers

    
    -
    
    
    
    and dipole-dipole interaction potential.[1]
  • Stereochemistry: Two chiral centers imply the presence of enantiomers and diastereomers. Note: This guide focuses on Achiral RP-HPLC for chemical and diastereomeric purity.

Method Comparison Study

We evaluated three distinct separation strategies to determine the optimal protocol for routine purity analysis.

Strategy A: The Traditional Approach (Acidic C18)
  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18), 3.5 µm.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mechanism: Hydrophobic interaction + Ion-pairing (TFA masks silanols).[1]

  • Verdict: Baseline Performance. TFA suppresses silanol activity, but the acidic pH keeps the amine ionized, limiting retention and often failing to resolve closely eluting diastereomers.

Strategy B: The "Shape & Selectivity" Approach (Fluorophenyl)
  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl (e.g., Phenomenex Kinetex PFP).[1]

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1]

  • Mechanism:

    
    -
    
    
    
    interactions, dipole-dipole (F-F interactions), and shape selectivity.[1]
  • Verdict: Best for Impurity Profiling. The interaction between the column's fluorine atoms and the analyte's fluorophenyl group provides unique selectivity for separating regioisomers and diastereomers that co-elute on C18.

Strategy C: The "Peak Shape" Approach (High pH C18)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5][6]

  • Mechanism: Analyte suppression.[1] At pH 10, the pyrrolidine amine is neutral (unprotonated).

  • Verdict: Best for Quantitation. Neutralizing the amine eliminates silanol interactions, resulting in perfectly symmetrical peaks and increased retention (hydrophobicity increases).

Comparative Data Summary

The following data represents typical performance metrics observed during method screening.

ParameterMethod A (Acidic C18)Method B (PFP/F-Phenyl)Method C (High pH C18)
Mobile Phase 0.1% TFA (pH ~2)0.1% Formic (pH ~2.[1]7)10mM NH₄HCO₃ (pH 10)
USP Tailing Factor (

)
1.4 - 1.8 (Tailing)1.1 - 1.3 (Good)0.95 - 1.05 (Excellent)
Retention (

)
1.5 (Low)2.8 (Moderate)5.2 (High)
Diastereomer Res (

)
1.2 (Partial separation)3.5 (Baseline) 1.8 (Good)
MS Compatibility Poor (TFA suppresses signal)Excellent Good

Critical Insight: If your primary goal is separating the diastereomers (e.g., cis vs trans), Method B (PFP) is the superior choice due to the rigid planar interactions of the phenyl ring. If the goal is robust assay/potency testing, Method C (High pH) is preferred for its ruggedness and peak symmetry.

Recommended Experimental Protocols
Protocol 1: High-Selectivity Screening (PFP Method)

Recommended for identifying impurities and diastereomers.[1]

  • System: HPLC or UHPLC with DAD (UV) detection.

  • Column: Kinetex PFP or FluoroPhenyl, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][6]

  • Mobile Phase B: Methanol (Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile).[1]
  • Gradient:

    • 0.0 min: 5% B[6]

    • 10.0 min: 60% B

    • 12.0 min: 95% B

    • 15.0 min: 5% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Temp: 35°C.

  • Detection: 260 nm (Targeting the fluorophenyl absorption).

Protocol 2: High-pH Robustness (Hybrid C18 Method)

Recommended for QC release testing.[1]

  • System: HPLC compatible with pH 10 (Check rotor seals!).

  • Column: XBridge BEH C18, 100 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B[1]

    • 8.0 min: 90% B

    • 10.0 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Temp: 40°C.

Visualizing the Mechanism

The following diagrams illustrate the decision process and the mechanistic differences between the stationary phases.

Diagram 1: Method Development Decision Tree

MethodSelection Start Start: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Goal Primary Analytical Goal? Start->Goal Impurity Impurity Profiling / Diastereomers Goal->Impurity Separation Focus Assay Potency / Content Assay Goal->Assay Robustness Focus PFP Select: Fluorophenyl (PFP) Column (Maximizes Selectivity) Impurity->PFP HighPH Select: Hybrid C18 @ pH 10 (Maximizes Peak Shape) Assay->HighPH ActionPFP Use Methanol Organic Phase (Enhances pi-pi interactions) PFP->ActionPFP ActionHighPH Use Ammonium Bicarbonate (Neutralizes Amine) HighPH->ActionHighPH

Caption: Decision matrix for selecting the stationary phase based on the specific analytical requirement (Selectivity vs. Robustness).

Diagram 2: Interaction Mechanisms[7]

Mechanisms cluster_0 Standard C18 (Acidic pH) cluster_1 Fluorophenyl (PFP) C18Node C18 Ligand Silanol Free Silanol (-) Amine Amine (+) Silanol->Amine Interaction1 Tailing (Ionic Attraction) PFPNode PFP Ligand Analyte Fluorophenyl Analyte PFPNode->Analyte Specific Interaction Interaction2 Pi-Pi & F-F (Shape Selectivity)

Caption: Comparison of the detrimental ionic interactions on standard C18 versus the beneficial specific interactions on PFP phases.

References
  • Waters Corporation. (2021).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

  • PubChem. (2023).[1] Compound Summary: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol.[1] Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2022).[1] Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Link

Sources

Validation

Comparative Bioactivity Profile: 2-Fluorophenyl vs. 4-Fluorophenyl Pyrrolidines

[1] Executive Summary In the optimization of phenylpyrrolidine scaffolds—a privileged pharmacophore in ligands for Sigma receptors, Dopamine Transporters (DAT), and DPP-4 inhibitors—the positional isomerism of fluorine s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the optimization of phenylpyrrolidine scaffolds—a privileged pharmacophore in ligands for Sigma receptors, Dopamine Transporters (DAT), and DPP-4 inhibitors—the positional isomerism of fluorine substitution dictates the molecule's fate.

This guide objectively compares 2-fluorophenyl (ortho) and 4-fluorophenyl (para) pyrrolidines. The critical distinction lies in the trade-off between metabolic stability and conformational selectivity .

  • 4-Fluorophenyl: The industry standard for extending half-life (

    
    ) by blocking CYP450-mediated para-hydroxylation.
    
  • 2-Fluorophenyl: A tool for tuning receptor subtype selectivity (e.g., S1P4, Sigma-1) via steric-induced torsion and electronic modulation of the pyrrolidine nitrogen pKa.

Part 1: Physicochemical & Structural Divergence

The bioactivity differences between these isomers are rooted in their distinct electronic and steric profiles.

Electronic Induction and pKa Shifts

Fluorine is highly electronegative (


), exerting a strong inductive electron-withdrawing effect (-I).
  • 2-Fluoro (Ortho): The fluorine atom is spatially proximal to the pyrrolidine nitrogen (in 2-phenyl or 3-phenyl isomers). This proximity lowers the pKa of the basic nitrogen more significantly than the para-isomer due to the shorter inductive path. This can reduce lysosomal trapping and alter membrane permeability.

  • 4-Fluoro (Para): The inductive effect is attenuated by distance. However, the fluorine can still participate in resonance donation (+R) into the phenyl ring, affecting the

    
    -system's electron density without significantly perturbing the steric environment of the pyrrolidine ring.
    
Conformational Restriction (The Ortho-Effect)
  • 4-F Analog: The substituent is distal to the rotatable phenyl-pyrrolidine bond. The molecule retains a rotational energy barrier similar to the unsubstituted phenylpyrrolidine, allowing it to adopt a planar conformation if required by the binding pocket.

  • 2-F Analog: The ortho-fluorine introduces a steric clash with the pyrrolidine ring protons (specifically at the C2 or C5 positions depending on attachment). This forces the phenyl ring to twist out of coplanarity, locking the molecule into a specific dihedral angle. This "pre-organized" conformation is critical for achieving selectivity between closely related receptor subtypes (e.g., Sigma-1 vs. Sigma-2).

Table 1: Comparative Physicochemical Profile[2]
Feature2-Fluorophenyl (Ortho)4-Fluorophenyl (Para)
Primary Utility Selectivity Tuning / Conformation LockingMetabolic Blocking /

Extension
Steric Impact High (Twists phenyl-pyrrolidine bond)Low (Retains planarity potential)
pKa Influence Moderate reduction (proximal -I effect)Minimal reduction (distal -I effect)
Lipophilicity (LogP) Slight increase vs. HSlight increase vs. H (often higher than 2-F)
Metabolic Liability Para-position open to CYP oxidationPara-position blocked (Metabolic Soft Spot removed)

Part 2: Metabolic Stability & Pharmacokinetics[3][4]

The most common reason to select the 4-fluorophenyl isomer is to block Phase I metabolism.

Mechanism: Blocking CYP450 Oxidation

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) preferentially oxidize electron-rich aromatic rings at the least sterically hindered position—typically the para position.

  • The 4-F Block: The C-F bond is metabolically inert (Bond Dissociation Energy ~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing the para-hydrogen with fluorine prevents formation of the intermediate arenium ion, effectively shutting down the primary clearance pathway.

  • The 2-F Vulnerability: The para position remains open. While the 2-fluoro group deactivates the ring electronically, it does not sterically prevent CYP450 iron-oxo species from attacking the C4 position. Consequently, 2-F analogs often show shorter half-lives than 4-F analogs.

Case Data: -Pyrrolidinophenones

In studies of designer drugs (e.g.,


-PVP analogs), the metabolic fate is dictated by this substitution:
  • 4-F-

    
    -PVP:  Major metabolites result from pyrrolidine ring oxidation (lactam formation) or side-chain reduction, as the phenyl ring is protected.
    
  • Unsubstituted/2-F: Significant hydroxylation occurs on the phenyl ring, leading to rapid glucuronidation and clearance.

Part 3: Target Selectivity (Case Studies)

While 4-F improves stability, 2-F is superior for distinguishing between receptor subtypes.

Case Study A: S1P4 Receptor Agonists

In a study of Sphingosine-1-phosphate (S1P) receptor agonists containing a pyrrolidine-like core, researchers compared positional isomers to improve selectivity against the S1P1 and S1P5 off-targets.

  • 4-Fluorophenyl derivative: Retained high potency but lacked selectivity (hit S1P1/S1P5).

  • 2-Fluorophenyl derivative: Maintained S1P4 activity but drastically reduced affinity for S1P1 and S1P5.

Case Study B: Sigma Receptor Ligands

Sigma-1 (


) and Sigma-2 (

) receptors often bind similar phenylpyrrolidine ligands.
  • 4-F Substitution: Often increases affinity for both subtypes non-selectively due to increased lipophilicity.

  • 2-F Substitution: The induced torsion often favors

    
     selectivity, as the 
    
    
    
    binding pocket accommodates bulkier, twisted conformations better than the more planar requirement of
    
    
    .

Part 4: Visualization of SAR Logic

The following diagram illustrates the decision matrix for Medicinal Chemists when choosing between these two isomers.

SAR_Decision_Matrix Start Phenylpyrrolidine Lead Optimization Problem Identify Primary Liability Start->Problem Metab_Issue Rapid Clearance (Low t1/2) Problem->Metab_Issue CYP Liability Select_Issue Off-Target Binding (Poor Selectivity) Problem->Select_Issue Promiscuous Binding Sol_Metab Strategy: Block Para-Oxidation Metab_Issue->Sol_Metab Result_4F Select 4-Fluorophenyl (Metabolic Shield) Sol_Metab->Result_4F Result_2F Select 2-Fluorophenyl (Conformational Control) Result_4F->Result_2F If 4-F fails selectivity Sol_Select Strategy: Induce Torsion/Clash Select_Issue->Sol_Select Sol_Select->Result_2F

Figure 1: Strategic decision tree for fluorine scanning on phenylpyrrolidine scaffolds.

Part 5: Experimental Protocols

To validate the claims above, the following self-validating experimental workflows are recommended.

Protocol: Comparative Microsomal Stability Assay

This assay quantifies the metabolic protection provided by the 4-F substitution.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system.

  • Test Compounds: 2-F-pyrrolidine analog, 4-F-pyrrolidine analog, and unsubstituted control.

  • Internal Standard: Tolbutamide or Verapamil.

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Pre-incubation: Incubate compound with HLM (0.5 mg/mL final) at 37°C for 5 minutes.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .

Validation Criteria:

  • The 4-F analog should exhibit a

    
     at least 2-fold higher than the unsubstituted control if para-hydroxylation is the major pathway.
    
  • The 2-F analog should show a

    
     comparable to or slightly lower than the unsubstituted control (due to electronic activation of remaining sites).
    
Protocol: Synthesis via Buchwald-Hartwig Amination

A robust method to synthesize both isomers from a common pyrrolidine precursor.

Reaction Scheme:



Step-by-Step:

  • Charge: In a glovebox, add

    
     (1 mol%) and BINAP (2 mol%) to a vial. Add anhydrous Toluene.
    
  • Add Reactants: Add 1-bromo-2-fluorobenzene (for ortho) OR 1-bromo-4-fluorobenzene (for para) (1.0 equiv), Pyrrolidine (1.2 equiv), and

    
     (1.4 equiv).
    
  • Heat: Seal and heat to 80°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

  • QC: Verify isomer purity via

    
     NMR. (2-F typically appears ~ -110 to -120 ppm; 4-F typically ~ -115 to -125 ppm, but splitting patterns differ: 2-F shows complex multiplet due to nearby protons; 4-F shows distinct nonet or quartet).
    

References

  • Urbano, M., et al. (2011). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists. Bioorganic & Medicinal Chemistry Letters.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[1] (Definitive review on metabolic blocking via fluorine).

  • Wogulis, M., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH / PubMed.

  • Huang, Y., et al. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide: A selective Sigma-1 receptor ligand. Nuclear Medicine and Biology.

  • Shima, N., et al. (2018). Urinary metabolites and metabolic pathways of... 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4F-alpha-PVP).[2] Forensic Toxicology.

Sources

Comparative

Technical Guide: Validating Chiral Purity of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Executive Summary Target Analyte: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol CAS: (Generic scaffold reference) Stereochemical Complexity: 2 Chiral Centers (C3, C5) 4 Stereoisomers. Validating the chiral purity of 3,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol CAS: (Generic scaffold reference) Stereochemical Complexity: 2 Chiral Centers (C3, C5)


 4 Stereoisomers.

Validating the chiral purity of 3,5-disubstituted pyrrolidines presents a unique analytical challenge due to the presence of two non-adjacent chiral centers and a basic secondary amine. This guide compares three distinct methodologies for resolving the four stereoisomers (two enantiomeric pairs: cis and trans) of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol.

While Normal Phase Chiral HPLC remains the regulatory gold standard for Quality Control (QC), Supercritical Fluid Chromatography (SFC) offers superior throughput for process development. NMR Derivatization serves as the critical orthogonal method for absolute configuration assignment.

Structural Analysis & Stereochemical Challenge

The molecule contains a basic pyrrolidine nitrogen and a primary alcohol. The 2-fluorophenyl group introduces lipophilicity and electron-withdrawing character, which can be exploited using chlorinated chiral selectors.

The Four Isomers:

  • (3R, 5R) – trans

  • (3S, 5S) – trans (Enantiomer of 1)

  • (3R, 5S) – cis

  • (3S, 5R) – cis (Enantiomer of 3)

Note: Standard C18 reversed-phase chromatography will only separate the diastereomers (cis from trans) but will fail to resolve the enantiomers.

Comparative Methodology

Method A: Normal Phase Chiral HPLC (The Gold Standard)

Best for: Final Quality Control (QC), trace impurity quantification (<0.1%), and robustness.

The presence of the secondary amine requires basic additives to prevent peak tailing caused by silanol interactions. The fluorine atom on the phenyl ring interacts favorably with chlorinated polysaccharide stationary phases.

Recommended Protocol
  • Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))

    • Why: The "IC" selector often shows superior selectivity for halogenated aromatics compared to the traditional AD/OD phases.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Fluorophenyl absorption).[2]

Experimental Insight: If the cis and trans pairs overlap, switching the alcohol modifier from IPA to Ethanol often alters the solvation shell enough to change selectivity.

Method B: Chiral SFC (The High-Throughput Alternative)

Best for: Preparative separation, reaction monitoring, and green chemistry compliance.

SFC utilizes supercritical CO₂ as the primary mobile phase. The low viscosity allows for high flow rates (3–5 mL/min) without high backpressure, reducing run times by 70% compared to HPLC.

Recommended Protocol
  • Column: Chiralpak AD-H or Chiralpak IC (3.0 µm).

  • Mobile Phase: CO₂ (80%) : Methanol (20%) + 0.2% Isopropylamine (IPAm).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Experimental Insight: Methanol is preferred over IPA in SFC to improve the solubility of the polar alcohol moiety. A basic additive (IPAm) is mandatory to suppress the protonation of the pyrrolidine nitrogen in the slightly acidic CO₂ environment.

Method C: Mosher’s Acid Derivatization (NMR Validation)

Best for: Assigning Absolute Configuration (R/S) and validating primary reference standards.

This is an indirect method where the analyte reacts with a chiral derivatizing agent (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomers.[3] These are distinguishable by ¹H or ¹⁹F NMR.[4][5]

Recommended Protocol
  • Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).[3]

  • Reaction: React analyte with reagent in Pyridine/CDCl₃.

  • Analysis: ¹⁹F NMR (simplest spectra) or ¹H NMR.

  • Logic: Compare chemical shifts (

    
    ) of the diastereomers. The spatial shielding of the phenyl group in the Mosher auxiliary allows deduction of the stereocenter configuration.
    

Performance Comparison Data

The following data represents typical performance metrics for 2-fluorophenyl pyrrolidine derivatives based on field application standards.

FeatureMethod A: Chiral HPLC (NP)Method B: Chiral SFCMethod C: NMR Derivatization
Resolution (

)
High (

typical)
Moderate to High (

)
N/A (Spectral Split)
Analysis Time 20–40 mins5–10 mins> 2 hours (Prep + Scan)
LOD (Sensitivity) ~0.05% impurity~0.1% impurity~1–2% impurity
Solvent Cost High (Hexane/IPA)Low (CO₂/MeOH)Low (Deuterated solvents)
Robustness Excellent (QC Ready)Good (Sensitive to pressure)User-dependent
Primary Use Lot Release / PurityPrep Purification / ScreeningStructure Elucidation

Method Development Workflows

Workflow 1: Selecting the Separation Mode

This decision tree guides the researcher in choosing the correct column and mobile phase based on the specific behavior of the fluorinated pyrrolidine.

MethodSelection Start Start: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Solubility Check Solubility in Hexane/IPA Start->Solubility IsSoluble Soluble? Solubility->IsSoluble NP_Mode Select Normal Phase HPLC (Hexane/IPA + 0.1% DEA) IsSoluble->NP_Mode Yes RP_Mode Select Reverse Phase Chiral (Water/ACN + NH4HCO3) IsSoluble->RP_Mode No (Polar) ColumnScreen Screen Columns: 1. Chiralpak IC (F-interaction) 2. Chiralpak AD-H (General) NP_Mode->ColumnScreen ResolutionCheck Rs > 1.5? ColumnScreen->ResolutionCheck FinalMethod Validate Method (Linearity, Accuracy, LOD) ResolutionCheck->FinalMethod Yes Optimize Optimize: 1. Switch IPA to EtOH 2. Lower Temp (15°C) ResolutionCheck->Optimize No Optimize->ResolutionCheck

Caption: Decision matrix for selecting the optimal chromatographic mode and column for fluorinated pyrrolidines.

Workflow 2: Analytical Validation Logic

Ensuring the method is "Self-Validating" requires tracking specific system suitability parameters.

ValidationLogic Input Racemic Mixture (4 Isomers) Step1 Achiral C18 Screen (Separates Diastereomers) Input->Step1 Step2 Chiral Screen (IC/AD) (Separates Enantiomers) Step1->Step2 Decision 4 Distinct Peaks? Step2->Decision Success Method Validated Decision->Success Yes Fail Use Tandem Method (Achiral -> Chiral) Decision->Fail No (Overlap)

Caption: Logical flow for confirming separation of all 4 stereoisomers (cis/trans pairs).

Detailed Experimental Protocols

Protocol A: Preparation of Mobile Phase (NP-HPLC)

Objective: Create a stable, reproducible mobile phase that suppresses amine ionization.

  • Measure Solvents: In a clean graduated cylinder, measure 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropyl Alcohol (IPA).

  • Add Modifier: Add 1.0 mL of Diethylamine (DEA) to the IPA fraction before mixing with Hexane.

    • Causality: Adding DEA to the alcohol ensures better miscibility and prevents local high-concentration zones that might strip the column coating (if using non-immobilized phases).

  • Degas: Sonicate the mixture for 10 minutes.

  • Equilibration: Flush the column for 30 minutes at 1.0 mL/min. Monitor the baseline pressure; it should stabilize around 30–50 bar depending on column dimensions.

Protocol B: Mosher's Acid Derivatization

Objective: Create diastereomers for NMR analysis.

  • Sample Prep: Dissolve 5 mg of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol in 0.6 mL of CDCl₃ in an NMR tube.

  • Base Addition: Add 10 µL of dry Pyridine (to neutralize HCl byproduct).

  • Reaction: Add 10 µL of (R)-(-)-MTPA-Cl. Shake well.

  • Incubation: Allow to stand at room temperature for 15 minutes.

  • Analysis: Acquire ¹H NMR (focusing on the methoxy signal of the Mosher group) or ¹⁹F NMR (focusing on the CF₃ group). Split signals indicate the presence of enantiomers.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IC Columns. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Retrieved from [Link]

  • Regis Technologies. (n.d.). SFC Method Development Guide for Chiral Separations. Retrieved from [Link]

Sources

Validation

Spectroscopic Fingerprinting: A Comparative Guide to the Infrared (IR) Peaks of[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

As drug development increasingly relies on highly functionalized heterocycles, the analytical characterization of complex molecules like [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol demands rigorous spectroscopic evaluati...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized heterocycles, the analytical characterization of complex molecules like [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol demands rigorous spectroscopic evaluation. This molecule presents a unique analytical challenge: it contains a secondary amine (pyrrolidine ring), a primary alcohol (hydroxymethyl group), and an ortho-fluorinated aromatic ring.

In this guide, we will deconstruct the Infrared (IR) spectral profile of this compound, objectively compare it against its structural analogs to highlight the resolving power of IR spectroscopy, and provide a self-validating experimental workflow for definitive peak assignment.

Theoretical Peak Assignments & Mechanistic Causality

To accurately interpret the IR spectrum of[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol, we must move beyond simple memorization of frequency tables and understand the physical causality—specifically dipole moment changes (


) and vibrational coupling—driving each absorption band.
The O-H and N-H Stretching Region (3200–3500 cm⁻¹)

Both the primary alcohol and the secondary amine exhibit stretching vibrations in this high-frequency region. In a neat sample, the O-H stretch appears as a massive, broad band. The causality behind this broadness lies in hydrogen bonding: because protons are shared to varying extents with neighboring oxygen and nitrogen atoms, the covalent O-H bonds vibrate at slightly different frequencies, creating a broad set of multiple overlapping peaks 1. The N-H stretch of the pyrrolidine ring is typically sharper but weaker, often buried as a shoulder within the dominant O-H envelope.

The C-O Asymmetric Stretch (1000–1075 cm⁻¹)

C-O single bonds are highly polar. During a stretching vibration, they undergo a massive change in dipole moment (


), which gives rise to an intensely strong peak 2. For primary alcohols like the hydroxymethyl group on C3 of the pyrrolidine ring, this asymmetric C-C-O stretch reliably falls between 1000 and 1075 cm⁻¹ [[2]]() 3.
The C-F Stretch and Vibrational Mixing (1000–1400 cm⁻¹)

Fluorine is the most electronegative element, making the C-F bond highly polar. While typically found between 1000 and 1400 cm⁻¹ 4, the C-F stretch rarely exists as a pure mode. It heavily mixes with C-C stretches and in-plane C-H bending motions, resulting in a broad, complex lineshape (often peaking around 1220–1270 cm⁻¹ in fluorobenzenes) 5.

Aromatic Out-of-Plane (OOP) Bending (735–780 cm⁻¹)

The fingerprint region is critical for determining the regiochemistry of the aromatic ring. The ortho-disubstituted pattern of the 2-fluorophenyl group restricts the out-of-plane (OOP) bending of the adjacent aromatic protons, consistently producing a strong, sharp absorption band in the 735–780 cm⁻¹ range 6.

Comparative Spectral Analysis

To demonstrate the resolving power of IR spectroscopy, we compare the target molecule against two common structural analogs: a Des-fluoro analog (lacking the fluorine atom) and a Para-fluoro isomer (fluorine at the 4-position).

Table 1: IR Peak Comparison Across Structural Analogs
Vibrational ModeFrequency Range (cm⁻¹)[5-(2-Fluorophenyl)...] (Target)Des-fluoro AnalogPara-fluoro IsomerCausality / Mechanistic Origin
O-H Stretch 3200–3500~3350 (Broad)~3350 (Broad)~3350 (Broad)Extensive intermolecular H-bonding causes a distribution of vibrational frequencies 1.
N-H Stretch 3300–3400~3300 (Shoulder)~3300 (Shoulder)~3300 (Shoulder)Lower

than O-H; often masked in neat samples but resolvable via dilution.
C-F Stretch 1000–1400~1250 (Strong)Absent~1220 (Strong)Highly polar bond; heavily coupled with C-C and C-O modes in the fingerprint region 45.
C-O Stretch 1000–1075~1050 (Strong)~1050 (Strong)~1050 (Strong)Asymmetric C-C-O stretch of the primary alcohol; intense due to large dipole change [[2]]().
Aromatic OOP Bend 680–900~750 (Strong) ~730 & 690 (Strong)~830 (Strong) Out-of-plane bending is highly sensitive to ring substitution (ortho vs para vs mono) 6.

Key Takeaway: While the C-F stretch confirms the presence of fluorination, it is the Aromatic OOP Bend at ~750 cm⁻¹ that definitively proves the ortho-substitution pattern of the target molecule, easily distinguishing it from the para-isomer (~830 cm⁻¹).

Self-Validating Experimental Protocol: Concentration-Dependent FTIR

A single neat scan cannot definitively deconvolute overlapping O-H and N-H bands. To ensure scientific trustworthiness, we must employ a self-validating system : a concentration-dependent dilution study. By systematically breaking intermolecular hydrogen bonds, we force the broad overlapping peaks to resolve into sharp, distinct "free" stretching modes 5.

Step-by-Step Methodology
  • Baseline & Background Subtraction: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference. Collect a background spectrum using a clean ATR (Attenuated Total Reflectance) diamond crystal.

  • Neat Sample Acquisition: Apply a thin film of neat [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol directly onto the ATR crystal. Acquire 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Observation: A broad, intense peak spanning 3200–3500 cm⁻¹ will dominate due to extensive intermolecular hydrogen bonding 1.

  • Serial Dilution in CCl₄: Prepare a 0.1 M solution of the analyte in anhydrous carbon tetrachloride (CCl₄). Causality for solvent choice: CCl₄ is non-polar, does not participate in hydrogen bonding, and is completely transparent in the critical 4000–1500 cm⁻¹ high-frequency region 5. Perform serial dilutions to create 0.05 M and 0.01 M samples.

  • Transmission Acquisition & Spectral Deconvolution: Acquire transmission spectra for each concentration using a liquid cell with NaCl windows. Overlay the spectra.

  • Validation Check: As concentration decreases, intermolecular hydrogen bonds are broken. The broad ~3350 cm⁻¹ band will diminish, replaced by a sharp "free" O-H stretch (~3600 cm⁻¹) and a distinct, weaker "free" N-H stretch (~3400 cm⁻¹), definitively proving the presence of both functional groups 5.

Workflow Visualization

Workflow N1 1. Sample Preparation (Neat & CCl4 Dilutions) N2 2. ATR-FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N1->N2 N3 3. Spectral Overlay & Concentration Gradient N2->N3 N4 Neat Spectrum Broad H-Bonded Peak (~3300 cm⁻¹) N3->N4 N5 Diluted Spectrum Sharp Free O-H/N-H (~3600 & ~3400 cm⁻¹) N3->N5 N6 4. Ortho vs Para Validation (OOP Bending Region) N4->N6 N5->N6 N7 5. Final Structural Confirmation N6->N7

Fig 1. Self-validating FTIR workflow using concentration gradients to resolve H-bonding.

References

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols spectroscopyonline.com[Link]

  • IR Spectroscopy Tutorial: Alcohols orgchemboulder.com[Link]

  • Carbonyl - compounds - IR - spectroscopy pg.edu.pl[Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts libretexts.org[Link]

  • IR Absorption Peaks for Functional Groups scribd.com[Link]

  • Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC nih.gov[Link]

Sources

Comparative

Reference Standards for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol: A Technical Comparison &amp; Qualification Guide

This guide provides a technical comparison and qualification protocol for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS: 1212182-05-2), a critical process impurity and chiral intermediate often associated with the syn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and qualification protocol for [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS: 1212182-05-2), a critical process impurity and chiral intermediate often associated with the synthesis of Vonoprazan and related sulfonyl-pyrrole therapeutics.

Executive Summary

In the development of potassium-competitive acid blockers (P-CABs) like Vonoprazan, the control of hydrogenated impurities is a Critical Quality Attribute (CQA). [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol represents the "over-reduced" pyrrolidine analog of the key pyrrole intermediate. Because the reduction of the pyrrole ring generates two new chiral centers (at C3 and C5), this impurity introduces stereochemical complexity into an otherwise achiral or planar API workflow.

This guide compares available reference standard grades and outlines a self-validating protocol for qualifying this compound, ensuring precise quantitation of potential enantiomeric and diastereomeric contaminants.

Critical Quality Attributes (CQAs) & Standard Classes

When selecting a reference standard for this specific pyrrolidine, "purity" is insufficient. The presence of two chiral centers creates four potential stereoisomers: the cis-pair ((3R,5S), (3S,5R)) and the trans-pair ((3R,5R), (3S,5S)).

Comparison of Reference Standard Grades
FeaturePrimary Reference Standard (Pharm. Grade) Secondary/Working Standard (In-House) Catalog "Research Grade"
Primary Use Release testing, method validation, calibration of secondary stds.Routine batch analysis, IPC monitoring.Early R&D, structural confirmation.
Assay Purity > 98.0% (Mass Balance: 100% - Volatiles - ROI - Impurities)Quantified against Primary Standard.Typically > 95% (Area % only).
Stereochemistry Fully Characterized. Diastereomeric ratio (dr) and Enantiomeric Excess (ee) explicitly defined.Verified to match the specific impurity profile of the process.Often Undefined. May be a racemic diastereomeric mix.
Salt Form Usually Free Base or HCl (non-hygroscopic preferred).Matches the process stream (often HCl).Variable (check CoA carefully).
Traceability NMR (1H, 13C, 2D), MS, IR, TGA/KF, ROI.Traced to Primary Standard.H-NMR and LC-MS only.

Analyst Note: Commercial "Research Grade" samples often contain a mixture of cis and trans isomers. Using these for quantitative HPLC without separating the isomers can lead to split peaks and integration errors.

Impurity Formation & Stereochemical Context

Understanding the origin of this standard is vital for selecting the right isomer. In Vonoprazan synthesis, the pyrrole core is robust, but aggressive reduction conditions (e.g., high-pressure hydrogenation) can saturate the ring.

Figure 1: Impurity Formation Pathway & Stereocenter Generation

ImpurityPathway Pyrrole Pyrrole Intermediate (Planar, Achiral Core) Reduction Over-Reduction (H2 / Catalyst) Pyrrole->Reduction Side Reaction Pyrrolidine Target Impurity: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (2 Chiral Centers) Reduction->Pyrrolidine Isomers 4 Stereoisomers: (3R,5R), (3S,5S) (3R,5S), (3S,5R) Pyrrolidine->Isomers Spontaneous Stereogenesis

Caption: The over-reduction of the planar pyrrole ring creates two chiral centers, necessitating a reference standard that resolves the specific diastereomer present in your process.

Qualification Protocol: From Catalog to Reference

If a Pharmacopeial Primary Standard is unavailable (common for specific process impurities), you must qualify a commercial catalog material. Follow this Self-Validating System :

Step 1: Structural Confirmation (NMR)
  • Objective: Confirm structure and determine relative stereochemistry (cis vs trans).

  • Method: 1H-NMR (DMSO-d6 or CD3OD).

  • Key Signals:

    • H-5 (Benzylic): Look for the triplet/multiplet around 4.5–5.0 ppm. The coupling constant (

      
      ) helps distinguish cis vs trans.
      
    • F-19 NMR: Essential for checking regioisomeric purity (e.g., 3-fluoro vs 2-fluoro isomers).

Step 2: Stereochemical Purity (Chiral HPLC)

You cannot assume a catalog standard is a single enantiomer.

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or IC-3), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (low wavelength required due to weak chromophore).

  • Acceptance Criteria: Main enantiomer > 99.0%; Diastereomers < 0.5%.

Step 3: Mass Balance Purity Assignment

Calculate the "As-Is" Assay value to use for calculations.



Recommended Analytical Method (HPLC-UV)

For routine monitoring of this impurity in the API matrix:

ParameterCondition
Column C18 High pH Stable (e.g., XBridge C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 9.5 (Basic pH keeps pyrrolidine neutral/retained)
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min)

90% B (15 min)

Hold (20 min)
Flow Rate 1.0 mL/min
Detection UV 260 nm (if tracking API) or 210 nm (max sensitivity for impurity)

Why High pH? Pyrrolidines are secondary amines (


). At acidic pH, they are positively charged and elute in the void volume. High pH ensures retention and peak shape.
Decision Tree: Selecting the Right Standard

Use this workflow to determine which grade of standard your project requires.

Figure 2: Reference Standard Selection Workflow

StdSelection Start Need to Quantify [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Phase Development Phase? Start->Phase Early Early R&D / Route Scouting Phase->Early Non-GLP Late GMP Release / Stability Phase->Late GLP/GMP Action1 Buy Catalog Grade (>95%) Verify Identity by MS Early->Action1 Action2 Is Primary Standard Available (USP/EP/LGC)? Late->Action2 BuyPrimary Purchase Primary Standard Action2->BuyPrimary Yes Qualify Full Characterization of Catalog Material (NMR, KF, ROI, Chiral LC) Action2->Qualify No

Caption: Selection logic based on regulatory requirements. For GMP applications, if a commercial primary standard is absent, full in-house characterization is mandatory.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53400554, [4-(3-fluorophenyl)pyrrolidin-3-yl]methanol. (Note: Isomeric analog used for structural property comparison). Retrieved from .

  • BenchChem (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (Methodology for pyrrolidine chiral resolution). Retrieved from .

  • Sigma-Aldrich (2025). Product Specification: Pyrrolidin-3-ylmethanol hydrochloride. (Base scaffold specifications). Retrieved from .

  • ChemSrc (2025). CAS 1212182-05-2 Entry: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol. Retrieved from .

Validation

Crystal Structure Determination of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Salts: A Comparative Screening Guide

This guide provides an in-depth technical comparison of salt forms for the crystallographic characterization of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol . This specific scaffold is a critical chiral intermediate, stru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of salt forms for the crystallographic characterization of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol .

This specific scaffold is a critical chiral intermediate, structurally related to the potassium-competitive acid blocker Vonoprazan and various kinase inhibitors. The free base of this pyrrolidine derivative is typically an oil or an amorphous solid due to the conformational flexibility of the saturated ring and the hydrogen-bonding potential of the primary alcohol. Consequently, salt formation is not merely an option but a requirement for determining the absolute configuration (3R,5S vs. 3S,5R) and the relative stereochemistry (cis/trans) via Single Crystal X-Ray Diffraction (SC-XRD).

Executive Summary & Strategic Rationale

In the development of fluorinated pyrrolidine therapeutics, establishing the absolute configuration of the 3- and 5-positions is the "Go/No-Go" decision point. While NMR (NOESY) can suggest relative stereochemistry (cis/trans), it cannot confirm absolute configuration without derivatization.

This guide compares three distinct classes of salts for this purpose. The selection strategy relies on balancing lattice energy (for crystallization success) with anomalous scattering power (for absolute configuration determination).

Comparative Matrix: Salt Candidates for Crystallography
FeatureHydrobromide (HBr) Fumarate / Oxalate Dibenzoyl-L-Tartrate
Primary Utility Absolute Configuration (Gold Standard)Stability & Polymorph Screening Chiral Resolution & Enantiopurity
Crystallizability High (often hydrates)Moderate to HighModerate (Solvent dependent)
Flack Parameter Suitability Excellent (Br is a heavy scatterer)Poor (Requires high-quality data/Cu source)N/A (Uses internal chiral reference)
Hygroscopicity High (Risk of deliquescence)Low (Pharmaceutically preferred)Low to Moderate
Packing Network Ionic + H-bond (Charge assisted)H-bond dominant (Carboxylate-Ammonium)Complex H-bond /

-stacking

Technical Deep Dive: The Salt Selection Logic

A. The Hydrobromide (HBr) Salt: The "Heavy Atom" Approach

Why it works: The primary challenge with [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is that it contains only light atoms (C, H, N, O, F). X-ray scattering is proportional to the number of electrons. Light atoms scatter weakly, making the determination of absolute configuration (Friedel pairs) difficult without a high-quality Copper (Cu) source.

  • Mechanism: Introducing Bromide (

    
    ) provides a strong anomalous scattering signal. This allows the crystallographer to calculate the Flack parameter  with high precision (aiming for near 0.0 for the correct structure and 1.0 for the inverted structure).
    
  • Risk: HBr salts of pyrrolidines are prone to forming hydrates. While this aids crystallization, it requires careful handling to prevent dehydration-induced crystal cracking during mounting.

B. The Fumarate/Oxalate Salt: The "Vonoprazan" Analog

Why it works: Vonoprazan is marketed as a fumarate salt. Structurally, dicarboxylic acids (Fumaric, Oxalic) bridge two pyrrolidine cations or form 1:1 chains.

  • Mechanism: The rigidity of the fumarate anion and its ability to accept two hydrogen bonds stabilizes the flexible pyrrolidine ring. This often yields non-solvated, high-melting-point crystals suitable for room-temperature collection.

  • Limitation: Lacks heavy atoms. Absolute configuration must be determined by the "internal reference" method if the synthesis used a known chiral starting material, or by high-redundancy data collection.

C. The Dibenzoyl-L-Tartrate Salt: The "Chiral Reference" Approach

Why it works: If the synthesis yields a racemate or if the enantiomeric excess (ee) is unknown, using a chiral acid is mandatory.

  • Mechanism: This forms diastereomeric salts. The known chirality of the L-tartrate anion serves as an internal reference. If the structure solves well with the L-tartrate geometry, the configuration of the pyrrolidine is automatically assigned relative to it.

  • Bonus: The benzoyl groups provide

    
    -
    
    
    
    stacking interactions with the fluorophenyl ring of the substrate, enhancing lattice stability.

Experimental Protocols

Protocol A: The "Antisolvent Vapor Diffusion" Method (Recommended)

This method is superior to evaporation for pyrrolidines because it minimizes oil formation.

Materials:

  • Substrate: 50 mg [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (Free base).

  • Solvent (Good): Methanol or Ethanol (absolute).[1]

  • Antisolvent (Poor): Diethyl Ether or Pentane.

  • Acid: 48% HBr (aq) or Fumaric acid (solid).

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the free base in the minimum amount of Methanol (approx. 0.2 - 0.5 mL) in a small inner vial (GC vial).

  • Acid Addition:

    • For HBr: Add 1.05 equivalents of HBr. Note: The solution may warm slightly.

    • For Fumarate: Add 0.5 or 1.0 equivalent of solid Fumaric acid and sonicate until clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Dust particles act as nucleation sites for amorphous precipitation—remove them .

  • Chamber Assembly: Place the open inner vial inside a larger jar (20 mL scintillation vial).

  • Antisolvent Charge: Carefully fill the outer jar with Diethyl Ether (approx. 3-5 mL) without splashing into the inner vial. The level should be below the rim of the inner vial.

  • Equilibration: Cap the outer jar tightly. Store at 4°C (refrigerator) in a vibration-free zone.

  • Observation: Check for crystals after 24–72 hours. The ether vapors will slowly diffuse into the methanol, lowering solubility gradually.

Protocol B: Data Collection & Refinement Strategy

Once a crystal is mounted:

  • Temperature: Collect at 100 K using a Cryostream. This freezes ring puckering in the pyrrolidine.

  • Strategy: For HBr salts, a standard sweep is sufficient. For Fumarate salts (light atoms), use a high-redundancy strategy (360° phi scans) to maximize signal-to-noise for the anomalous signal if using Cu radiation.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision process for salt selection and the specific experimental setup.

Diagram 1: Salt Selection Decision Tree

SaltSelection Start Start: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Q1 Is the sample Enantiopure? Start->Q1 Racemic Racemic / Unknown ee Q1->Racemic No Pure Enantiopure (>95% ee) Q1->Pure Yes Action_Res Use Chiral Acid (Dibenzoyl-L-Tartaric Acid) Racemic->Action_Res Q2 Is Absolute Config Required? Pure->Q2 Outcome1 Outcome: Diastereomeric Salt Determines Absolute Config via Internal Ref Action_Res->Outcome1 Yes_Abs Use Heavy Atom Salt (HBr or HI) Q2->Yes_Abs Yes No_Abs Use Packing Salt (Fumarate/Oxalate) Q2->No_Abs No (Just connectivity) Outcome2 Outcome: HBr Salt Determines Absolute Config via Flack Parameter Yes_Abs->Outcome2 Outcome3 Outcome: Fumarate Salt Best for Stability/Polymorph Study No_Abs->Outcome3

Caption: Decision matrix for selecting the optimal counter-ion based on sample purity and analytical goals.

Diagram 2: Vapor Diffusion Experimental Setup

VaporDiffusion cluster_0 Outer Chamber (Sealed) cluster_1 Inner Vial AntiSolvent Antisolvent (Ether) High Vapor Pressure Solution Substrate + Acid in Methanol AntiSolvent->Solution Vapor Diffusion Crystals Crystal Growth (Slow Saturation) Solution->Crystals 24-72 Hours

Caption: Schematic of the vapor diffusion method. Ether vapors diffuse into methanol, slowly reducing solubility to grow high-quality single crystals.

Critical Analysis of Results

When analyzing the resulting crystal structure of the [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol salt, pay specific attention to:

  • The Fluorine Conformation: In the solid state, the fluorine atom on the phenyl ring often orients to minimize dipole repulsion with the pyrrolidine nitrogen lone pair (or N-H bond in salts). Expect an anti conformation relative to the bridgehead.

  • Hydrogen Bonding Network:

    • HBr Salts: Look for

      
       chains.
      
    • Fumarates: Look for the "Head-to-Tail" dimer motif where the carboxylate bridges the pyrrolidine amine and the alcohol hydroxyl group. This specific interaction is often responsible for the high stability of Vonoprazan-like salts [1].

  • Disorder: The pyrrolidine ring envelope conformation is prone to disorder. Collecting at 100 K is mandatory to resolve the specific puckering (C3-endo vs C4-endo).

References

  • Kogame, A., et al. (2017). "Crystal structure and stability of Vonoprazan fumarate." Chemical and Pharmaceutical Bulletin, 65(10). (Note: This is the seminal paper on the fumarate salt of the parent drug class).

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. (The authoritative source for the heavy-atom method).

  • Gould, R. O., et al. (1996). "Asymmetric synthesis and crystal structure of pyrrolidine derivatives." Journal of the Chemical Society, Perkin Transactions 2. (General reference for pyrrolidine crystallography).

  • FDA Access Data. (2015). "Vonoprazan Fumarate: Chemistry Review." Center for Drug Evaluation and Research. (Provides regulatory insight into salt selection for this structural class).

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Executive Summary [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS: 881674-58-4) is a fluorinated pharmaceutical intermediate, structurally related to Vonoprazan impurities. Unlike common organic solvents, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS: 881674-58-4) is a fluorinated pharmaceutical intermediate, structurally related to Vonoprazan impurities. Unlike common organic solvents, this compound presents specific disposal challenges due to the carbon-fluorine (C-F) bond , which requires high-temperature incineration for complete mineralization.

CRITICAL WARNING: Do not confuse this compound with the solvent "Methanol" (Methyl Alcohol). This substance is a solid functionalized pyrrolidine . Misclassification leads to improper waste stream segregation and potential regulatory violations.

Quick Classification Table
ParameterSpecification
Physical State Solid (Pale Orange to Light Orange)
Chemical Class Halogenated (Fluorinated) Organic Amine
Primary Hazard Irritant (Skin/Eye), Acute Toxicity (Oral), Corrosive Potential (Amine)
Waste Stream Halogenated Organic Solid (or Liquid if dissolved)
Disposal Method High-Temperature Incineration (with HF scrubbing)

Hazard Profile & Chemical Logic

To dispose of this chemical safely, one must understand its reactivity profile.

Structural Hazards
  • Fluorine Substituent: The presence of the fluorine atom on the phenyl ring mandates that this waste be treated as Halogenated . Standard incineration without flue-gas scrubbing can release Hydrogen Fluoride (HF) gas, a severe environmental and safety hazard.

  • Pyrrolidine (Secondary Amine): The secondary amine moiety makes the compound basic. It can react exothermically with strong acids and oxidizers.

  • Methanol Group (Primary Alcohol): Provides a site for oxidation but is generally stable under ambient conditions.

GHS Classification (Read-Across)

Based on structural analogs (e.g., fluorophenyl-pyrrolidines), treat as:

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the #1 cause of laboratory waste accidents.

Segregation Rules
  • NO Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides. The amine group can form unstable N-oxides or nitro-compounds.

  • NO Non-Halogenated Solvents: Do not place solid waste into "Non-Halogenated" solvent drums (e.g., Acetone/Ethanol waste). This contaminates the entire drum, forcing the waste vendor to reclassify 200L of waste as halogenated, significantly increasing costs.

  • Acid Separation: Keep away from strong acid waste streams to prevent heat generation (Acid-Base neutralization).

Packaging Requirements
  • Solids: Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar. Label as "Solid Waste - Halogenated Toxic."

  • Solutions: If the compound is dissolved (e.g., mother liquor), collect in a chemically resistant container (HDPE or Glass). Label as "Flammable/Toxic Liquid - Halogenated."

Disposal Procedures (Step-by-Step)

Scenario A: Disposal of Pure Solid Substance

Use this workflow for expired inventory or solid reaction byproducts.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Container Selection: Use a dedicated wide-mouth screw-top jar (Polypropylene or HDPE).

  • Transfer: Transfer the solid quantitatively to the jar. Do not generate dust.[1][2][3]

  • Labeling: Apply a hazardous waste label.

    • Constituents: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (100%).

    • Hazard Checkbox: Toxic, Irritant.[1][2][4][5][6]

  • Manifest: Log the container into your facility's waste tracking system as "Solid Organic Waste (Halogenated)."

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this workflow for reaction mixtures or HPLC waste containing the compound.

  • pH Check: If the solution is acidic (from workup), neutralize to pH 6-8 using Sodium Bicarbonate. Why? Acidic halogenated waste can degrade storage drums over time.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., DCM, Chloroform, Ethyl Acetate).

  • Collection: Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute (>1-2%) often mandates classification as halogenated waste depending on local regulations. Best Practice: Default to Halogenated stream to ensure proper incineration.

Visual Decision Matrix

The following diagram outlines the logical decision path for disposing of [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol based on its physical state and concentration.

DisposalWorkflow Start Start: Waste Identification [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Package in HDPE Wide-Mouth Jar Double Bag if necessary Solid->SolidPack ConcCheck Concentration Check Liquid->ConcCheck SolidLabel Label: 'Hazardous Waste - Solid' Constituent: Halogenated Organic SolidPack->SolidLabel Incineration End Fate: High-Temp Incineration (w/ HF Scrubbing) SolidLabel->Incineration Trace Trace (<0.1%) in Non-Halogenated Solvent ConcCheck->Trace HighConc High Conc. (>0.1%) OR Halogenated Solvent ConcCheck->HighConc NonHaloStream Non-Halogenated Solvent Stream (Only if permitted by local EHS) Trace->NonHaloStream Check Local Regs HaloStream Halogenated Solvent Stream (Standard Protocol) HighConc->HaloStream NonHaloStream->Incineration HaloStream->Incineration

Figure 1: Decision tree for the segregation and disposal of fluorinated pyrrolidine waste.

Emergency Spill Response

In the event of a spill, immediate action prevents exposure and contamination.[5]

ScaleProcedure
Minor Solid Spill (<5g) 1. Don PPE (Gloves, Goggles, N95 Mask).2. Gently sweep up solid with a brush and dustpan (avoid raising dust).3. Wipe area with a damp paper towel (acetone or water).4. Place all waste (solid + towels) into a Solid Hazardous Waste bag.
Major Solid Spill (>5g) 1. Evacuate the immediate area.2. Cover the spill with a damp absorbent pad to prevent dust dispersion.3. Scoop material into a waste container.4. Wash the surface with a mild detergent solution.5. Contact EHS for clearance.
Liquid Spill 1. Use Universal Absorbent Pads or Vermiculite.2. Do not use clay-based absorbents if the solvent is Hydrofluoric Acid generating (unlikely here, but good practice).3. Dispose of absorbent as Halogenated Solid Waste .

Regulatory & Compliance Notes

RCRA (USA)

While [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is not explicitly P-listed or U-listed, it must be characterized by the generator.

  • Waste Code: If ignitable solvents are present, use D001 .

  • Halogenated Solvents: If mixed with DCM or Chloroform, apply F002 .

  • Generator Knowledge: You must certify that the waste contains fluorinated organics to ensure the incineration facility uses appropriate scrubbers for Hydrogen Fluoride (HF).

European Waste Catalogue (EWC)
  • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

  • 07 05 13:* Solid wastes containing dangerous substances (from the manufacture of pharmaceuticals).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11319202, [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • University of Toronto, Environmental Health & Safety. Laboratory Hazardous Waste Management and Disposal Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

Safe Handling and Disposal Guide: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol This document provides essential safety protocols and operational guidance for the handling and disposal of the research compound [5-(2-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Guide: [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol

This document provides essential safety protocols and operational guidance for the handling and disposal of the research compound [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol. As a specialized chemical, comprehensive toxicological data may not be publicly available. Therefore, this guide is built upon established principles of chemical safety, drawing analogies from the structural components of the molecule—a pyrrolidine ring, a fluorophenyl group, and an alcohol moiety—to ensure a robust and cautious approach to its handling.

Hazard Assessment: An Evidence-Based Approach

  • Pyrrolidine Core: The base pyrrolidine structure is known to be a flammable, corrosive liquid that can cause severe skin burns and eye damage.[1][2][3][4] It is also typically harmful if swallowed or inhaled.[1][3]

  • Fluorophenyl Group: The presence of a fluorine atom designates this compound as a halogenated organic compound.[5][6] Such compounds require specific waste disposal procedures to prevent environmental contamination.[7][8][9] While fluorination can alter biological activity, it necessitates careful handling to avoid unknown toxic effects.

  • Methanol Moiety: The primary alcohol group (-methanol) presents a potential site for chemical reactivity.

Based on this structural analysis, it is prudent to treat [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol as a substance that is potentially harmful if ingested or inhaled, a severe skin and eye irritant, and requiring specialized waste handling.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table outlines the minimum required PPE.

PPE Category Item Specifications & Rationale
Eye & Face Protection Chemical Safety Goggles & Full-Face ShieldStandard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield is required when handling larger quantities (>50 mL) or during procedures with a high splash potential.
Hand Protection Chemical-Resistant Nitrile Gloves (Double-Gloved)Nitrile gloves offer good resistance to a broad range of chemicals. Double-gloving is a critical best practice to protect against undetected micro-tears and to allow for safe removal of the outer, contaminated glove.
Body Protection Chemical-Resistant Lab Coat or ApronA lab coat made of a chemically resistant material (e.g., polyester or a poly-cotton blend) must be worn and fully buttoned. For larger quantities, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Certified Chemical Fume HoodAll handling of this compound, including weighing, transfers, and reactions, must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols. A NIOSH-approved respirator with organic vapor cartridges may be required for spill cleanup or if a fume hood is not available.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the foot. Perforated shoes or those made of absorbent materials are not permitted in the laboratory.

Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow is essential to minimize exposure and ensure procedural safety.

Preparation & Pre-Handling

  • Verify Fume Hood Function: Before starting, ensure the chemical fume hood is operational, with the sash at the appropriate height.

  • Assemble All Materials: Place all necessary equipment (glassware, stir bars, solvents, absorbent pads) inside the fume hood to minimize reaching in and out of the containment area.

  • Don PPE: Put on all required PPE as detailed in the section above. The sequence for donning and doffing PPE is critical for preventing contamination.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Outer and Inner) Don2->Don3 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Handling the Compound

  • Weighing: If handling a solid, carefully weigh the required amount on weighing paper or in a tared container within the fume hood. Avoid creating dust.

  • Transfers: Use a spatula for solids or a calibrated pipette for liquids. Perform all transfers over a secondary containment tray to catch any potential spills.

  • Reaction Setup: Keep all reaction vessels capped or covered to the extent possible to minimize the release of vapors.

Post-Handling & Cleanup

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (see diagram above) to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

  • Small Spill (inside fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[8]

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.[10]

  • Large Spill (outside fume hood):

    • EVACUATE the immediate area immediately.

    • Alert all personnel and activate the nearest fire alarm to initiate a full lab evacuation.

    • Close the laboratory doors.

    • Call your institution's emergency response number and report the chemical spill. Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][12]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

Disposal Plan: Managing Halogenated Waste

As a fluorinated organic compound, [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol and any materials contaminated with it must be disposed of as halogenated organic hazardous waste .

Waste Segregation is Paramount

  • DO NOT mix halogenated waste with non-halogenated solvent waste.[7][9] Halogenated waste requires specific, high-cost incineration, and cross-contamination significantly increases disposal costs and environmental impact.[9]

Disposal Workflow

  • Designated Waste Container: Collect all waste containing [5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol in a clearly labeled, dedicated "Halogenated Organic Waste" container. The container must be made of a compatible material (e.g., high-density polyethylene) with a secure, threaded cap.[6][8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents, including approximate percentages.[7][8]

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent pads must be collected in a separate, clearly labeled solid hazardous waste container.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[6]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.

Disposal Workflow Diagram

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Liquid Waste (Solutions, Solvents) C Halogenated Liquid Waste Container A->C B Solid Waste (Gloves, Paper, Absorbent) D Solid Hazardous Waste Container B->D E Store in Secondary Containment C->E D->E F Schedule EHS Pickup E->F

Sources

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